t-Boc-Aminooxy-PEG3-alcohol
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
tert-butyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO6/c1-11(2,3)18-10(14)12-17-9-8-16-7-6-15-5-4-13/h13H,4-9H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPPJFIQLDPGQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to t-Boc-Aminooxy-PEG3-alcohol: A Versatile Linker for Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-Aminooxy-PEG3-alcohol is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and targeted protein degradation. Its unique architecture, featuring a protected aminooxy group, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group, offers researchers a versatile tool for the covalent modification of biomolecules and the construction of complex molecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use, and its application in the synthesis of PROTACs.
Core Properties and Structure
This compound, systematically named tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)carbamate, possesses a well-defined structure that dictates its functionality. The key components are:
-
Boc-Protected Aminooxy Group: The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the highly reactive aminooxy moiety during storage and initial reaction steps. This group can be selectively removed under mild acidic conditions to reveal the nucleophilic aminooxy group (-ONH2).
-
PEG3 Spacer: The triethylene glycol spacer enhances the aqueous solubility and biocompatibility of the linker and the resulting conjugate. The defined length of the PEG chain provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.
-
Terminal Hydroxyl Group: The primary alcohol (-OH) at the other end of the linker serves as a versatile handle for further chemical modifications. It can be activated or converted into other functional groups to enable conjugation to a second molecule of interest.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C11H23NO6 |
| Molecular Weight | 265.30 g/mol |
| CAS Number | 252378-66-8 |
| Appearance | Colorless to pale yellow oil or solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMSO, DMF, DCM, and water |
| Storage Conditions | -20°C, protected from moisture |
Experimental Protocols
This section provides detailed methodologies for the key reactions involving this compound.
Boc Deprotection of the Aminooxy Group
This protocol describes the removal of the Boc protecting group to generate the free aminooxy functionality, ready for conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mL per gram of starting material).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an excess of TFA (e.g., 5-10 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the deprotected aminooxy-PEG3-alcohol.
Oxime Ligation with an Aldehyde-Containing Molecule
This protocol details the conjugation of the deprotected aminooxy-PEG3-alcohol to a molecule containing an aldehyde group to form a stable oxime linkage.
Materials:
-
Deprotected aminooxy-PEG3-alcohol
-
Aldehyde-containing molecule (e.g., a protein, peptide, or small molecule)
-
Aniline (B41778) (as a catalyst, optional)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Dissolve the aldehyde-containing molecule in the reaction buffer.
-
Add a 5-10 fold molar excess of the deprotected aminooxy-PEG3-alcohol to the solution.
-
If desired, add aniline to a final concentration of 10-100 mM to catalyze the reaction.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE for proteins, HPLC for small molecules).
-
Upon completion, purify the conjugate using a suitable method to remove unreacted linker and catalyst. For proteins, dialysis or size-exclusion chromatography is recommended.
Derivatization of the Terminal Hydroxyl Group
The terminal hydroxyl group can be activated or converted to other functional groups for subsequent conjugation reactions. This example describes the conversion to a carboxylic acid via oxidation.
Materials:
-
This compound
-
Jones reagent (CrO3 in sulfuric acid) or other suitable oxidizing agent (e.g., TEMPO/bleach)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound in acetone.
-
Cool the solution to 0°C.
-
Slowly add Jones reagent dropwise until the orange color persists.
-
Stir the reaction at 0°C for 1 hour, then at room temperature for 2-3 hours.
-
Quench the reaction by adding isopropanol (B130326) until the orange color disappears.
-
Remove the acetone under reduced pressure.
-
Add water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield t-Boc-Aminooxy-PEG3-acid. This product can then be activated (e.g., as an NHS ester) for reaction with amine-containing molecules.
Application in PROTAC Synthesis: A Workflow Example
This compound is an excellent linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The following workflow illustrates the synthesis of a hypothetical PROTAC targeting a protein of interest (POI) and recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Workflow Overview:
-
Functionalization of the POI ligand: The POI ligand is modified to introduce a reactive handle, such as an aldehyde group.
-
Derivatization of the VHL ligand: The VHL ligand is modified to introduce a reactive handle that is orthogonal to the one on the POI ligand, for example, a carboxylic acid.
-
Linker Preparation: this compound is deprotected to reveal the aminooxy group.
-
First Conjugation: The deprotected aminooxy-PEG3-alcohol is reacted with the aldehyde-functionalized POI ligand via oxime ligation.
-
Second Conjugation: The terminal hydroxyl group of the PEG linker on the POI-linker conjugate is then activated or converted to a group that can react with the VHL ligand. For instance, it can be converted to a carboxylic acid and then activated as an NHS ester to react with an amine on the VHL ligand.
-
Final PROTAC Assembly: The activated POI-linker conjugate is reacted with the functionalized VHL ligand to form the final PROTAC molecule.
-
Purification and Characterization: The final PROTAC is purified by chromatography and its identity and purity are confirmed by analytical techniques such as LC-MS and NMR.
Mandatory Visualizations
Caption: Synthetic workflow for a hypothetical PROTAC using this compound.
Caption: Mechanism of action of a PROTAC molecule.
Conclusion
This compound is a highly valuable and versatile chemical tool for researchers in the life sciences. Its well-defined structure, combining orthogonal reactive groups with a biocompatible PEG spacer, enables the precise construction of complex bioconjugates and advanced therapeutic modalities like PROTACs. The experimental protocols and workflow examples provided in this guide offer a solid foundation for the successful application of this linker in a wide range of research and development projects.
An In-Depth Technical Guide to t-Boc-Aminooxy-PEG3-alcohol: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-Aminooxy-PEG3-alcohol is a heterobifunctional linker molecule widely employed in bioconjugation and drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a Boc-protected aminooxy group, a flexible triethylene glycol (PEG3) spacer, and a terminal hydroxyl group, provides researchers with a versatile tool for covalently linking molecules of interest. The PEG spacer enhances aqueous solubility and provides spatial separation between conjugated moieties, while the terminal functional groups allow for orthogonal ligation strategies. This guide offers a comprehensive overview of the structure, properties, and key applications of this compound, complete with experimental protocols and workflow diagrams to facilitate its effective use in research and development.
Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a tert-butyloxycarbonyl (Boc) protected aminooxy functional group at one terminus and a primary alcohol at the other, connected by a 11-atom polyethylene (B3416737) glycol chain.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₃NO₆ | [1] |
| Molecular Weight | 265.30 g/mol | [1] |
| CAS Number | 252378-66-8 | [1][2] |
| Appearance | Colorless to pale yellow oil | Inferred from similar compounds |
| Purity | ≥95% - 98% | [2] |
| Solubility | Soluble in DMSO, DCM, DMF | [3] |
| Storage Conditions | -20°C | [3] |
Key Applications
The principal application of this compound lies in its role as a versatile linker in the synthesis of complex biomolecules and therapeutic agents.
-
PROTAC Synthesis: This is one of the most prominent applications. The linker connects a ligand for a target protein (Protein of Interest, POI) and a ligand for an E3 ubiquitin ligase, facilitating the formation of a ternary complex that leads to the degradation of the POI.[4][5][6][7] The PEG3 spacer provides the necessary flexibility and length to orient the two ligands optimally for ternary complex formation.[7]
-
Antibody-Drug Conjugates (ADCs): The aminooxy group can be used to conjugate the linker to an antibody that has been engineered to contain an aldehyde or ketone functionality. The terminal alcohol can then be further modified to attach a cytotoxic payload.
-
Bioconjugation and Labeling: The orthogonal reactivity of the aminooxy and hydroxyl groups allows for the site-specific labeling of biomolecules with reporter tags such as fluorophores or biotin.[8]
Experimental Protocols
Synthesis of this compound
While commercial availability is widespread, a general synthetic route can be inferred from standard organic chemistry principles. A plausible approach involves the reaction of a suitable PEG3 precursor with a Boc-protected aminooxy reagent.
Materials:
-
Triethylene glycol
-
N-(tert-Butoxycarbonyl)hydroxylamine
-
A suitable activating agent for the hydroxyl group (e.g., mesyl chloride, tosyl chloride)
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous solvents (e.g., dichloromethane (B109758), tetrahydrofuran)
Procedure:
-
Activation of Triethylene Glycol: Dissolve triethylene glycol in anhydrous dichloromethane and cool to 0°C. Add one equivalent of a suitable base, followed by the dropwise addition of one equivalent of an activating agent (e.g., mesyl chloride). Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Nucleophilic Substitution: In a separate flask, dissolve N-(tert-butoxycarbonyl)hydroxylamine in anhydrous tetrahydrofuran (B95107) and add a suitable base (e.g., sodium hydride) to deprotonate the hydroxylamine. Cool the mixture to 0°C.
-
Coupling Reaction: Slowly add the solution of the activated triethylene glycol to the deprotonated N-(tert-butoxycarbonyl)hydroxylamine. Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
Boc Deprotection
The Boc protecting group is readily removed under acidic conditions to liberate the reactive aminooxy group.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 20-50% v/v in DCM).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting aminooxy-PEG3-alcohol TFA salt can often be used directly in the next step or neutralized with a mild base if required.
Oxime Ligation
The deprotected aminooxy group reacts chemoselectively with aldehydes or ketones to form a stable oxime bond.[9][10]
Materials:
-
Deprotected Aminooxy-PEG3-alcohol
-
Aldehyde- or ketone-functionalized molecule (e.g., a modified protein or a small molecule)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 6.5-7.5)
-
Aniline (B41778) (optional, as a catalyst)[11]
Procedure:
-
Dissolve the aldehyde- or ketone-containing molecule in the reaction buffer.
-
Add a solution of the deprotected Aminooxy-PEG3-alcohol (typically 1.5-2 equivalents).
-
If desired, add aniline to a final concentration of 10-100 mM to catalyze the reaction.[11]
-
Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the ligation by LC-MS or SDS-PAGE for protein conjugations.
-
Purify the resulting conjugate using an appropriate chromatographic technique, such as reversed-phase HPLC or size-exclusion chromatography.
Table 2: Representative Reaction Conditions for Key Experimental Steps
| Experiment | Reagents & Solvents | Temperature (°C) | Duration | Typical Yield (%) |
| Boc Deprotection | 20-50% TFA in DCM | Room Temperature | 1 - 2 hours | >95% |
| Oxime Ligation | PBS buffer (pH 7.4), Aniline (optional) | Room Temperature | 2 - 16 hours | 70 - 90% |
| Hydroxyl Group Activation | Mesyl Chloride, Triethylamine, DCM | 0 to Room Temperature | 6 - 8 hours | 80 - 90% |
Purification of PEGylated Compounds
Purification of the final PEGylated product is crucial to remove unreacted starting materials and byproducts. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.
-
Reversed-Phase HPLC (RP-HPLC): This method separates molecules based on their hydrophobicity. A C18 column is often used with a gradient of water and acetonitrile, both typically containing 0.1% TFA.
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. It is particularly useful for separating PEGylated proteins from their un-PEGylated counterparts.
Visualizing Workflows and Pathways
General Workflow for PROTAC Synthesis
The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound as a linker.
Caption: PROTAC synthesis workflow.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The following diagram illustrates the mechanism of action of a PROTAC molecule in inducing the degradation of a target protein.
Caption: PROTAC mechanism of action.
Conclusion
This compound is a valuable and versatile chemical tool for researchers in the fields of chemical biology, drug discovery, and materials science. Its well-defined structure and orthogonal reactivity, coupled with the beneficial properties of the PEG spacer, make it an ideal component for the construction of complex molecular architectures. The detailed protocols and workflows provided in this guide are intended to empower researchers to effectively utilize this linker in their synthetic endeavors, particularly in the rational design and synthesis of next-generation therapeutics such as PROTACs. As the field of targeted protein degradation continues to expand, the importance of well-characterized and versatile linkers like this compound will undoubtedly continue to grow.
References
- 1. This compound, CAS 252378-66-8 | AxisPharm [axispharm.com]
- 2. 252378-66-8|this compound|BLD Pharm [bldpharm.com]
- 3. This compound, 252378-66-8 | BroadPharm [broadpharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 6. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Guide: t-Boc-Aminooxy-PEG3-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, structure, and common experimental protocols for t-Boc-Aminooxy-PEG3-alcohol, a heterobifunctional linker widely used in bioconjugation, drug delivery, and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and PROTACs.
Core Properties and Specifications
This compound is a versatile chemical tool featuring three key functional components: a tert-butyloxycarbonyl (Boc) protected aminooxy group, a discrete three-unit polyethylene (B3416737) glycol (PEG3) spacer, and a terminal primary alcohol. This unique structure allows for sequential and chemoselective modifications. The hydrophilic PEG linker enhances the aqueous solubility of conjugates.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C₁₁H₂₃NO₆ |
| Molecular Weight | 265.3 g/mol |
| CAS Number | 252378-66-8 |
| Purity | ≥95% - 98% |
| Appearance | Data not available (typically a liquid) |
| Density | Data not available |
| Boiling Point | Data not available |
| Solubility | Soluble in DMSO, DCM, DMF[2] |
| Storage Conditions | -20°C[2] |
Chemical Structure
The structure of this compound consists of a terminal hydroxyl group connected to a triethylene glycol spacer, which is in turn linked to a Boc-protected aminooxy moiety.
Chemical structure of this compound.
Experimental Protocols and Workflows
This compound is a bifunctional linker that enables a two-stage conjugation strategy. First, the Boc group is removed to expose the reactive aminooxy group. This group can then be conjugated to a carbonyl-containing molecule. Subsequently, the terminal hydroxyl group can be used for further derivatization.
Stage 1: Boc Group Deprotection
The Boc protecting group is reliably removed under mild acidic conditions to yield the free aminooxy group as a salt (e.g., trifluoroacetate).[2]
Representative Protocol:
-
Dissolution: Dissolve the this compound in an anhydrous solvent such as dichloromethane (B109758) (DCM) to a concentration of 0.1-0.2 M.
-
Acidification: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[1]
-
Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]
-
Workup: Remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual acid, co-evaporate the residue with toluene (B28343) (3x).[1] The resulting deprotected aminooxy-PEG3-alcohol TFA salt can often be used directly in the next step.
-
Neutralization (Optional): To obtain the free base, dissolve the residue in an organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1]
Workflow for Boc group deprotection.
Stage 2: Oxime Ligation
The deprotected aminooxy group is highly chemoselective for aldehydes and ketones, reacting to form a stable oxime bond.[3] This reaction proceeds efficiently under mild, often aqueous, conditions.
Representative Protocol:
-
Reagent Preparation:
-
Dissolve the aldehyde or ketone-containing substrate in a suitable reaction buffer (e.g., phosphate-buffered saline, PBS) at a pH between 6.5 and 7.5.[3]
-
Dissolve the deprotected aminooxy-PEG3-alcohol in the same buffer to create a stock solution.
-
-
Conjugation: Add the aminooxy-PEG3-alcohol solution to the carbonyl-containing substrate. A molar excess of the PEG linker may be required depending on the substrate.
-
Catalysis (Optional but Recommended): For faster and more efficient ligation, especially at neutral pH, a catalyst such as aniline (B41778) or m-phenylenediamine (B132917) (mPDA) can be added to the reaction mixture at a concentration of 10-100 mM.[4]
-
Reaction: Incubate the mixture for 2-4 hours at room temperature or for 12-24 hours at 4°C with gentle stirring.[2] Monitor the formation of the conjugate by an appropriate method (e.g., HPLC, SDS-PAGE for protein substrates).
-
Purification: Remove unreacted PEG linker and other small molecules via size-exclusion chromatography (SEC), dialysis, or HPLC.[2]
Workflow for oxime ligation.
Stage 3: Hydroxyl Group Derivatization
The terminal hydroxyl group provides a further site for modification. It can be derivatized using a variety of standard chemical reactions. Common strategies include:
-
Esterification: Reaction with an activated carboxylic acid (e.g., acyl chloride, NHS ester) to form an ester linkage.
-
Activation: Conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, by reacting with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base. The activated linker can then be reacted with nucleophiles (e.g., amines, thiols).
-
Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid, introducing new reactive functionalities for subsequent conjugation steps.[5]
References
t-Boc-Aminooxy-PEG3-alcohol molecular weight
An In-Depth Technical Guide to t-Boc-Aminooxy-PEG3-alcohol
Introduction
This compound is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a protected aminooxy group, a discrete polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group, offers researchers a versatile tool for the controlled assembly of complex biomolecular conjugates. This guide provides a comprehensive overview of its chemical properties, core functionalities, and applications, with a focus on its role in modern drug development strategies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The molecule consists of three primary components: a tert-butyloxycarbonyl (t-Boc) protected aminooxy group, a hydrophilic 3-unit PEG spacer, and a primary alcohol (hydroxyl group). The t-Boc group serves as a temporary mask, preventing unwanted reactions of the aminooxy functional group until its strategic removal under mild acidic conditions.[1][2] The PEG3 spacer enhances the aqueous solubility and bioavailability of the final conjugate, while providing critical spatial separation between linked molecules.[2][3] The terminal hydroxyl group offers a further point for chemical modification or attachment to other molecules or surfaces.[1][3]
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for experimental design, including reaction stoichiometry, solvent selection, and purification strategies.
| Property | Value | Reference(s) |
| Molecular Weight | 265.30 g/mol | [1][4][5] |
| Chemical Formula | C₁₁H₂₃NO₆ | [1][4][5] |
| CAS Number | 252378-66-8 | [1][3][4][5] |
| Purity | Typically ≥95% - 98% | [1][3] |
| Appearance | Varies (often a colorless to pale yellow oil) | N/A |
| Solubility | Soluble in DMSO, DMF, DCM (Dichloromethane) | [1] |
| Storage Condition | -20°C | [1] |
Core Functionality and Mechanism of Action
The utility of this compound stems from its two distinct functional ends, which allows for a sequential and controlled conjugation strategy.
-
Boc Deprotection: The t-Boc group is stable under a wide range of conditions but can be efficiently removed using mild acids, such as trifluoroacetic acid (TFA), to expose the highly reactive aminooxy group (H₂N-O-). This selective deprotection is a critical first step, enabling the subsequent conjugation reaction to proceed.[1]
-
Oxime Ligation: The newly freed aminooxy group is a potent nucleophile that reacts chemoselectively with carbonyl groups (aldehydes or ketones) on a target molecule.[3][6] This reaction, known as oxime ligation, forms a stable oxime bond.[6][7] This ligation chemistry is highly efficient and proceeds under mild physiological conditions, making it ideal for conjugating sensitive biomolecules.
-
Hydroxyl Derivatization: The terminal hydroxyl group provides an additional site for modification. It can be functionalized into other reactive groups, such as a tosylate for reaction with amines or a carboxylic acid for amide bond formation, further expanding the linker's versatility.[1][3]
Experimental Protocols
The following are generalized protocols for the use of this compound. Researchers must optimize specific conditions (e.g., reagent concentrations, reaction times, temperature, and pH) for their particular application.
Protocol 1: t-Boc Deprotection
This procedure describes the removal of the t-Boc protecting group to yield the free aminooxy-PEG3-alcohol.
-
Dissolution: Dissolve this compound in a suitable organic solvent, such as dichloromethane (B109758) (DCM).
-
Acidification: Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., 20-50% v/v).
-
Incubation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Mass Spectrometry.
-
Solvent Removal: Upon completion, remove the TFA and solvent under reduced pressure (e.g., using a rotary evaporator).
-
Purification: The resulting crude product, aminooxy-PEG3-alcohol, can be purified using standard techniques like silica (B1680970) gel chromatography if necessary, or used directly in the next step after thorough drying.
Protocol 2: Oxime Ligation with an Aldehyde-Containing Protein
This protocol outlines the conjugation of the deprotected aminooxy-PEG linker to a protein that has been modified to contain an aldehyde group.
-
Buffer Preparation: Prepare a conjugation buffer, typically an aniline (B41778) buffer (e.g., 100 mM aniline in phosphate-buffered saline, pH 6.0-7.0). Aniline acts as a catalyst for oxime formation.
-
Reagent Preparation:
-
Dissolve the aldehyde-modified protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the deprotected aminooxy-PEG3-alcohol (from Protocol 1) in the same buffer.
-
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the aminooxy-PEG linker to the protein solution.
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 2-16 hours.
-
Purification: Remove the excess, unreacted PEG linker and purify the resulting protein-PEG conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis.
-
Analysis: Characterize the final conjugate using techniques like SDS-PAGE to confirm the increase in molecular weight and mass spectrometry to verify the precise mass of the conjugate.
Visualizations
The following diagrams illustrate the key chemical transformations and applications of this compound.
Caption: Experimental workflow for t-Boc deprotection and subsequent oxime ligation.
Caption: Role of a PEG linker in a PROTAC-mediated protein degradation pathway.
References
- 1. This compound, 252378-66-8 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, CAS 252378-66-8 | AxisPharm [axispharm.com]
- 4. 252378-66-8|this compound|BLD Pharm [bldpharm.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 7. t-Boc-Aminooxy-PEG3-oxyamine - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide to t-Boc-Aminooxy-PEG3-alcohol (CAS Number: 252378-66-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-Aminooxy-PEG3-alcohol, identified by CAS number 252378-66-8, is a heterobifunctional linker molecule increasingly utilized in the field of chemical biology and drug discovery. Its unique structural features, comprising a tert-butyloxycarbonyl (Boc)-protected aminooxy group, a flexible triethylene glycol (PEG3) spacer, and a terminal hydroxyl group, make it a valuable tool for the synthesis of complex bioconjugates. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and use in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 252378-66-8 | [1] |
| Molecular Formula | C₁₁H₂₃NO₆ | [1] |
| Molecular Weight | 265.3 g/mol | [1] |
| Appearance | Not specified in search results; likely a liquid or low-melting solid | N/A |
| Solubility | Soluble in DMSO, DCM, DMF | [1] |
| Purity | Typically ≥95% or ≥98% | [1] |
| Storage | Recommended at -20°C | [1] |
Chemical Reactivity and Functional Groups
The utility of this compound stems from its distinct functional groups, which allow for sequential and chemoselective modifications.
-
Boc-Protected Aminooxy Group: The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the highly reactive aminooxy functionality. This protection is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the free aminooxy group.[2][3] The exposed aminooxy group can then react with aldehydes or ketones to form a stable oxime linkage, a cornerstone of bioconjugation chemistry.[4][5]
-
Hydroxyl Group: The terminal primary alcohol provides a versatile handle for further chemical modifications. It can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups such as halides or amines, enabling its conjugation to a wide range of molecules.
-
PEG3 Spacer: The triethylene glycol spacer imparts several advantageous properties. It enhances the aqueous solubility of the molecule and any resulting conjugates, which is often beneficial for biological applications.[6] The flexibility of the PEG chain can also be critical in the design of bifunctional molecules like PROTACs, as it allows for optimal orientation of the two binding moieties.[6]
Application in PROTAC Synthesis
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8] PROTACs are typically composed of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.
This compound is an ideal linker precursor for PROTAC synthesis. The hydroxyl group can be functionalized with a ligand for either the target protein or the E3 ligase. Following this, the Boc group is removed to allow for the conjugation of the second ligand via an oxime linkage with an aldehyde- or ketone-modified binding moiety.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound was not found in the public domain during the literature search, a general synthetic strategy can be inferred from standard organic chemistry principles. The following are generalized protocols for the key reactions involving this linker.
Boc Deprotection of the Aminooxy Group
Objective: To remove the Boc protecting group to liberate the free aminooxy functionality.
Materials:
-
t-Boc-Aminooxy-PEG3-functionalized molecule
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected starting material in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 1:1 v/v ratio of DCM to TFA).[2]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Neutralize the residue by dissolving it in an organic solvent (e.g., ethyl acetate) and washing with a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected product.[2]
Oxime Ligation
Objective: To form a stable oxime bond between the aminooxy-functionalized molecule and an aldehyde- or ketone-containing binding partner.
Materials:
-
Aminooxy-functionalized molecule (from the deprotection step)
-
Aldehyde- or ketone-functionalized binding partner
-
Anhydrous solvent (e.g., DMSO, DMF, or a buffered aqueous solution)
-
Aniline (B41778) (optional, as a catalyst)[4]
-
Standard laboratory glassware
Procedure:
-
Dissolve the aminooxy-functionalized molecule and the aldehyde- or ketone-functionalized binding partner in an appropriate anhydrous solvent.
-
If desired, a catalytic amount of aniline can be added to accelerate the reaction.[4]
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be purified by standard chromatographic techniques, such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).
Signaling Pathways and Visualization
PROTACs are a powerful tool for modulating cellular signaling pathways by inducing the degradation of key protein components. The specific pathway affected depends on the target protein for which the PROTAC is designed. Two of the most commonly targeted pathways in cancer and other diseases are the PI3K/Akt/mTOR and MAPK signaling pathways.
PROTAC Mechanism of Action
The general mechanism by which a PROTAC induces protein degradation is depicted below.
Illustrative Experimental Workflow for PROTAC Evaluation
A typical workflow for the synthesis and biological evaluation of a PROTAC utilizing a linker derived from this compound is outlined below.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[6][9] Dysregulation of this pathway is a hallmark of many cancers. A PROTAC designed to degrade a key component of this pathway, such as PI3K or mTOR, could serve as a potent therapeutic agent.[6]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Key components like MEK and ERK are attractive targets for PROTAC-mediated degradation.
Conclusion
This compound is a versatile and valuable chemical tool for researchers in drug discovery and chemical biology. Its well-defined functional groups and advantageous PEG spacer make it particularly suitable for the synthesis of PROTACs, a promising new class of therapeutics. This guide provides a foundational understanding of its properties and applications, offering a starting point for its successful implementation in the laboratory. While specific synthetic and biological data for PROTACs utilizing this exact linker are not yet widely published, the general principles and protocols outlined herein provide a robust framework for its use in developing novel protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Solubility of t-Boc-Aminooxy-PEG3-alcohol in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of t-Boc-Aminooxy-PEG3-alcohol in Dimethyl Sulfoxide (DMSO), a crucial parameter for its application in research and drug development. This document details the available solubility data, provides an experimental protocol for solubility determination, and outlines essential safety and handling procedures.
Core Concepts and Properties
This compound is a heterobifunctional linker molecule widely used in bioconjugation and drug delivery. Its structure comprises a tert-butyloxycarbonyl (t-Boc) protected aminooxy group, a short polyethylene (B3416737) glycol (PEG) spacer (n=3), and a terminal alcohol functional group. The PEG spacer enhances the aqueous solubility and biocompatibility of conjugates, while the protected aminooxy and alcohol moieties allow for sequential and specific conjugation to other molecules.[1][2]
The solubility of this compound in DMSO is a critical factor for its use in various applications, including the preparation of stock solutions for in vitro and in vivo studies.
Solubility Data
| Compound | Solvent | Solubility | Quantitative Data | Source |
| This compound | DMSO | Soluble | Not Provided | BroadPharm[3] |
| This compound | DCM | Soluble | Not Provided | BroadPharm[3] |
| This compound | DMF | Soluble | Not Provided | BroadPharm[3] |
| t-Boc-Aminooxy-PEG3-bromide | DMSO | Soluble | Not Provided | MedKoo Biosciences |
Experimental Protocol: Determination of Solubility in DMSO
The following is a general protocol for determining the solubility of a compound in DMSO, adapted for this compound. This method is based on the principle of titration until the point of saturation, observed as persistent opalescence or precipitation.
Materials:
-
This compound
-
Anhydrous DMSO
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Calibrated micropipettes
-
Glass vials
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh a known amount of this compound (e.g., 10 mg) and place it into a clean, dry glass vial.
-
Add a small, measured volume of DMSO (e.g., 100 µL) to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid dissolves completely, add another known weight of the compound and repeat the process until a small amount of undissolved solid remains.
-
-
Equilibration:
-
Place the vial containing the saturated solution on a magnetic stirrer and stir at room temperature for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of the Saturated Solution:
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant (the saturated DMSO solution) using a calibrated micropipette, ensuring no solid particles are transferred.
-
-
Quantification:
-
The concentration of the compound in the supernatant can be determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve or by gravimetric analysis after solvent evaporation.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for preparing a stock solution of this compound in DMSO.
Caption: A flowchart illustrating the steps for preparing a stock solution of this compound in DMSO.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the following precautions are recommended based on the handling of similar PEGylated and Boc-protected compounds.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat should be worn.
Handling:
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from light and moisture.
Logical Relationship of Compound Properties
The following diagram illustrates the relationship between the structural components of this compound and its key properties.
Caption: A diagram showing how the structural components of this compound contribute to its key properties.
References
The Core Role of the PEG3 Spacer in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in Bioconjugate Design
Bioconjugation, the chemical coupling of two or more molecules where at least one is a biomolecule, has become a foundational technology in modern drug development, diagnostics, and life sciences research.[1] The creation of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) relies on the precise connection of disparate molecular entities.[2][] The linker, a chemical moiety that covalently connects these components, is far more than a simple bridge; it is a critical design element that profoundly influences the solubility, stability, pharmacokinetics (PK), and overall efficacy of the final conjugate.[4][5]
Among the most versatile and widely adopted linkers are those based on polyethylene (B3416737) glycol (PEG).[6][7] PEG is a non-toxic, non-immunogenic, and highly hydrophilic polymer known for its ability to improve the biopharmaceutical properties of conjugated molecules.[8][9][10] While long, polydisperse PEG chains have been used for decades in a process known as PEGylation to extend the half-life of protein drugs, the use of short, discrete PEG (dPEG®) spacers, such as the tri-ethylene glycol (PEG3) spacer, offers a more nuanced and controlled approach to optimizing bioconjugate performance.[8][11] This guide provides an in-depth examination of the structure, properties, and strategic applications of the PEG3 spacer in modern bioconjugation.
The PEG3 Spacer: Structure and Intrinsic Properties
The PEG3 spacer is a monodisperse compound composed of three repeating ethylene (B1197577) glycol units.[8][12] Unlike traditional, polydisperse PEG polymers, which consist of a mixture of chain lengths, a discrete PEG3 linker has a precisely defined molecular weight and length. This uniformity is critical for the batch-to-batch reproducibility and consistent performance of complex biotherapeutics.[4] The core properties of the PEG3 spacer directly translate into its functional advantages in bioconjugation.
// Edges prop1 -> out3 [label=" Provides optimal spatial\n separation", color="#34A853"]; prop2 -> out1 [label=" Counteracts payload\n hydrophobicity", color="#EA4335"]; prop2 -> out2 [label=" Creates protective\n hydration shell", color="#EA4335"]; prop3 -> out2 [label=" Increases hydrodynamic\n size", color="#FBBC05"]; prop3 -> out4 [label=" Masks antigenic\n epitopes", color="#FBBC05"]; }``` Caption: Key properties of the PEG3 spacer and their functional benefits.
Enhanced Hydrophilicity
The repeating ethylene glycol units make the PEG3 spacer inherently water-soluble. W[1][12]hen conjugated to a hydrophobic molecule, such as a potent cytotoxic payload in an ADC, the PEG3 spacer imparts a hydrophilic character to the entire conjugate. T[2][13]his is a primary mechanism for improving solubility and preventing the aggregation that often plagues bioconjugates with high drug loading.
[2][14]#### 2.2 Defined Length and Spatial Separation As a discrete entity, the PEG3 spacer provides a known and consistent distance between the conjugated molecules. T[8]his spatial separation is crucial for minimizing steric hindrance, which can otherwise impair the biological function of one or both components. F[1][2]or example, it can prevent a bulky drug payload from interfering with the antigen-binding site of an antibody.
[2]#### 2.3 Biocompatibility and Reduced Immunogenicity PEG is well-established as a biocompatible material that exhibits low toxicity and immunogenicity. T[4][8]he flexible PEG chain creates a protective hydration shell around the bioconjugate, which can mask immunogenic epitopes on the payload or the linker itself, reducing the risk of an adverse immune response. T[1][2][10]his "shielding" effect also contributes to enhanced stability by protecting the conjugate from enzymatic degradation.
[2][8]### 3.0 Key Applications and Advantages in Bioconjugate Development
The unique properties of the PEG3 spacer make it a valuable tool in a wide range of bioconjugation applications, most notably in the development of ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. T[]he linker is a critical component that ensures the ADC remains stable in circulation but releases the payload inside the target cancer cell.
[5]* Counteracting Hydrophobicity: Many highly potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, loss of efficacy, and rapid clearance from circulation, especially at higher drug-to-antibody ratios (DARs). T[2][4][14]he inclusion of a hydrophilic PEG3 spacer is a key strategy to mitigate this hydrophobicity, improving the overall solubility, stability, and pharmacokinetic profile of the ADC. *[13][14][15] Improving Pharmacokinetics: Even short PEG spacers can increase the hydrodynamic volume of the ADC, which reduces renal clearance and contributes to a longer circulation half-life. T[4][10]his extended exposure can lead to greater accumulation of the ADC in tumor tissue.
[4]#### 3.2 Proteolysis-Targeting Chimeras (PROTACs) PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. A[16][17] PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, joined by a linker.
[18]* Optimizing Ternary Complex Formation: The length, flexibility, and composition of the linker are paramount for the successful formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase). S[16][17]hort, discrete PEG linkers like PEG3 are frequently incorporated into PROTAC design to provide the optimal spatial orientation between the two ligands. *[17][19] Enhancing Solubility and Permeability: The PEG spacer increases the water solubility of the PROTAC molecule, which can positively influence cell permeability and oral absorption.
[16][19]### 4.0 Quantitative Data on the Impact of PEG Spacer Length
The length of the PEG spacer must be carefully optimized for each specific application, as it creates a trade-off between beneficial properties (e.g., solubility, half-life) and potential drawbacks (e.g., reduced activity due to steric hindrance). W[2][20]hile extensive datasets directly comparing PEG3 to all other linker lengths for a single conjugate are rare, published studies provide clear evidence of the differential effects of short vs. long PEG chains.
| Application/Molecule | Spacer Length | Observation | Reference(s) |
| ADC Aggregation | Trastuzumab-MMAD Conjugate | PEG2 | Higher Drug-to-Antibody Ratio (DAR) was achieved compared to PEG8. |
| PEG8 | Associated with increased aggregation compared to the PEG2 linker. | ||
| ADC Pharmacokinetics | ZHER2-Affibody-MMAE Conjugate | PEG (4 kDa) | Half-life extended by 2.5-fold compared to a non-PEG linker. |
| PEG (10 kDa) | Half-life extended by 11.2-fold, but with a 22-fold reduction in in-vitro cytotoxicity. | ||
| Radiopharmaceutical Biodistribution | 68Ga-NOTA-RM26 (Bombesin analog) | PEG3 | Showed lower liver uptake in vivo compared to other PEG lengths tested. |
This table summarizes findings from different studies to illustrate the principle that PEG spacer length is a critical optimization parameter.
Experimental Protocols
The choice of conjugation chemistry depends on the available functional groups on the biomolecule and the payload. Heterobifunctional PEG3 linkers, which possess different reactive groups at each end, are commonly used. B[9]elow are detailed methodologies for two common conjugation strategies.
dot
Caption: A typical experimental workflow for ADC synthesis.
Protocol 1: Amine-to-Carboxyl Conjugation via EDC/NHS Chemistry
This protocol describes the conjugation of a molecule with a free primary amine (e.g., Hydroxy-PEG3-methylamine) to a biomolecule containing carboxyl groups (e.g., C-terminus or Asp/Glu residues of a peptide).
[21]A. Materials and Reagents:
-
Peptide/Protein with accessible carboxyl groups.
-
Amine-PEG3-Functionalized Molecule (e.g., Drug-PEG3-NH2).
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS.
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0.
-
Conjugation Buffer: 1X PBS, pH 7.2-7.5.
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine.
-
Purification System: Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC).
B. Reagent Preparation:
-
Biomolecule Solution: Dissolve the carboxyl-containing biomolecule in Activation Buffer to a concentration of 1-5 mg/mL. 2[21]. EDC/NHS Solution: Prepare fresh solutions of EDC and NHS in ultrapure water or Activation Buffer immediately before use. A typical stock concentration is 10-50 mg/mL.
-
PEG3-Amine Solution: Dissolve the Amine-PEG3 molecule in Conjugation Buffer.
C. Experimental Procedure:
-
Activation: To the dissolved biomolecule solution, add EDC and NHS. A common starting molar ratio is 1:2:5 (Biomolecule:EDC:NHS). I[21]ncubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming a semi-stable NHS ester. 2[21][22]. Conjugation: Immediately add a 10- to 50-fold molar excess of the dissolved Amine-PEG3 molecule to the activated biomolecule solution. A[21]djust the pH to 7.2-7.5 if necessary.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. 4[21]. Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes. This step hydrolyzes any remaining NHS esters.
D. Purification and Characterization:
-
Purification: Remove unreacted PEG linker and coupling reagents by SEC (for proteins) or RP-HPLC (for peptides). 2[21]. Characterization: Confirm successful conjugation and purity using SDS-PAGE, HPLC, and/or Mass Spectrometry.
[1]#### 5.2 Protocol 2: Thiol-to-Maleimide Conjugation This protocol is highly specific for conjugating a maleimide-activated PEG3 linker to a free thiol group (sulfhydryl), such as a cysteine residue on a protein or peptide.
[10]A. Materials and Reagents:
-
Protein/Peptide with at least one free cysteine residue.
-
Maleimide-PEG3-Functionalized Molecule (e.g., Drug-PEG3-Maleimide).
-
Conjugation Buffer: Thiol-free buffer, such as PBS, adjusted to pH 6.5-7.5. *[10] (Optional) Reducing Agent: TCEP or DTT if reduction of disulfide bonds is needed.
-
Quenching Solution: 100 mM L-cysteine or beta-mercaptoethanol.
-
Purification System: SEC or Hydrophobic Interaction Chromatography (HIC).
B. Reagent Preparation:
-
Protein Solution: Dissolve the thiol-containing protein in Conjugation Buffer at 1-10 mg/mL. If the protein's cysteines are in disulfide bonds, they must first be reduced (e.g., with a 10-fold molar excess of TCEP for 30 min) and the reducing agent must be removed via a desalting column immediately prior to conjugation. 2[]. Maleimide-PEG3 Solution: Dissolve the Maleimide-PEG3 molecule in a water-miscible organic solvent (e.g., DMSO) and then dilute into the Conjugation Buffer immediately before addition to the protein solution.
C. Experimental Procedure:
-
Conjugation: Add the Maleimide-PEG3 solution to the protein solution. A starting point is a 5- to 20-fold molar excess of the maleimide (B117702) reagent over the protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing. T[10]he reaction is highly efficient within the pH range of 6.5-7.5. 3[9][10]. Quenching: Add a quenching reagent (e.g., L-cysteine) in excess relative to the starting maleimide reagent to react with any unreacted maleimide groups. Incubate for 15-30 minutes.
D. Purification and Characterization:
-
Purification: Purify the conjugate from excess linker and quenching reagent using SEC or HIC. HIC is particularly useful for separating ADC species with different DARs. 2[14]. Characterization: Analyze the final product by UV-Vis spectroscopy (to determine DAR), HPLC (HIC, SEC), SDS-PAGE, and Mass Spectrometry to confirm conjugation, purity, and homogeneity.
The discrete PEG3 spacer is a powerful and versatile tool in the field of bioconjugation. Its unique combination of hydrophilicity, defined length, and biocompatibility allows drug development professionals to rationally design and optimize complex biotherapeutics. By improving solubility, reducing aggregation, minimizing steric hindrance, and enhancing pharmacokinetic profiles, the PEG3 spacer directly addresses many of the critical challenges encountered in the development of ADCs, PROTACs, and other advanced conjugates. A[2][14][19] thorough understanding of its properties and the associated conjugation chemistries is essential for harnessing its full potential to create safer and more effective biological drugs.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 4. adcreview.com [adcreview.com]
- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 8. lifetein.com [lifetein.com]
- 9. psyclopeptide.com [psyclopeptide.com]
- 10. benchchem.com [benchchem.com]
- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 12. Fmoc-NH-PEG3-CH2COOH, 139338-72-0 | BroadPharm [broadpharm.com]
- 13. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. purepeg.com [purepeg.com]
- 16. precisepeg.com [precisepeg.com]
- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 19. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 20. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. youtube.com [youtube.com]
Navigating the Stability and Storage of t-Boc-Aminooxy-PEG3-alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bioconjugation landscape relies heavily on the performance and reliability of linker molecules. Among these, t-Boc-Aminooxy-PEG3-alcohol has emerged as a valuable tool, offering a unique combination of a protected aminooxy group for oxime ligation, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group for further functionalization. However, ensuring the integrity of this reagent is paramount for reproducible and successful outcomes in drug development and research. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, drawing upon available data for its constituent functional groups to inform best practices.
Recommended Storage and Handling
Proper storage is the first line of defense in preserving the chemical integrity of this compound. Based on supplier recommendations and the inherent properties of its functional moieties, the following conditions are advised:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C is the most frequently recommended storage temperature.[1][2] Storage at 2-8°C is also cited for related compounds.[3][4] | Low temperatures minimize the rate of potential degradation reactions. |
| Atmosphere | Store in a dry, well-ventilated area.[3][5] Keep container tightly sealed.[3][6] | Minimizes exposure to moisture, which can contribute to hydrolysis of labile groups. A tight seal prevents the ingress of atmospheric moisture and oxygen. |
| Light | Avoid sunlight.[5] | Protects against potential photolytic degradation. |
| Handling | Avoid inhalation and contact with skin and eyes.[6] | General laboratory safety precaution for chemical reagents. |
Chemical Stability Profile
The stability of this compound is intrinsically linked to the stability of its three key components: the tert-butyloxycarbonyl (t-Boc) protecting group, the aminooxy functional group, and the PEG3 linker. Understanding the vulnerabilities of each is crucial for predicting and preventing degradation.
t-Boc Protecting Group
The t-Boc group is a widely used amine protecting group, prized for its stability under many synthetic conditions and its susceptibility to cleavage under specific acidic conditions.
Key Stability Considerations for the t-Boc Group:
-
Acid Lability: The t-Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][8] The deprotection mechanism involves protonation of the carbamate followed by the formation of a stable tert-butyl cation.[9][10]
-
Thermal Sensitivity: Elevated temperatures can accelerate acid-catalyzed deprotection.[11]
-
Base and Nucleophile Stability: The t-Boc group is generally stable to basic conditions and most nucleophiles.[12]
-
Side Reactions: The tert-butyl cation generated during deprotection can lead to side reactions, such as the alkylation of nucleophilic residues. The use of scavengers can mitigate this.[1][13]
Aminooxy Group
The aminooxy group is a key functionality for forming stable oxime linkages with aldehydes and ketones. While the resulting oxime bond is robust, the free aminooxy group itself can be sensitive.
Key Stability Considerations for the Aminooxy Group:
-
Reactivity and Sensitivity: Some sources indicate that aminooxy compounds can be reactive and sensitive, recommending immediate use and cautioning against long-term storage.[14] This suggests a potential for slow degradation even under recommended storage conditions.
-
Oxime Formation: The aminooxy group readily reacts with aldehydes and ketones to form a stable oxime bond, which is more stable than imine and hydrazone linkages.[15][16] This reaction is most efficient at a neutral pH (6.5-7.5).[15]
-
Hydrolytic Stability of Linkage: The resulting oxime linkage is known to be stable against hydrolysis.[17]
PEG3 Linker
Polyethylene glycol (PEG) linkers are generally considered to be stable and are used to impart hydrophilicity to molecules.
Key Stability Considerations for the PEG Linker:
-
General Stability: PEG linkers are generally stable under a variety of conditions.[6]
-
Forced Degradation: Forced degradation studies on PEGylated compounds typically involve exposure to harsh conditions such as high temperatures, extreme pH, and oxidizing agents to induce degradation.[4][18][19] This suggests that the PEG linker in this compound would be susceptible to degradation under such extreme conditions.
-
Long-Term Stability: Some studies have indicated that PEG can degrade over extended periods, particularly in biological environments such as cell culture.[5]
Potential Degradation Pathways
Based on the stability of its constituent parts, the primary degradation pathway for this compound under improper storage or handling is likely the acid-catalyzed cleavage of the t-Boc group. Exposure to acidic contaminants in solvents or on storage container surfaces could initiate this process. While less characterized, the intrinsic stability of the aminooxy group may also contribute to degradation over time. The PEG linker is expected to be the most stable component under typical storage conditions.
Experimental Protocols for Stability Assessment
General Forced Degradation Protocol
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, acetonitrile, or a mixture).
-
Stress Conditions: Expose the samples to a range of stress conditions in parallel with a control sample stored under recommended conditions.
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Store the solid material and solutions at elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) to separate and identify the parent compound and any degradation products.
-
Data Evaluation: Quantify the decrease in the parent compound and the formation of degradation products over time to determine the degradation kinetics under each stress condition.
Conclusion
The stability of this compound is critical for its successful application in bioconjugation and drug development. While generally stable under recommended storage conditions of low temperature in a dry, dark environment, its primary vulnerability lies in the acid-lability of the t-Boc protecting group. The intrinsic stability of the aminooxy group also warrants consideration, particularly for long-term storage. By adhering to strict storage and handling protocols and understanding the potential degradation pathways, researchers can ensure the quality and performance of this important linker molecule, leading to more reliable and reproducible scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. creativepegworks.com [creativepegworks.com]
- 4. researchgate.net [researchgate.net]
- 5. Long-term stability of grafted polyethylene glycol surfaces for use with microstamped substrates in neuronal cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. Aminooxy-PEG2-Amine HCl salt, 2582757-03-5 | BroadPharm [broadpharm.com]
- 15. broadpharm.com [broadpharm.com]
- 16. interchim.fr [interchim.fr]
- 17. researchgate.net [researchgate.net]
- 18. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanism of Oxime Ligation with Aminooxy Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxime ligation is a robust and highly chemoselective conjugation reaction that has become an indispensable tool in chemical biology, drug development, and materials science. This bioorthogonal reaction involves the formation of a stable oxime bond from the condensation of an aminooxy-functionalized molecule with an aldehyde or a ketone. Its utility is underscored by its ability to proceed under mild, aqueous conditions, making it ideal for the modification of sensitive biological macromolecules such as proteins, peptides, and nucleic acids.[1][2] This in-depth guide explores the core mechanism of oxime ligation, factors influencing its kinetics, catalytic strategies to enhance reaction rates, and detailed experimental protocols for its practical application.
Core Mechanism of Oxime Ligation
The formation of an oxime from an aminooxy linker and a carbonyl compound (aldehyde or ketone) is a reversible condensation reaction that proceeds in a two-step manner. The overall reaction involves the nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by the dehydration of the resulting hemiaminal intermediate to form the stable C=N-O linkage.[3]
The reaction is significantly influenced by pH. A slightly acidic environment (pH 4-5) is generally optimal for the uncatalyzed reaction.[4][5] This is because the reaction requires a delicate balance: the carbonyl group needs to be sufficiently electrophilic, which is enhanced by protonation, while the aminooxy group must remain in its nucleophilic, unprotonated state.[6] At neutral pH, the concentration of the protonated carbonyl species is low, leading to a significantly slower reaction rate.[3]
Uncatalyzed Oxime Ligation
The uncatalyzed mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aminooxy group attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral carbinolamine intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen of the original carbonyl group.
-
Dehydration: The hydroxyl group is protonated, forming a good leaving group (water). Subsequent elimination of water and formation of the C=N double bond yields the oxime product.
Catalysis of Oxime Ligation
To overcome the slow reaction rates at neutral pH, which is often a requirement for biological applications, nucleophilic catalysts are employed. Aniline (B41778) and its derivatives are the most common and effective catalysts for oxime ligation.[4][7]
The aniline-catalyzed mechanism introduces an alternative, lower-energy pathway:
-
Schiff Base Formation: Aniline first reacts with the carbonyl compound to form a protonated Schiff base (an iminium ion). This intermediate is significantly more electrophilic than the starting carbonyl group.
-
Transimination: The aminooxy-containing molecule then attacks the highly reactive Schiff base intermediate.
-
Intermediate Breakdown: A tetrahedral intermediate is formed, which then collapses, eliminating aniline and yielding the final oxime product.[7]
This catalytic cycle regenerates the aniline, allowing it to facilitate multiple ligation reactions.
Quantitative Data on Oxime Ligation
The efficiency of oxime ligation is highly dependent on the substrates, catalyst, and reaction conditions. The following tables summarize key quantitative data to guide reaction design and optimization.
| Catalyst | Relative Efficiency Compared to Aniline (at neutral pH) | Typical Concentration | Key Advantages |
| Aniline | 1x (baseline) | 10-100 mM | Well-established and effective.[8][9] |
| m-Phenylenediamine (B132917) (mPDA) | ~2.5x (at same concentration) | Up to 750 mM | Higher aqueous solubility allows for use at higher concentrations, leading to significantly faster reactions (up to 15 times more efficient than aniline).[10][11] |
| p-Phenylenediamine (pPDA) | ~19-20x | 2-10 mM | Highly effective at low micromolar concentrations and over a broad pH range (4-7).[4][12] Offers a 120-fold faster rate compared to the uncatalyzed reaction at pH 7.[4][12] |
| Carbonyl Substrate | General Reactivity | Second-Order Rate Constant (k_obs) with Aniline Catalyst (Example) |
| Aldehydes (non-conjugated) | High | 48.6 s⁻¹M⁻¹ (for citral (B94496) with 50 mM aniline)[10] |
| Aldehydes (conjugated) | Moderate | Reacts almost two times slower than non-conjugated aldehydes.[11] |
| Ketones | Low | 0.082 s⁻¹M⁻¹ (for 2-pentanone with 100 mM aniline)[10] |
| Linkage Type | Equilibrium Constant (K_eq) | Relative Hydrolytic Stability |
| Oxime | >10⁸ M⁻¹ | High[6] |
| Hydrazone | 10⁴ - 10⁶ M⁻¹ | Moderate |
| Imine (Schiff Base) | Low | Low |
Experimental Protocols
General Protocol for Aniline-Catalyzed Oxime Ligation of a Peptide
This protocol provides a general guideline for the conjugation of an aminooxy-containing peptide with an aldehyde or ketone. Optimization may be required for specific substrates.
1. Preparation of Reagents:
-
Aminooxy-Peptide Stock Solution: Prepare a stock solution of the aminooxy-containing peptide in a suitable buffer, such as 100 mM ammonium (B1175870) acetate, pH 4.5.[8]
-
Carbonyl-Containing Molecule Stock Solution: Prepare a stock solution of the aldehyde or ketone in a compatible solvent like DMSO or the reaction buffer.[8]
-
Aniline Catalyst Stock Solution: Prepare a fresh 1 M stock solution of aniline in DMSO or water.[8]
2. Reaction Setup:
-
In a microcentrifuge tube, combine the aminooxy-peptide and the carbonyl-containing molecule to the desired final concentrations. For example, use 250 pmol of peptide in a final reaction volume of 20 µL.[8]
-
Add the aniline catalyst to a final concentration of 100 mM.[8]
-
Adjust the final volume with the reaction buffer.
3. Incubation:
-
Incubate the reaction mixture at 37°C. Reaction times can range from a few hours to overnight, depending on the reactivity of the substrates.[8]
4. Quenching and Analysis:
-
The reaction can be quenched by adding an excess of a simple aldehyde or ketone, such as acetone.[8]
-
Monitor the reaction progress and product formation using techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and mass spectrometry.[8]
5. Purification:
-
Purify the final oxime-linked product using standard methods like RP-HPLC.[8]
Protocol for m-Phenylenediamine (mPDA) Catalyzed Protein Labeling
This protocol is adapted for labeling an aldehyde-functionalized protein with a fluorescent probe containing an aminooxy group.
1. Reagent Preparation:
-
Aldehyde-Functionalized Protein: Prepare the protein in a suitable buffer, for example, 100 mM phosphate (B84403) buffer (PB) at pH 7.0.
-
Aminooxy-Probe Stock Solution: Dissolve the aminooxy-containing fluorescent probe (e.g., aminooxy-dansyl) in an appropriate solvent.
-
mPDA Catalyst Stock Solution: Prepare a fresh stock solution of m-phenylenediamine in 100 mM phosphate buffer, pH 7.0.
2. Reaction Mixture:
-
In a final volume of 200 µL, combine the following in a microcentrifuge tube:
-
10 µM aldehyde-functionalized protein
-
50 µM aminooxy-dansyl probe
-
Varying concentrations of mPDA catalyst (e.g., up to 750 mM)
-
100 mM phosphate buffer, pH 7.0[10]
-
3. Reaction and Monitoring:
-
Initiate the reaction by adding the aminooxy-probe.
-
Monitor the reaction progress by measuring the increase in fluorescence over time, which indicates the formation of the oxime conjugate.[10]
Mandatory Visualizations
References
- 1. Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Cornerstone of Targeted Cancer Therapy: An In-depth Technical Guide to Antibody-Drug Conjugate (ADC) Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) represent a paradigm shift in oncology, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs to enable targeted therapeutic delivery.[1][2][3] At the heart of every ADC lies the linker, a critical component that dictates the stability, efficacy, and safety profile of the entire conjugate.[4][5] This in-depth technical guide provides a comprehensive overview of the core principles of ADC linker chemistry, detailing the types of linkers, conjugation strategies, and the analytical methods essential for their characterization.
The Pivotal Role of the Linker in ADC Design
The linker in an ADC is far more than a simple tether; it is a sophisticated chemical entity engineered to maintain a delicate balance between stability in systemic circulation and efficient payload release within the target tumor cell.[3][4] An ideal linker must prevent premature drug release in the bloodstream to minimize off-target toxicity, while ensuring the cytotoxic payload is liberated in its active form upon reaching its destination.[6][7] The chemical properties of the linker, including its length, steric hindrance, and hydrophilicity, significantly influence the ADC's pharmacokinetics, therapeutic index, and overall success.[8][9]
Classification of ADC Linkers: A Tale of Two Chemistries
ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable, distinguished by their mechanism of payload release.[5][10]
Cleavable Linkers: Designing for Controlled Release
Cleavable linkers are designed to be labile under specific conditions prevalent within the tumor microenvironment or inside cancer cells, such as low pH or the presence of certain enzymes.[5][] This targeted release mechanism can also enable the "bystander effect," where the released, membrane-permeable payload can kill adjacent, antigen-negative tumor cells.[2]
There are three primary classes of cleavable linkers:
-
Enzyme-Sensitive Linkers: These are the most common type of cleavable linker and typically incorporate a dipeptide sequence, such as the widely used valine-citrulline (Val-Cit) motif.[12][13] This dipeptide is susceptible to cleavage by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[9][13] Upon enzymatic cleavage, a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), facilitates the release of the unmodified payload.[1][13] The GGFG (Gly-Gly-Phe-Gly) tetrapeptide is another example, which is also cleaved by cathepsins.[13]
-
pH-Sensitive Linkers: These linkers exploit the acidic environment of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0) to trigger payload release.[][14] Hydrazone linkers are a classic example, exhibiting stability at the physiological pH of blood (pH 7.4) but undergoing hydrolysis at lower pH.[1][14] However, traditional hydrazone linkers have faced challenges with plasma stability.[4] Newer innovations, such as silyl (B83357) ether-based linkers, have demonstrated improved stability in human plasma.[4]
-
Disulfide Linkers: These linkers are designed to be cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (B108866) (GSH) is significantly higher than in the bloodstream.[4][] This differential in reducing potential allows for selective payload release upon internalization. However, achieving a balance between plasma stability and efficient intracellular cleavage remains a key challenge in the design of disulfide linkers.[4]
Table 1: Comparative Plasma Stability of Cleavable ADC Linkers
| Linker Type | Linker Example | Plasma Source | Stability Metric | Value |
| Hydrazone | Phenylketone-derived | Human and Mouse | Half-life (t1/2) | ~2 days[4][6] |
| Hydrazone | Carbonate | Human | Half-life (t1/2) | 36 hours[4] |
| Disulfide | DM1 attached to engineered cysteine | In vivo (mouse) | % Drug Remaining | >50% after 7 days[4] |
| Peptide (Val-Cit) | VC-PABC | Mouse | % Stable | Unstable[15] |
| Peptide (Novel) | OHPAS | Mouse and Human | % Stable | Stable[15] |
| Silyl Ether | Silyl ether-MMAE | Human | Half-life (t1/2) | >7 days[4] |
Non-Cleavable Linkers: Relying on Antibody Degradation
Non-cleavable linkers form a stable covalent bond between the antibody and the payload.[10] Payload release is dependent on the complete lysosomal degradation of the antibody backbone, which results in the liberation of the payload still attached to the linker and a single amino acid residue.[7] A prominent example of a non-cleavable linker is the thioether-based succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker used in Trastuzumab emtansine (Kadcyla®).[1]
The primary advantage of non-cleavable linkers is their enhanced plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[7] However, they are generally less effective at inducing the bystander effect, as the charged amino acid-linker-payload catabolite is less membrane-permeable.[2]
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC | Linker Type | Cell Line | HER2 Expression | IC50 (ng/mL) |
| Trastuzumab-Emtansine (T-DM1) | Non-cleavable (SMCC) | N87 | High | ~13-50[16] |
| Trastuzumab-Emtansine (T-DM1) | Non-cleavable (SMCC) | BT474 | High | ~13-50[16] |
| Trastuzumab-Emtansine (T-DM1) | Non-cleavable (SMCC) | HCC1954 | High | ~13-50[16] |
| Trastuzumab-MMAE | Cleavable (Val-Cit) | N87 | High | Not specified |
| Trastuzumab-Thailanstatin (DAR >3.5) | Not specified | MDA-MB-361-DYT2 | Moderate | 25-80[16] |
| Trastuzumab-Thailanstatin (DAR <3.5) | Not specified | MDA-MB-361-DYT2 | Moderate | 1500-60,000[16] |
| Mirvetuximab Soravtansine (SPP-DM1) | Cleavable | Igrov-1 | Low | Higher efficacy than non-cleavable[2] |
| Mirvetuximab Soravtansine (MCC-DM1) | Non-cleavable | Igrov-1 | Low | Lower efficacy than cleavable[2] |
Conjugation Strategies: Attaching the Linker-Payload
The method of attaching the linker-payload to the antibody is another critical aspect of ADC design, influencing the homogeneity and consistency of the final product.[10]
Non-Specific Conjugation
Traditional conjugation methods utilize the reactive side chains of naturally occurring amino acids, primarily the ε-amino groups of lysines and the thiol groups of cysteines.[10]
-
Lysine (B10760008) Conjugation: A typical antibody has numerous surface-accessible lysine residues, leading to a heterogeneous mixture of ADCs with a wide range of drug-to-antibody ratios (DARs) and conjugation sites.[1] This heterogeneity can result in inconsistent pharmacokinetics and a narrow therapeutic window.[1]
-
Cysteine Conjugation: The interchain disulfide bonds of an antibody can be reduced to generate reactive thiol groups for conjugation. This approach offers more control over the number of conjugated payloads compared to lysine conjugation, but can still lead to a heterogeneous product.[17]
Site-Specific Conjugation
To overcome the limitations of non-specific conjugation, various site-specific conjugation technologies have been developed to produce more homogeneous ADCs with a defined DAR and precise payload placement.[18] These methods include:
-
Engineered Cysteines: Introducing cysteine mutations at specific sites on the antibody allows for controlled conjugation.[18]
-
Incorporation of Unnatural Amino Acids: Genetically encoding unnatural amino acids with unique reactive handles provides a precise site for linker attachment.
-
Enzymatic Conjugation: Enzymes like transglutaminase can be used to catalyze the formation of a covalent bond between the linker and a specific amino acid sequence on the antibody.
Experimental Protocols for ADC Characterization
Rigorous analytical characterization is essential throughout the ADC development process to ensure product quality, consistency, and safety.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC
Objective: To determine the average DAR and the distribution of drug-loaded species in an ADC preparation.[3][19]
Principle: HIC separates proteins based on their surface hydrophobicity.[19] The conjugation of a hydrophobic payload to an antibody increases its hydrophobicity, leading to stronger retention on the HIC column.[3] Different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8 for cysteine-conjugated ADCs) can be resolved, and the weighted average DAR is calculated from the peak areas.[19]
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
ADC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes).
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to each drug-loaded species.
-
Calculate the weighted average DAR using the following formula: DAR = Σ [(Peak Area of species * n) / Total Peak Area], where 'n' is the number of drugs for that species.[]
In Vitro Plasma Stability Assay by LC-MS
Objective: To assess the stability of an ADC in plasma by monitoring the change in average DAR or the release of free payload over time.[21][22]
Principle: The ADC is incubated in plasma, and at various time points, the amount of intact ADC or released payload is quantified using liquid chromatography-mass spectrometry (LC-MS).[21][23] A decrease in the average DAR or an increase in the free payload concentration indicates linker cleavage.[6]
Materials:
-
ADC sample
-
Human or animal plasma
-
Incubator (37°C)
-
LC-MS system
-
Reagents for sample preparation (e.g., protein precipitation, immuno-affinity capture beads)
Procedure:
-
Incubate the ADC sample in plasma at 37°C.
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), collect aliquots of the plasma-ADC mixture.
-
Process the samples to separate the ADC from plasma proteins. This can be done by:
-
For intact ADC analysis: Immuno-affinity capture of the ADC using protein A/G beads.[22] The captured ADC is then eluted and analyzed by LC-MS to determine the average DAR.
-
For free payload analysis: Protein precipitation (e.g., with acetonitrile) to remove plasma proteins.[24] The supernatant containing the released payload is then analyzed by LC-MS.
-
-
Quantify the amount of intact ADC (as average DAR) or released payload at each time point.
-
Plot the average DAR or free payload concentration against time to determine the stability profile of the ADC.
Cathepsin B-Mediated Payload Release Assay
Objective: To evaluate the susceptibility of an enzyme-cleavable linker to cleavage by cathepsin B.[9][25]
Principle: The ADC is incubated with purified cathepsin B, and the release of the payload is monitored over time, typically by HPLC.[25] This assay simulates the conditions within the lysosome and provides information on the efficiency of payload release.[25]
Materials:
-
ADC with an enzyme-cleavable linker
-
Purified human cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, with a reducing agent like DTT)
-
Incubator (37°C)
-
HPLC system with a UV or fluorescence detector
Procedure:
-
Prepare a reaction mixture containing the ADC and assay buffer.
-
Initiate the reaction by adding activated cathepsin B.
-
Incubate the reaction mixture at 37°C.
-
At various time points, quench the reaction (e.g., by adding a protease inhibitor or by rapid freezing).
-
Analyze the samples by RP-HPLC to separate the intact ADC from the released payload.
-
Quantify the amount of released payload at each time point by integrating the corresponding peak area.
-
Plot the concentration of the released payload against time to determine the cleavage kinetics.
The Future of ADC Linker Chemistry
The field of ADC linker chemistry is continuously evolving, with a focus on developing next-generation linkers with improved properties.[26] Key areas of innovation include:
-
Novel Cleavable Triggers: Researchers are exploring new enzymatic and chemical triggers to enhance the specificity of payload release.[4] This includes linkers that are cleaved by enzymes other than cathepsins, such as β-glucuronidase and β-galactosidase, which are also overexpressed in some tumors.[4]
-
Hydrophilic Linkers: Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker can improve the solubility and pharmacokinetics of the ADC, and may allow for higher DARs without inducing aggregation.[18][27]
-
Biorthogonal and Photo-cleavable Linkers: These advanced linkers offer externally controlled payload release, providing a higher degree of spatial and temporal control over drug activation.
-
Dual-Payload Linkers: Branched or multi-functional linkers are being developed to carry two different payloads, potentially overcoming drug resistance and enhancing therapeutic efficacy.[26]
Conclusion
The linker is a linchpin in the design and success of antibody-drug conjugates. A deep understanding of linker chemistry, including the advantages and disadvantages of different linker types and conjugation strategies, is paramount for the development of safe and effective ADC therapeutics. As our knowledge of tumor biology and protein engineering advances, so too will the sophistication of ADC linkers, paving the way for a new generation of highly targeted and potent cancer therapies. The rigorous application of analytical techniques to characterize linker stability and payload release is a critical and indispensable component of this endeavor.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 6. benchchem.com [benchchem.com]
- 7. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. nbinno.com [nbinno.com]
- 13. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]
- 14. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 21. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 23. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 24. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. [Novel Chemical Linkers for Next-generation Antibody-drug Conjugates(ADCs)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of t-Boc-Aminooxy-PEG3-alcohol: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the synthesis of t-Boc-Aminooxy-PEG3-alcohol, a valuable heterobifunctional linker used in bioconjugation and drug development. The protocol outlines two potential synthetic routes, detailing the necessary reagents, reaction conditions, and purification methods. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.
Introduction
This compound is a versatile chemical tool featuring a t-Boc-protected aminooxy group and a terminal hydroxyl group, connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer. The aminooxy group, after deprotection under mild acidic conditions, can react with aldehydes or ketones to form stable oxime linkages.[1][2] The terminal hydroxyl group allows for further derivatization, enabling the conjugation to various molecules of interest. The hydrophilic PEG linker enhances the aqueous solubility of the resulting conjugates.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₃NO₆ | [1] |
| Molecular Weight | 265.3 g/mol | [1] |
| CAS Number | 252378-66-8 | [1] |
| Appearance | Not specified; likely a colorless oil or viscous liquid | |
| Purity | Typically ≥95% | [3] |
| Solubility | Soluble in DMSO, DCM, DMF | [1] |
| Storage Conditions | -20°C | [1] |
Synthesis Workflow
The synthesis of this compound can be approached through two primary routes: a Mitsunobu reaction or an alkylation pathway. The overall workflow is depicted in the diagram below.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Route 1: Mitsunobu Reaction (Proposed)
This protocol is based on a general procedure for the Mitsunobu reaction with PEG alcohols and provides a likely pathway for the synthesis.[4]
Materials:
-
Triethylene glycol
-
N-Boc-hydroxylamine
-
Triphenylphosphine (B44618) (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-hydroxylamine (1.2 equivalents) and triphenylphosphine (1.2 equivalents) in anhydrous THF.
-
Add triethylene glycol (1.0 equivalent) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add DIAD or DEAD (1.2 equivalents) dropwise to the stirred solution. A slight warming of the solution may be observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by adding a small amount of water or ethanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure this compound.
Route 2: Alkylation (Proposed)
This protocol is based on the general principle of O-alkylation of N-Boc-hydroxylamine.[5]
Step 2a: Synthesis of Triethylene Glycol Monotosylate
-
This intermediate can be prepared from triethylene glycol and tosyl chloride in the presence of a base like pyridine.
Step 2b: Alkylation of N-Boc-hydroxylamine
Materials:
-
Triethylene glycol monotosylate
-
N-Boc-hydroxylamine
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve N-Boc-hydroxylamine (1.2 equivalents) in anhydrous DMF.
-
Add potassium carbonate (1.5 equivalents) to the solution and stir the suspension.
-
Add triethylene glycol monotosylate (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to a temperature between 50-70°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the final product.
Characterization Data (Expected)
The successful synthesis of this compound should be confirmed by standard analytical techniques. Expected NMR data is provided in Table 2.
| Analysis | Expected Peaks |
| ¹H NMR | δ (ppm): ~1.45 (s, 9H, -C(CH₃)₃), ~3.60-3.80 (m, 10H, PEG -CH₂-), ~3.95 (t, 2H, -CH₂-ONHBoc), broad singlet for -OH. |
| ¹³C NMR | δ (ppm): ~28.0 (-C(CH₃)₃), ~61.5 (-CH₂OH), ~70.0-73.0 (PEG -CH₂- carbons), ~77.0 (-CH₂ONHBoc), ~81.0 (-C(CH₃)₃), ~157.0 (C=O). |
| Mass Spec | ESI-MS: Calculated for C₁₁H₂₃NO₆Na [M+Na]⁺. |
Application: Deprotection and Bioconjugation
The t-Boc protecting group can be removed under mild acidic conditions to yield the free aminooxy group, which is then available for conjugation.
Caption: General scheme for the deprotection and subsequent conjugation.
A typical deprotection protocol involves dissolving the t-Boc-protected compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) and stirring at room temperature. The volatile reagents are then removed in vacuo to yield the deprotected product.
Conclusion
This application note provides a detailed overview and proposed protocols for the synthesis of this compound. The choice between the Mitsunobu and alkylation routes will depend on the availability of starting materials and the specific experimental conditions preferred by the researcher. Proper purification and characterization are crucial to ensure the quality of the final product for its intended applications in bioconjugation and drug delivery.
References
- 1. This compound, 252378-66-8 | BroadPharm [broadpharm.com]
- 2. t-Boc-Aminooxy-PEG3-oxyamine - Creative Biolabs [creative-biolabs.com]
- 3. This compound, CAS 252378-66-8 | AxisPharm [axispharm.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
Application Note and Protocol: Boc Deprotection of Aminooxy PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from aminooxy-functionalized polyethylene (B3416737) glycol (PEG) linkers. The aminooxy group is valuable for its ability to form stable oxime bonds with aldehydes and ketones, a key reaction in bioconjugation and drug delivery systems.[1][2] Proper deprotection of the Boc group is a critical step to unmask the reactive aminooxy functionality for subsequent conjugation reactions.[1]
The most common and effective methods for Boc deprotection involve treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[3][4] These methods are generally high-yielding and proceed under mild conditions.[5]
General Considerations
The Boc group is readily cleaved under acidic conditions, generating the free aminooxy group as a salt (e.g., trifluoroacetate (B77799) or hydrochloride). The choice of acid and solvent system can be tailored to the specific properties of the aminooxy PEG linker, including its molecular weight and the presence of other acid-sensitive functional groups.[3] The stability of the aminooxy group is generally high under the acidic conditions used for Boc deprotection.
Monitoring the reaction progress is crucial for optimal results and can be achieved using techniques such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy.[6] Upon completion, a standard work-up procedure is employed to neutralize the acid and isolate the deprotected aminooxy PEG linker.
Experimental Protocols
Two primary protocols are presented below, utilizing either Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or Hydrogen Chloride (HCl) in Dioxane.
Protocol 1: Boc Deprotection using TFA in DCM
This is the most common method for Boc deprotection due to its efficiency and the volatility of the reagents, which simplifies product isolation.[7]
Materials:
-
Boc-aminooxy-PEG-linker
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Toluene (B28343) (optional, for azeotropic removal of TFA)
-
Diethyl ether (optional, for precipitation)
Procedure:
-
Dissolve the Boc-aminooxy-PEG-linker in anhydrous DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). For example, for a 20% TFA solution, add 1 mL of TFA to 4 mL of the DCM solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate with toluene (3 x 10 mL).
-
The resulting product is the TFA salt of the aminooxy PEG linker. This can often be used directly in subsequent reactions.
-
For neutralization, dissolve the residue in DCM and wash with saturated NaHCO₃ solution. Separate the organic layer, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free aminooxy PEG linker.
-
Alternatively, the deprotected product can be precipitated from the reaction mixture by the addition of cold diethyl ether.
Protocol 2: Boc Deprotection using HCl in Dioxane
This method is another effective way to deprotect the Boc group and often yields the hydrochloride salt of the aminooxy PEG linker, which can be easier to handle and may precipitate directly from the reaction mixture.[8][9]
Materials:
-
Boc-aminooxy-PEG-linker
-
4M HCl in 1,4-dioxane (B91453)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Diethyl ether for precipitation
Procedure:
-
Dissolve the Boc-aminooxy-PEG-linker in a minimal amount of anhydrous DCM or MeOH in a round-bottom flask with a magnetic stir bar.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents relative to the substrate).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure.
-
Alternatively, the hydrochloride salt of the deprotected product can be precipitated by the addition of diethyl ether, collected by filtration, and washed with cold diethyl ether.
Data Presentation
The following table summarizes typical reaction conditions for the Boc deprotection of aminooxy PEG linkers. Note that optimal conditions may vary depending on the specific substrate and should be determined empirically.
| Reagent | Concentration | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| TFA | 20-50% (v/v) | DCM | 0 to RT | 1 - 2 | >95 | The resulting TFA salt can sometimes be used directly.[7] |
| 4M HCl | 5-10 eq. | 1,4-Dioxane | RT | 1 - 4 | >90 | The HCl salt often precipitates and is easily isolated.[8][9] |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the Boc deprotection of an aminooxy PEG linker.
Caption: Workflow for Boc deprotection.
The chemical transformation is depicted in the diagram below, illustrating the acid-catalyzed removal of the Boc group.
Caption: Boc deprotection reaction scheme.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. broadpharm.com [broadpharm.com]
- 3. scispace.com [scispace.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
Application Note: Oxime Ligation Using t-Boc-Aminooxy-PEG3-alcohol for Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The conjugation of molecules to proteins, peptides, and other biomolecules is a cornerstone of modern drug development, diagnostics, and life sciences research. A highly efficient and chemoselective method for achieving this is through oxime ligation. This application note details the reaction between t-Boc-Aminooxy-PEG3-alcohol and aldehyde-containing molecules. This PEGylated linker provides a versatile platform for bioconjugation, enhancing the aqueous solubility of the target molecule while enabling a stable and specific linkage.[1][2]
The core of this methodology is the reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond.[2][3] The this compound reagent features a terminal hydroxyl group for further functionalization, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (t-Boc) protected aminooxy group.[4][5] The t-Boc protecting group ensures the stability of the aminooxy moiety until it is ready for conjugation, at which point it can be removed under mild acidic conditions.[5][6] This two-step process of deprotection followed by ligation allows for precise control over the conjugation reaction.
Principle of the Reaction: The overall process involves two key chemical transformations:
-
Deprotection: The t-Boc protecting group is removed from the aminooxy moiety using a mild acid, such as trifluoroacetic acid (TFA), to yield the reactive aminooxy-PEG3-alcohol.
-
Oxime Ligation: The newly exposed aminooxy group undergoes a rapid and highly selective condensation reaction with an aldehyde-functionalized molecule to form a stable oxime linkage.[7] This reaction proceeds efficiently, often in slightly acidic to neutral aqueous buffers.[8] The rate of oxime formation can be significantly enhanced by nucleophilic catalysts, such as aniline (B41778) or substituted phenylenediamines (e.g., m-phenylenediamine (B132917) or p-phenylenediamine), particularly at physiological pH.[3][9]
The resulting oxime bond is highly stable under a wide range of physiological conditions (pH 2-9), making it an ideal linkage for creating long-lasting bioconjugates.[8]
Applications: The versatility and stability of the oxime linkage make this reagent suitable for a wide array of applications in research and drug development:
-
Peptide and Protein Modification: Site-specific modification of proteins or peptides that have been engineered to contain an aldehyde group. This is useful for creating antibody-drug conjugates (ADCs), PEGylated proteins to increase in vivo half-life, or for attaching fluorescent labels.[9][10]
-
Drug Delivery and Development: Conjugating small molecule drugs to targeting ligands (e.g., peptides or antibodies) to improve specificity and reduce off-target effects.[8] The hydrophilic PEG spacer can improve the pharmacokinetic profile of the conjugate.[1]
-
Surface Immobilization: Attaching biomolecules to aldehyde-functionalized surfaces for applications in biosensors, microarrays, and diagnostic assays.
-
Fragment-Based Drug Discovery: Using oxime ligation as a "tethering" tool to link small molecule fragments to a larger scaffold for screening against a biological target.[10]
Experimental Protocols and Methodologies
Protocol 1: Deprotection of this compound
This protocol describes the removal of the t-Boc protecting group to generate the reactive aminooxy-PEG3-alcohol.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Argon or Nitrogen gas supply
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Add TFA to the solution. A typical concentration is 20-50% (v/v) TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in DCM and wash carefully with a saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate again under reduced pressure.
-
The resulting deprotected aminooxy-PEG3-alcohol is often used immediately in the subsequent ligation step.
Protocol 2: Oxime Ligation with an Aldehyde-Containing Molecule
This protocol details the conjugation of the deprotected aminooxy-PEG3-alcohol to a target molecule containing an aldehyde group.
Materials:
-
Deprotected aminooxy-PEG3-alcohol (from Protocol 1)
-
Aldehyde-functionalized molecule (e.g., protein, peptide, small molecule)
-
Reaction Buffer: 100 mM sodium phosphate (B84403) or sodium acetate (B1210297) buffer, pH 4.5-7.0.
-
Aniline or m-phenylenediamine (mPDA) solution (optional, as catalyst)
-
Purification system (e.g., HPLC, FPLC, or dialysis)
Procedure:
-
Dissolve the aldehyde-functionalized molecule in the chosen reaction buffer to a final concentration of 1-10 mg/mL.
-
Add the deprotected aminooxy-PEG3-alcohol to the solution. A 5 to 50-fold molar excess of the aminooxy-PEG linker over the aldehyde-molecule is typically used to drive the reaction to completion.
-
(Optional) If performing the reaction at or near neutral pH (6.0-7.0), a catalyst can be added to accelerate the ligation. Add aniline or mPDA to a final concentration of 10-100 mM.[9]
-
Incubate the reaction mixture at room temperature or 37°C for 2 to 24 hours. The reaction time depends on the reactivity of the aldehyde, pH, and presence of a catalyst.[3]
-
Monitor the formation of the conjugate product using an appropriate analytical technique, such as LC-MS, SDS-PAGE (for proteins), or HPLC.
-
Once the reaction is complete, purify the conjugate from unreacted starting materials and byproducts using a suitable method (e.g., size-exclusion chromatography, reverse-phase HPLC, or dialysis).
Diagrams
Reaction Scheme
The following diagram illustrates the two-stage process of t-Boc deprotection followed by oxime ligation.
References
- 1. t-Boc-Aminooxy-PEG3-oxyamine - Creative Biolabs [creative-biolabs.com]
- 2. This compound, CAS 252378-66-8 | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound, 252378-66-8 | BroadPharm [broadpharm.com]
- 6. t-Boc-Aminooxy-PEG8-alcohol, 2353410-14-5 | BroadPharm [broadpharm.com]
- 7. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 8. mdpi.com [mdpi.com]
- 9. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: Conjugation of t-Boc-Aminooxy-PEG3-alcohol to Ketones via Oxime Ligation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxime ligation is a highly efficient and chemoselective conjugation method used to form stable oxime bonds by reacting an aminooxy-functionalized molecule with an aldehyde or ketone.[1][2] This technique is widely employed in chemical biology, drug delivery, and bioconjugation due to its reliability and the stability of the resulting linkage under physiological conditions.[1][3]
This application note provides a detailed protocol for the two-step conjugation of t-Boc-Aminooxy-PEG3-alcohol to a ketone-bearing molecule. The process involves:
-
Deprotection: Removal of the acid-labile tert-butyloxycarbonyl (Boc) group to expose the reactive aminooxy functionality.[4][5]
-
Conjugation: Formation of a stable oxime bond between the deprotected aminooxy-PEG linker and a ketone-functionalized substrate.[1]
The inclusion of a short, hydrophilic PEG3 spacer can enhance the solubility and pharmacokinetic properties of the target molecule.[6]
Reaction Principle
The overall process is a two-step reaction. First, the Boc protecting group on the this compound is removed under strong acidic conditions, typically with trifluoroacetic acid (TFA).[5][7] The mechanism involves protonation of the carbamate, followed by the loss of a tert-butyl cation and subsequent decarboxylation to yield the free aminooxy group as a TFA salt.[5]
In the second step, the deprotected aminooxy compound reacts with a ketone in a mildly acidic buffer. The reaction proceeds via nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the stable oxime ether linkage. The reaction can be accelerated by using catalysts such as aniline (B41778) or its derivatives, particularly at or near neutral pH.[2][3]
Experimental Workflow
Caption: Workflow for the two-step conjugation of this compound to a ketone.
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the free aminooxy-PEG3-alcohol.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Argon or Nitrogen gas
-
Rotary evaporator
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM (e.g., 5 mL per 100 mg of starting material) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (10-20 eq., typically 20-50% v/v in DCM) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, remove the solvent and excess TFA by rotary evaporation. Caution: The reaction produces CO2 and isobutylene (B52900) gas; ensure the system is not closed.[5]
-
The resulting residue, the TFA salt of aminooxy-PEG3-alcohol, is typically a viscous oil. It can be co-evaporated with DCM or toluene (B28343) (2-3 times) to ensure complete removal of residual TFA.
-
The crude product is often used directly in the next step without further purification.
Protocol 2: Oxime Ligation to a Ketone-Functionalized Substrate
This protocol details the conjugation of the deprotected aminooxy-PEG3-alcohol to a molecule containing a ketone functional group.
Materials:
-
Deprotected aminooxy-PEG3-alcohol (from Protocol 1)
-
Ketone-functionalized substrate
-
Reaction Buffer: 100 mM Sodium Acetate (pH 4.5) or 100 mM Phosphate Buffer (pH 7.0)
-
Aniline (optional, as a 100 mM stock solution in reaction buffer)
-
Purification system (e.g., Flash chromatography, preparative HPLC)
Procedure:
-
Dissolve the ketone-functionalized substrate in the chosen reaction buffer.
-
Dissolve the crude deprotected aminooxy-PEG3-alcohol (typically 1.5-3.0 eq.) in the same buffer and add it to the substrate solution.
-
(Optional) For reactions at or near neutral pH (e.g., pH 6-7), aniline can be added as a catalyst to a final concentration of 10-20 mM to accelerate the ligation.[3]
-
Stir the reaction mixture at room temperature for 2-16 hours. The reaction progress should be monitored by a suitable analytical method such as LC-MS or HPLC.
-
Once the reaction is complete, the final conjugate can be purified.
-
For small molecules, purification is commonly achieved by flash column chromatography on silica (B1680970) gel or by preparative reverse-phase HPLC.[8][9]
-
For biomolecules, size exclusion chromatography or affinity chromatography may be more appropriate.
-
-
Characterize the purified product by mass spectrometry and NMR to confirm the formation of the oxime bond.
Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes for the deprotection and conjugation steps. Actual results may vary depending on the specific substrate.
| Step | Parameter | Typical Condition / Value | Notes |
| Boc Deprotection | Reagent | 20-50% TFA in DCM | A large excess of acid ensures complete and rapid deprotection.[4][7] |
| Temperature | 0 °C to Room Temperature | The reaction is typically fast at room temperature.[7] | |
| Reaction Time | 1 - 2 hours | Monitor by TLC or LC-MS for disappearance of starting material. | |
| Yield | Quantitative (>95%) | The crude product is usually carried forward without purification. | |
| Oxime Ligation | Reactant Ratio | 1.5 - 3.0 eq. of Aminooxy-PEG | An excess of the aminooxy component drives the reaction to completion. |
| pH | 4.0 - 7.0 | Optimal pH is often slightly acidic to facilitate dehydration.[1] | |
| Catalyst | 10-20 mM Aniline | Recommended for reactions at pH > 6 to increase reaction rate.[2][3] | |
| Reaction Time | 2 - 16 hours | Substrate-dependent; can be faster at lower pH or with a catalyst.[2] | |
| Yield | 60 - 95% | Yields are generally high but depend on the substrate's reactivity and stability. |
Troubleshooting
-
Incomplete Boc Deprotection: If starting material is observed after the reaction, extend the reaction time or increase the concentration of TFA. Ensure anhydrous conditions.
-
Low Ligation Yield:
-
Confirm complete Boc deprotection of the aminooxy-PEG reagent.
-
Optimize the reaction pH; some substrates may require a more acidic environment.
-
Add or increase the concentration of the aniline catalyst, especially for reactions at neutral pH.[3]
-
Increase the excess of the aminooxy-PEG reagent.
-
-
Side Reactions: The t-butyl cation generated during deprotection can potentially alkylate electron-rich aromatic rings or thiols on the substrate.[10] If this is a concern, consider performing the deprotection step first, followed by purification before adding the deprotected linker to the final substrate.
References
- 1. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03235B [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. N-Boc-PEG3-alcohol, 139115-92-7 | BroadPharm [broadpharm.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. rsc.org [rsc.org]
- 9. jocpr.com [jocpr.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for t-Boc-Aminooxy-PEG3-alcohol in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the utilization of t-Boc-Aminooxy-PEG3-alcohol as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] The linker component is critical to PROTAC efficacy, influencing ternary complex formation, physicochemical properties, and ultimately, the potency of the degrader.[3][4] this compound offers a desirable combination of a flexible, hydrophilic PEG3 spacer, a terminal hydroxyl group for facile conjugation to a protein of interest (POI) ligand ("warhead"), and a Boc-protected aminooxy group for subsequent chemoselective ligation to an E3 ligase ligand. These protocols will guide researchers through the synthesis, purification, characterization, and biological evaluation of PROTACs constructed with this linker.
Introduction to this compound in PROTAC Design
The rational design of PROTACs involves the careful selection of a warhead, an E3 ligase ligand, and a connecting linker. Polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and provide conformational flexibility, which can be crucial for the formation of a productive ternary complex between the target protein and the E3 ligase.[3]
This compound is a bifunctional linker that facilitates a modular and efficient approach to PROTAC synthesis. Its key features include:
-
PEG3 Spacer: A three-unit polyethylene glycol chain that enhances the aqueous solubility of the final PROTAC molecule.
-
Terminal Hydroxyl Group: Provides a reactive handle for covalent attachment to the warhead, often through activation and subsequent nucleophilic substitution or via a Mitsunobu reaction.[5]
-
Boc-Protected Aminooxy Group: This functionality allows for a highly selective "click-type" oxime ligation with a ketone or aldehyde group on the E3 ligase ligand.[6] The Boc protecting group is stable under many reaction conditions and can be removed under mild acidic conditions.[7]
Mechanism of Action of a PROTAC
A PROTAC molecule functions as a molecular bridge, simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][2]
Caption: General mechanism of action of a PROTAC molecule.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using this compound. Optimization of reaction conditions may be necessary for specific warheads and E3 ligase ligands.
Protocol 1: Synthesis of the PROTAC Molecule
This protocol outlines a four-stage synthesis: 1) Activation of the linker's hydroxyl group, 2) Conjugation to the warhead, 3) Deprotection of the Boc group, and 4) Oxime ligation to the E3 ligase ligand.
Materials:
-
This compound
-
Warhead (POI ligand) with a suitable nucleophilic group (e.g., phenol (B47542) or amine)
-
E3 ligase ligand with a ketone or aldehyde functionality
-
Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)
-
Triphenylphosphine (B44618) (PPh3) and Diisopropyl azodicarboxylate (DIAD) (for Mitsunobu reaction)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) or HCl in dioxane
-
Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO3), Magnesium sulfate (B86663) (MgSO4) or Sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Stage 1: Activation of the Terminal Hydroxyl Group (Mesylation Example)
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents).
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude mesylated linker. This intermediate is often used in the next step without further purification.
Alternative Stage 1: Mitsunobu Reaction [5][8]
-
Dissolve the warhead (containing a phenolic hydroxyl group, 1 equivalent), this compound (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Slowly add DIAD (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Concentrate the reaction mixture and purify the product by column chromatography.
Stage 2: Conjugation of the Activated Linker to the Warhead
-
Dissolve the warhead (1 equivalent) and the activated (e.g., mesylated) linker (1.2 equivalents) in anhydrous DMF.
-
Add a non-nucleophilic base such as potassium carbonate (K2CO3, 2-3 equivalents) or cesium carbonate (Cs2CO3, 1.5 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the warhead-linker conjugate.
Stage 3: Boc Deprotection [7][]
-
Dissolve the purified warhead-linker conjugate in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting aminooxy-functionalized intermediate is often carried forward as the salt or after neutralization.
Stage 4: Oxime Ligation to the E3 Ligase Ligand [6][10]
-
Dissolve the deprotected warhead-linker intermediate and the E3 ligase ligand (containing a ketone or aldehyde, 1-1.2 equivalents) in a suitable solvent such as a mixture of methanol (B129727) and water, or DMSO.
-
The reaction is typically fast at room temperature. Stir for 2-12 hours.
-
Monitor the formation of the final PROTAC by LC-MS.
-
Upon completion, purify the final PROTAC molecule by reverse-phase High-Performance Liquid Chromatography (HPLC).[11][12]
Protocol 2: Characterization of the Synthesized PROTAC
-
LC-MS: Confirm the molecular weight of the final PROTAC.[13][14]
-
NMR: Confirm the structure of the final PROTAC. 1H and 13C NMR spectroscopy should be performed.[]
-
HPLC: Determine the purity of the final PROTAC. Purity should ideally be >95% for biological assays.[11][12]
Protocol 3: In Vitro Evaluation of PROTAC-Mediated Protein Degradation
This protocol uses Western blotting to quantify the degradation of the target protein in a relevant cell line.[3][16]
Materials:
-
Cell line expressing the target protein of interest.
-
Synthesized PROTAC stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific for the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO only).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and denature by heating.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody for the target protein overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[17][18][19]
-
Data Presentation
Quantitative data from PROTAC evaluation should be presented in a clear and organized manner to facilitate comparison.
Table 1: Illustrative Degradation Potency of PROTACs with Short PEG Linkers
| PROTAC ID | Target Protein | Cell Line | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC-X1 | BRD4 | HeLa | ~15 | 25 | >90 | Illustrative |
| PROTAC-X2 | BTK | Ramos | ~12 | 10 | >95 | Illustrative |
| PROTAC-X3 | ERα | MCF7 | ~16 | 5 | >90 | Illustrative |
Note: The data presented in this table is for illustrative purposes to show typical values for potent PROTACs with short PEG linkers and does not represent data for a specific PROTAC synthesized with this compound.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for PROTAC synthesis and evaluation.
Target Signaling Pathway Example: PI3K/AKT/mTOR
Many PROTACs are designed to target proteins involved in critical signaling pathways implicated in diseases like cancer. The PI3K/AKT/mTOR pathway is a frequently targeted pathway.[20][21][22][23][24]
Caption: Simplified PI3K/AKT/mTOR signaling pathway, a common target for PROTACs.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 10. Applications and Limitations of Oxime-Linked “Split PROTACs” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive Overview of HPLC-Based Techniques for Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. hplc.eu [hplc.eu]
- 13. LC-MS for PROTACs & Targeted Protein Degraders 2024 US Supercritical Fluid Chromatography Conference [virscidian.com]
- 14. waters.com [waters.com]
- 16. benchchem.com [benchchem.com]
- 17. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [worldwide.promega.com]
- 18. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Computer-Aided Targeting of the PI3K/Akt/mTOR Pathway: Toxicity Reduction and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Site-Specific Protein PEGylation using t-Boc-Aminooxy-PEG3-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a leading strategy for enhancing the therapeutic properties of biopharmaceuticals. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn extends its circulatory half-life by reducing renal clearance, shields it from proteolytic degradation, and can decrease its immunogenicity and antigenicity.
t-Boc-Aminooxy-PEG3-alcohol is a heterobifunctional linker designed for the site-specific PEGylation of proteins. This reagent offers a short, hydrophilic PEG spacer that can enhance the solubility of the target protein. The key feature of this molecule is the Boc-protected aminooxy group. Following deprotection, the reactive aminooxy group can be chemoselectively ligated to an aldehyde or ketone moiety on the protein to form a stable oxime bond. This approach allows for precise control over the location of PEG attachment, minimizing the risk of inactivating the protein by modifying residues in its active or binding sites.
The hydroxyl group on the other end of the PEG linker can be used for further derivatization or can be left as is, depending on the desired properties of the final conjugate. The site-specific nature of this PEGylation method is particularly advantageous in drug development, where product homogeneity is critical for regulatory approval and consistent therapeutic efficacy.
Reaction Mechanism and Workflow
The overall process of protein PEGylation using this compound involves three main stages:
-
Introduction of a carbonyl group (aldehyde or ketone) onto the target protein. This is a prerequisite for the aminooxy-based PEGylation.
-
Deprotection of the t-Boc group to expose the reactive aminooxy functionality on the PEG linker.
-
Conjugation of the aminooxy-PEG to the carbonyl-containing protein via oxime ligation.
Methods for Introducing a Carbonyl Group into a Protein
There are several methods to introduce a reactive aldehyde or ketone group into a protein for site-specific PEGylation:
-
Periodate (B1199274) Oxidation of N-terminal Serine/Threonine: Mild oxidation with sodium periodate can convert the 1,2-amino alcohol of an N-terminal serine or threonine residue into a glyoxylyl aldehyde.[1][2][3]
-
Genetically Encoded Aldehyde Tag: A specific peptide sequence, recognized by an enzyme like formylglycine-generating enzyme (FGE), can be genetically engineered into the protein. FGE then oxidizes a cysteine residue within this tag to a formylglycine, which contains an aldehyde group.[4][5][6][7]
-
Enzymatic Labeling: Enzymes such as protein farnesyltransferase (PFTase) can be used to attach an aldehyde-containing substrate to a specific recognition sequence on the protein.[8]
Overall Experimental Workflow
The following diagram illustrates the general workflow for protein PEGylation using this compound.
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to generate the reactive aminooxy-PEG reagent.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.
-
To remove residual TFA, add toluene to the flask and evaporate under reduced pressure. Repeat this co-evaporation step two more times.
-
The resulting TFA salt of the deprotected aminooxy-PEG can often be used directly in the subsequent conjugation step.
-
For neutralization, dissolve the residue in a suitable organic solvent, wash with saturated sodium bicarbonate solution, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free aminooxy-PEG.
Protocol 2: Site-Specific PEGylation via Oxime Ligation
This protocol provides a general procedure for the conjugation of the deprotected aminooxy-PEG to a protein containing an aldehyde or ketone group.
Materials:
-
Carbonyl-containing protein
-
Deprotected Aminooxy-PEG3-alcohol
-
Reaction Buffer: 100 mM sodium acetate, pH 4.5-5.5
-
Aniline (B41778) (optional, as a catalyst)
-
Reaction tubes
-
Incubator or water bath
Procedure:
-
Prepare a solution of the carbonyl-containing protein in the reaction buffer. The optimal protein concentration should be determined empirically but can range from 1-10 mg/mL.
-
Dissolve the deprotected Aminooxy-PEG3-alcohol in the reaction buffer.
-
Add the Aminooxy-PEG3-alcohol to the protein solution. A molar excess of the PEG reagent (e.g., 10-50 fold) is typically used to drive the reaction to completion.
-
If a catalyst is used, add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-16 hours. The optimal reaction time and temperature will depend on the specific protein and should be determined experimentally.
-
Monitor the progress of the PEGylation reaction by SDS-PAGE or mass spectrometry. The PEGylated protein will show an increase in molecular weight.
Protocol 3: Purification of the PEGylated Protein
After the conjugation reaction, it is essential to purify the PEGylated protein from unreacted PEG, unconjugated protein, and other reaction components.
Methods:
-
Size-Exclusion Chromatography (SEC): This is the most common method for purifying PEGylated proteins.[9][][11] Due to the increase in hydrodynamic radius, the PEGylated protein will elute earlier than the smaller, unconjugated protein. SEC is also effective at removing excess, low molecular weight PEG reagent.
-
Ion-Exchange Chromatography (IEX): The attachment of the neutral PEG chain can shield the surface charges of the protein, altering its binding affinity to an IEX resin.[9][][11] This change in charge properties can be exploited to separate the PEGylated protein from the unmodified protein.
-
Hydrophobic Interaction Chromatography (HIC): HIC can also be used as a supplementary purification step, as PEGylation can alter the surface hydrophobicity of the protein.[]
General SEC Purification Protocol:
-
Equilibrate an appropriate SEC column (e.g., Superdex 200 or similar) with a suitable buffer (e.g., PBS, pH 7.4).
-
Concentrate the crude PEGylation reaction mixture if necessary.
-
Load the concentrated sample onto the equilibrated SEC column.
-
Elute the proteins with the equilibration buffer at a constant flow rate.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to identify the fractions containing the pure PEGylated protein.
-
Pool the pure fractions and concentrate if needed.
Quantitative Data and Characterization
The efficiency of PEGylation and the properties of the resulting conjugate should be thoroughly characterized.
Characterization Methods:
-
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the precise mass of the PEGylated protein and determine the degree of PEGylation.[12]
-
HPLC (SEC-HPLC, RP-HPLC, IEX-HPLC): To assess the purity of the conjugate and quantify the amount of PEGylated protein.
-
Biological Activity Assays: To determine the effect of PEGylation on the protein's function.
Representative Quantitative Data
The following table summarizes typical results that can be expected from a site-specific protein PEGylation experiment. The exact values will vary depending on the protein and reaction conditions.
| Parameter | Unmodified Protein | PEGylated Protein | Method of Analysis |
| Molecular Weight | X kDa | X + mass of PEG | Mass Spectrometry |
| PEGylation Efficiency | N/A | > 90% | Densitometry of SDS-PAGE, HPLC |
| Purity | > 98% | > 95% | SEC-HPLC |
| Biological Activity | 100% | 80-100% | In vitro functional assay |
| In Vivo Half-life | Y hours | 2-10 x Y hours | Pharmacokinetic studies |
Signaling Pathways and Logical Relationships
While this compound itself does not directly participate in signaling pathways, the PEGylation of a therapeutic protein can significantly impact its interaction with biological systems. For instance, PEGylation of a cytokine could alter its binding affinity to its receptor, thereby modulating the downstream signaling cascade. The primary logical relationship to visualize for this topic is the reaction mechanism itself.
Reaction Mechanism: Oxime Ligation
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Capture of peptides with N-terminal serine and threonine: a sequence-specific chemical method for Peptide mixture simplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 7. pnas.org [pnas.org]
- 8. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 12. creativepegworks.com [creativepegworks.com]
Application Notes and Protocols: Surface Modification with PEG Linkers
Introduction
Surface modification is a critical process in biomedical research and drug development, aiming to alter the interface of a material to elicit a specific biological response. Among the various techniques, the use of Poly(ethylene glycol) (PEG) linkers, a process known as PEGylation, has become a gold standard. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that can be grafted onto surfaces to confer a range of desirable properties.[1] Key advantages of surface PEGylation include improved solubility and stability of conjugated molecules, reduced nonspecific protein adsorption (biofouling), and the creation of "stealth" surfaces that can evade the immune system, thereby prolonging circulation times of drug carriers.[2][3]
These notes provide an overview of common PEGylation strategies, methods for characterization, and detailed protocols for researchers, scientists, and drug development professionals.
PEGylation Strategies for Surface Modification
The attachment of PEG linkers to a surface can be achieved through two primary mechanisms: physisorption and covalent immobilization (chemisorption). The choice of strategy depends on the substrate material, the desired stability of the PEG layer, and the specific application.
1.1. Physical Adsorption (Physisorption) This is the simplest method, relying on non-covalent interactions such as electrostatic or hydrophobic forces to attach PEG chains to the surface. While easy to perform, the resulting PEG layer can be unstable, with a risk of desorption over time, particularly in competitive biological environments.
1.2. Covalent Immobilization (Chemisorption) For a more robust and stable modification, PEG linkers are covalently grafted to the surface. This "grafting-to" approach involves using PEG molecules that have been pre-functionalized with reactive end groups that can form stable bonds with complementary functional groups on the substrate. The selection of the reactive chemistry is crucial and depends on the available functional groups on the surface to be modified.[4]
Below is a table of common reactive groups used for covalent PEGylation:
| Surface Functional Group | PEG Linker Reactive Group | Resulting Covalent Bond |
| Primary Amine (-NH₂) | NHS Ester | Amide |
| Thiol (-SH) | Maleimide | Thioether |
| Thiol (-SH) | OPSS | Disulfide (Reversible) |
| Carboxyl (-COOH) | Amine (with EDC/NHS) | Amide |
| Hydroxyl (-OH) | Silane | Siloxane |
| Gold (Au) Surface | Thiol (-SH) | Gold-Thiolate |
A general workflow for covalent surface modification is depicted below. The process involves activating the surface (if necessary), introducing the functionalized PEG linker, allowing the reaction to proceed, and finally, washing away any unbound PEG.
Characterization and Quantification of PEGylated Surfaces
After the modification procedure, it is essential to verify the presence and quantify the density of the grafted PEG layer. A variety of analytical techniques can be employed, each providing different information about the modified surface.[5]
| Technique | Principle | Information Provided | Advantages | Limitations |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light to determine the size of particles in suspension. | Hydrodynamic diameter of nanoparticles. An increase indicates successful surface modification.[5] | Fast, routine measurement. | Indirect; provides information on size, not directly on PEG density. Only for particulate matter. |
| Zeta Potential | Measures the surface charge of particles in a liquid. | Changes in surface charge post-PEGylation. PEGylation typically shifts the zeta potential towards neutral.[5] | Provides information on surface charge and colloidal stability. | Indirect; influenced by buffer conditions. Only for particulate matter. |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzes the elemental composition and chemical states of atoms at the surface. | Elemental composition, confirming the presence of PEG (C-O bonds). | Highly surface-sensitive, provides quantitative elemental data. | Requires high vacuum, which can alter the PEG layer.[5] |
| Thermogravimetric Analysis (TGA) | Measures mass loss as a function of temperature. | Quantifies the amount of grafted PEG by measuring weight loss upon thermal degradation. | Robust quantification.[5] | Destructive method; requires a significant amount of sample. |
| Colorimetric/Fluorometric Assays | Uses chemical reactions that produce a colored or fluorescent product to quantify specific functional groups (e.g., amines). | Can be used to quantify unreacted PEG in solution or terminal groups on the surface.[6] | High sensitivity, can be performed with standard lab equipment. | Indirect measurement (quantifies what's left in solution); requires a reactive handle on the PEG. |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity. | Can be used to separate and quantify PEG that has been displaced or liberated from a surface.[3] | High precision and accuracy. | May require a derivatization step or a specific detector (e.g., Charged Aerosol Detector). |
Experimental Protocols
Protocol 1: Covalent PEGylation of an Amine-Functionalized Surface using NHS-Ester Chemistry
This protocol describes the covalent attachment of a PEG-NHS ester to a surface presenting primary amine groups. The reaction forms a stable amide bond.[7][8]
Materials:
-
Amine-functionalized substrate (e.g., aminosilane-coated glass slide, protein, or nanoparticle)
-
mPEG-Succinimidyl Valerate (mPEG-SVA) or other mPEG-NHS ester
-
Reaction Buffer: 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2 (amine-free)[8]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5[8]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized (DI) water
Procedure:
-
Reagent Preparation:
-
Equilibrate the PEG-NHS ester vial to room temperature before opening to prevent moisture condensation.[8]
-
Immediately before use, dissolve the required amount of PEG-NHS ester in a small volume of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mM).[7] Do not store the stock solution as the NHS ester hydrolyzes rapidly.[8]
-
If the substrate is a protein or nanoparticle in a buffer containing primary amines (like Tris), exchange it into the amine-free Reaction Buffer using dialysis or a desalting column.[7]
-
-
PEGylation Reaction:
-
For a surface (e.g., glass slide), immerse it in the Reaction Buffer.
-
For a solution of proteins or nanoparticles, ensure they are suspended in the Reaction Buffer at the desired concentration (e.g., 1-10 mg/mL).[7]
-
Add the freshly prepared PEG-NHS ester solution to the substrate solution/buffer to achieve a desired molar excess (a 20-fold molar excess is a common starting point for proteins).[7] The final concentration of the organic solvent (DMF/DMSO) should not exceed 10%.[8]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[8] Gentle agitation is recommended.
-
-
Quenching and Washing:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. The primary amines in Tris will react with any remaining NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
For surfaces, wash thoroughly with DI water and dry under a stream of nitrogen.
-
For proteins or nanoparticles, remove unreacted PEG and byproducts via dialysis, size exclusion chromatography, or centrifugal filtration.[7]
-
-
Storage:
-
Store the PEGylated substrate under conditions appropriate for the unmodified material.
-
Protocol 2: PEGylation of Gold Nanoparticles via Thiol-Gold Chemistry
This protocol describes the attachment of thiol-terminated PEG (HS-PEG) to the surface of gold nanoparticles (AuNPs). The strong affinity between sulfur and gold forms a stable dative bond.[9]
Materials:
-
Citrate-capped gold nanoparticle (AuNP) suspension
-
HS-PEG-X (where X is a terminal functional group like -OCH₃, -NH₂, or -COOH)
-
Deionized (DI) water
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the HS-PEG reagent in DI water or an appropriate buffer.
-
-
PEGylation Reaction:
-
Purification:
-
The PEGylated AuNPs must be purified to remove excess, unbound HS-PEG and displaced citrate (B86180) ions.
-
Centrifuge the suspension at a speed sufficient to pellet the AuNPs (e.g., 17,000 x g for 15-20 minutes, speed and time are size-dependent).[9]
-
Carefully remove the supernatant, which contains the unbound PEG.
-
Resuspend the AuNP pellet in fresh DI water.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound reagents.[9]
-
-
Characterization and Storage:
-
Resuspend the final pellet in the desired buffer or DI water.
-
Characterize the PEGylated AuNPs using DLS and Zeta Potential to confirm the presence of the PEG coating.
-
Store the suspension at 4°C.
-
Protocol 3: Quantification of Surface Amine Groups using a Fluorescamine (B152294) Assay
This protocol can be used to quantify the number of available primary amine groups. By measuring the concentration of an amine-terminated PEG (HS-PEG-NH₂) solution before and after incubation with a substrate (like AuNPs), one can calculate the amount of PEG that has bound to the surface.[6]
Materials:
-
HS-PEG-NH₂ standards of known concentrations
-
Supernatant from the PEGylation reaction (e.g., from Protocol 2)
-
Phosphate Buffer (PB), pH 10
-
Fluorescamine solution (e.g., 2 µM in acetone)
-
Fluorometer
Procedure:
-
Generate a Calibration Curve:
-
Prepare a series of HS-PEG-NH₂ standard solutions in PB (pH 10) with known concentrations.
-
To 3 mL of each standard solution, add 0.25 mL of the fluorescamine solution.[6]
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence intensity (Excitation: ~390 nm, Emission: ~480 nm).[6]
-
Plot the fluorescence intensity versus the concentration of HS-PEG-NH₂ to generate a standard curve.
-
-
Measure Unknown Sample:
-
Take a known volume of the supernatant collected during the purification steps of your PEGylation reaction.
-
Perform the same reaction with fluorescamine as described for the standards (adjust volumes as necessary).
-
Measure the fluorescence intensity of the sample.
-
-
Calculate PEG Density:
-
Use the standard curve to determine the concentration of unreacted HS-PEG-NH₂ in your supernatant.
-
Calculate the total number of moles of unreacted PEG.
-
Subtract the number of unreacted moles from the initial number of moles added to the reaction to find the number of moles of PEG bound to the surface.
-
Divide the moles of bound PEG by the surface area or number of particles to determine the surface grafting density.
-
Impact of PEGylation Parameters on Performance
The effectiveness of a PEGylated surface is highly dependent on the properties of the PEG layer, primarily its molecular weight (MW) and surface grafting density.
4.1. Effect on Nanoparticle Properties PEGylation significantly alters the physicochemical properties of nanoparticles. The formation of a hydrated PEG layer on the surface increases the hydrodynamic diameter and shields the nanoparticle's core surface charge.[5]
| Nanoparticle Core | PEG MW (Da) | PEG Conc. (% mol or wt) | Initial Diameter (nm) | Final Hydrodynamic Diameter (nm) | Change in Zeta Potential (mV) | Reference |
| Itraconazole-loaded NP | - | - | 253 | 286 | -30.1 to -18.6 | [5] |
| Magnetoresponsive Nanocluster | 2,000 | - | ~67 (TEM) | 628 | +11.2 | [10] |
| Magnetoresponsive Nanocluster | 6,000 | - | ~89 (TEM) | 535 | +13.1 | [10] |
| Magnetoresponsive Nanocluster | 10,000 | - | ~80 (TEM) | 579 | +4.82 | [10] |
| DLinPAT/DSPC/Chol Lipid NP | 750 | 2.5% | - | ~110 | - | [1] |
| DLinPAT/DSPC/Chol Lipid NP | 2,000 | 2.5% | - | ~75 | - | [1] |
Note: The relationship between PEG MW and final diameter can be complex, influenced by the core material and the resulting PEG conformation (brush vs. mushroom).[11]
4.2. Effect on Protein Adsorption One of the most significant benefits of PEGylation is the reduction of nonspecific protein adsorption. A dense layer of hydrophilic PEG chains creates a steric barrier that repels proteins. Studies have shown that PEG coatings are highly effective at preventing biofouling.[12]
| Surface/Particle | PEG MW (Da) | Finding | Reference |
| PLGA Nanoparticles | 5,000 | ~80% reduction in protein adsorption compared to non-PEGylated PLGA. | [10] |
| Polystyrene Surface | - | PEG coatings are "far superior" to bare silicon, BSA, or fluorocarbon coatings in preventing non-specific protein adsorption. | [13] |
| PLGA-PEG Nanoparticles | 5,000 | A dense "brush" conformation (achieved with ≥5 wt% PEG) is critical for preventing nanoparticle aggregation in mucus and resisting protein adsorption. | [14] |
The diagram below provides a decision-making framework for selecting an appropriate PEGylation strategy based on the substrate and application requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 6. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Two surface gradients of polyethylene glycol for a reduction in protein adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Peptides with t-Boc-Aminooxy-PEG3-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. This modification can lead to an extended circulatory half-life, improved solubility, reduced immunogenicity, and protection from proteolytic degradation.[1] One of the most efficient and chemoselective methods for PEGylation is through oxime ligation, a bioorthogonal "click" chemistry reaction.[2][3]
These application notes provide a detailed guide for the labeling of peptides with t-Boc-Aminooxy-PEG3-alcohol. This reagent facilitates the introduction of a short, hydrophilic PEG spacer and a terminal alcohol group onto a peptide via a stable oxime bond. The tert-butyloxycarbonyl (Boc) protecting group on the aminooxy functionality allows for controlled deprotection prior to the ligation reaction.[4] The terminal hydroxyl group can be used for further derivatization if desired.[5]
The protocols outlined below cover the essential steps of this process, from the introduction of a carbonyl group into the target peptide to the final purification and characterization of the PEGylated product.
Principle of the Method
The labeling strategy involves a two-step process:
-
Peptide Modification: A carbonyl group (aldehyde or ketone) is introduced into the peptide sequence. This can be achieved through various methods, including the oxidation of an N-terminal serine or threonine, enzymatic transamination, or the incorporation of an aldehyde- or ketone-containing unnatural amino acid during solid-phase peptide synthesis (SPPS).[6]
-
Oxime Ligation: The t-Boc protecting group on the this compound is removed under acidic conditions to reveal the reactive aminooxy group. This deprotected linker is then reacted with the carbonyl-containing peptide in a slightly acidic to neutral aqueous buffer to form a stable oxime linkage.[3][7]
The overall experimental workflow is depicted in the following diagram:
Caption: General experimental workflow for peptide labeling.
Experimental Protocols
Protocol 1: Introduction of an Aldehyde Group into a Peptide
This protocol describes a common method for introducing an N-terminal aldehyde group by oxidizing an N-terminal serine residue.
Materials:
-
Peptide with an N-terminal serine residue
-
Sodium periodate (B1199274) (NaIO₄)
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Deionized water
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for desalting
Procedure:
-
Dissolve the serine-terminal peptide in 0.1 M phosphate buffer (pH 7.0) to a final concentration of 1-5 mg/mL.
-
Prepare a fresh solution of sodium periodate in deionized water at a concentration 10-fold higher than the desired final reaction concentration.
-
Add the sodium periodate solution to the peptide solution to achieve a final 2 to 5-fold molar excess of periodate over the peptide.
-
Incubate the reaction mixture in the dark at room temperature for 15-30 minutes.
-
Quench the reaction by adding a 2-fold molar excess of ethylene (B1197577) glycol relative to the initial amount of sodium periodate and incubate for another 10 minutes.
-
Desalt the resulting aldehyde-peptide using a C18 SPE cartridge or by dialysis to remove excess reagents.
-
Lyophilize the purified aldehyde-peptide and store it at -20°C or below until further use.
-
Confirm the mass of the aldehyde-peptide using LC-MS.
Protocol 2: Deprotection of this compound
This protocol details the removal of the t-Boc protecting group to generate the reactive aminooxy-PEG3-alcohol.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[8]
-
Cool the solution to 0°C in an ice bath.[8]
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[8] If the peptide has acid-sensitive groups, consider adding a scavenger like TIS (2.5-5% v/v).[8]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).[8]
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.[8]
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[8]
-
The resulting deprotected aminooxy-PEG3-alcohol (as a TFA salt) can be used directly in the next step.
Protocol 3: Oxime Ligation of Aldehyde-Peptide with Aminooxy-PEG3-alcohol
This protocol describes the conjugation of the deprotected linker to the aldehyde-modified peptide.
Materials:
-
Aldehyde-peptide (from Protocol 1)
-
Deprotected Aminooxy-PEG3-alcohol (from Protocol 2)
-
Aniline (B41778) (optional, as a catalyst)
-
Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 4.5) or Phosphate buffer (0.1 M, pH 7.0)
-
Deionized water
Procedure:
-
Dissolve the aldehyde-peptide in the chosen reaction buffer (e.g., 0.1 M ammonium acetate, pH 4.5) to a final concentration of 1-10 mM.
-
Dissolve the deprotected aminooxy-PEG3-alcohol in the same buffer and add it to the peptide solution to achieve a 1.5 to 5-fold molar excess of the aminooxy compound.
-
For reactions at neutral pH, the addition of aniline as a catalyst (10-100 mM) can significantly accelerate the reaction rate.[7]
-
Incubate the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by LC-MS.
-
Once the reaction is complete, the PEGylated peptide can be purified.
Protocol 4: Purification and Characterization of the PEGylated Peptide
This protocol outlines the purification and characterization of the final labeled peptide.
Materials:
-
Crude PEGylated peptide solution (from Protocol 3)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
TFA (0.1%)
-
LC-MS and MS/MS instrumentation
Procedure:
-
Purification:
-
Purify the crude reaction mixture by RP-HPLC.[]
-
Use a suitable gradient of water/acetonitrile containing 0.1% TFA to elute the PEGylated peptide. The increased hydrophilicity of the PEGylated peptide may cause it to elute earlier than the unlabeled peptide.
-
Collect the fractions containing the desired product, identified by its expected retention time and confirmed by mass spectrometry.
-
Lyophilize the purified fractions to obtain the final product.
-
Alternatively, size exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can be used for purification, particularly for larger peptides or to separate PEGylated from non-PEGylated species.[][10]
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical RP-HPLC.
-
Determine the exact mass of the PEGylated peptide using high-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap) to confirm successful conjugation.[11]
-
Perform tandem MS (MS/MS) analysis to confirm the site of PEGylation by identifying the fragmentation pattern of the peptide backbone.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the peptide labeling process. Actual results may vary depending on the specific peptide sequence and reaction conditions.
| Parameter | Typical Value | Method of Determination |
| Aldehyde Formation Efficiency | >90% | LC-MS |
| t-Boc Deprotection Yield | >95% | LC-MS, NMR |
| Oxime Ligation Yield | 85-99% | RP-HPLC, LC-MS |
| Final Purity of PEGylated Peptide | >98% | Analytical RP-HPLC |
Application Example: Modulating Protein-Protein Interactions
A significant application of peptide PEGylation via oxime ligation is in the development of therapeutic peptides that can modulate protein-protein interactions (PPIs).[2] Many PPIs are characterized by large, shallow binding surfaces that are difficult to target with small molecules. Peptides derived from one of the interacting partners can be potent inhibitors, but often suffer from poor stability and cell permeability.
PEGylation can address some of these limitations. The following diagram illustrates a conceptual signaling pathway where a PEGylated peptide inhibitor, developed using the described labeling method, disrupts a critical PPI.
Caption: Inhibition of a protein-protein interaction.
In this example, the interaction between Protein A and Protein B is essential for downstream signaling. The PEGylated peptide, designed to mimic the binding interface of Protein B, competitively binds to Protein A, thereby preventing the formation of the A-B complex and inhibiting the cellular response. The PEG chain enhances the stability and in vivo residence time of the peptide inhibitor, making it a more effective therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis of peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 10. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intact quantitation and evaluation of a PEG-glycosulfopeptide as a therapeutic P-selectin antagonist - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05000B [pubs.rsc.org]
Application Notes and Protocols for Oxime Bond Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Oxime ligation is a robust and versatile chemical reaction for the formation of a stable C=N-O bond through the condensation of a carbonyl compound (aldehyde or ketone) with a hydroxylamine (B1172632) derivative. This bioorthogonal reaction is widely employed in various scientific disciplines, including organic synthesis, bioconjugation, drug delivery, and materials science, owing to its high efficiency, chemoselectivity, and the formation of water as the only byproduct.[1][2] This document provides detailed experimental protocols for different methods of oxime bond formation, along with quantitative data to guide researchers in selecting the optimal conditions for their specific applications.
I. General Principles of Oxime Bond Formation
The formation of an oxime bond is a condensation reaction that proceeds via nucleophilic attack of the aminooxy group on the carbonyl carbon. The reaction is reversible and its rate is pH-dependent.[1][3]
-
pH: For uncatalyzed reactions, a slightly acidic pH of 4-5 is generally optimal.[3][4] At this pH, there is a sufficient concentration of the protonated carbonyl group, which is more electrophilic, while the hydroxylamine remains sufficiently nucleophilic.
-
Catalysis: At neutral pH, the reaction is often slow.[3][4] Nucleophilic catalysts, such as aniline (B41778) and its derivatives, can significantly accelerate the reaction rate, making it suitable for biological applications where acidic conditions are not tolerated.[1][4] p-Phenylenediamine (B122844) has been reported as a highly effective catalyst at neutral pH.[4][5]
-
Reactant Reactivity: Aldehydes are generally more reactive than ketones in oxime ligation, primarily due to less steric hindrance.[3]
The logical relationship of factors affecting oxime bond formation is depicted below.
Caption: Factors influencing oxime bond formation.
II. Experimental Protocols
This section provides detailed protocols for three common methods of oxime bond formation: a classical method, a green solventless method, and a protocol for bioconjugation at physiological pH.
Protocol 1: Classical Oxime Synthesis in Solution
This method is a traditional approach for synthesizing oximes from aldehydes or ketones and is suitable for general organic synthesis.[6]
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Pyridine (B92270) (2.0 mmol)
-
Ethanol (B145695) (10 mL)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).
-
Add pyridine (2.0 mmol) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with 1 M hydrochloric acid (2 x 15 mL) to remove pyridine, followed by a wash with deionized water (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime.
-
The crude product can be purified by recrystallization or column chromatography.
The experimental workflow for the classical synthesis is outlined below.
Caption: Workflow for classical oxime synthesis.
Protocol 2: Green, Solventless Oxime Synthesis using Bismuth(III) Oxide
This protocol offers an environmentally friendly alternative to the classical method by avoiding the use of organic solvents and toxic reagents like pyridine.[7]
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Bismuth(III) oxide (Bi₂O₃) (0.6 mmol)
-
Mortar and pestle
-
Ethyl acetate
-
Deionized water
-
Filter paper and funnel
Procedure:
-
In a mortar, combine the aldehyde or ketone (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and bismuth(III) oxide (0.6 mmol).
-
Grind the mixture with a pestle for the required time (typically 5-30 minutes, monitor by TLC).
-
Upon completion of the reaction, add ethyl acetate (2 x 10 mL) to the reaction mixture and triturate well.
-
Filter the mixture to remove the Bi₂O₃ catalyst.
-
Concentrate the filtrate to a volume of approximately 6 mL.
-
Add deionized water to the concentrated filtrate to precipitate the oxime product.
-
Collect the precipitate by filtration and dry under high vacuum to obtain the pure oxime.
Protocol 3: Oxime Ligation for Bioconjugation at Physiological pH
This protocol is designed for the modification of biomolecules, such as proteins, under mild, physiologically relevant conditions.[4][5]
Materials:
-
Biomolecule containing a carbonyl group (e.g., a protein with a genetically encoded ketone-containing unnatural amino acid)
-
Aminooxy-functionalized molecule (e.g., aminooxy-PEG, aminooxy-biotin) (5-10 fold molar excess)
-
Phosphate-buffered saline (PBS), pH 7.4
-
p-Phenylenediamine catalyst stock solution (e.g., 100 mM in PBS, pH 7.4)
-
Microcentrifuge tubes
-
Incubator or shaker
Procedure:
-
Dissolve the carbonyl-containing biomolecule in PBS (pH 7.4) to a final concentration of 1-10 µM.
-
Add the aminooxy-functionalized molecule to the biomolecule solution to a final concentration of 5-10 fold molar excess.
-
Add the p-phenylenediamine catalyst stock solution to the reaction mixture to a final concentration of 2-10 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.
-
The progress of the conjugation can be monitored by techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Purify the resulting bioconjugate using methods appropriate for the biomolecule, such as size-exclusion chromatography or affinity chromatography, to remove excess reagents and catalyst.
The signaling pathway for catalyzed oxime ligation in bioconjugation is illustrated below.
Caption: Aniline-catalyzed oxime ligation pathway.
III. Quantitative Data Summary
The efficiency of oxime bond formation is highly dependent on the chosen method and reaction conditions. The following tables summarize key quantitative data from the literature to aid in experimental design.
Table 1: Comparison of Reaction Conditions and Yields for Different Oxime Synthesis Methods.
| Method | Reactants | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Classical | Aldehyde/Ketone, NH₂OH·HCl | Pyridine | Ethanol | Reflux | 1-4 h | Variable | [6] |
| Green | Aldehyde/Ketone, NH₂OH·HCl | Bi₂O₃ | None | RT | 5-30 min | 60-98 | [7] |
| Bioconjugation | Protein-ketone, Aminooxy-PEG | p-Phenylenediamine | PBS (pH 7.4) | RT - 37 | 1-4 h | High | [4][5] |
Table 2: Effect of Catalysts on the Rate of Oxime Bond Formation at Neutral pH.
| Catalyst | Concentration | Fold Rate Increase (vs. Uncatalyzed) | Fold Rate Increase (vs. Aniline) | Reference |
| Aniline | - | 40 | 1 | [1] |
| p-Phenylenediamine | 2 mM | 120 | 19 | [4] |
IV. Characterization of Oximes
The formation of the oxime bond can be confirmed using various analytical techniques.
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot.
-
Infrared (IR) Spectroscopy: The formation of the oxime is indicated by the appearance of characteristic bands for C=N (around 1665 cm⁻¹) and N-O (around 945 cm⁻¹) stretching vibrations, and the disappearance of the C=O stretch of the starting carbonyl compound.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will show characteristic shifts for the protons and carbons near the oxime functional group, confirming its formation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized oxime.
-
For Bioconjugates:
-
SDS-PAGE: A shift in the molecular weight of the protein after conjugation indicates successful ligation.
-
Mass Spectrometry (e.g., ESI-MS, MALDI-TOF): Provides the precise molecular weight of the bioconjugate.
-
HPLC: Can be used to separate the conjugate from unreacted starting materials and monitor the reaction progress.
-
This comprehensive guide provides researchers with the necessary information to successfully perform oxime bond formation for a variety of applications, from small molecule synthesis to the sophisticated modification of biomolecules. The provided protocols and data will aid in the rational design of experiments and the achievement of high-yielding and efficient reactions.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxime - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
Troubleshooting & Optimization
Technical Support Center: Optimizing t-Boc-Aminooxy-PEG3-alcohol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for t-Boc-Aminooxy-PEG3-alcohol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional linker molecule. It contains a tert-butyloxycarbonyl (Boc) protected aminooxy group and a terminal alcohol group, connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4][5] The primary applications involve a two-step process:
-
Deprotection: The Boc group is removed under acidic conditions to reveal a reactive aminooxy group.[2][4][6]
-
Oxime Ligation: The deprotected aminooxy group reacts with an aldehyde or a ketone to form a stable oxime bond.[4][5][7][8]
The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, making it valuable for applications such as protein labeling, drug conjugation, and site-specific modification of biomolecules.[1]
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound at -20°C for long-term stability.[2][3]
Q3: Under what conditions is the oxime bond stable?
A3: The oxime bond is generally stable under physiological conditions.[9] However, it can be susceptible to hydrolysis under strongly acidic conditions.[3][9] Compared to hydrazones and imines, oximes exhibit significantly greater stability in aqueous environments and at physiological pH.[9]
Troubleshooting Guides
Part 1: Boc Deprotection
Issue 1: Incomplete Boc Deprotection
-
Possible Cause: Insufficient acid concentration, reaction time, or temperature. Steric hindrance around the Boc-protected group can also contribute to incomplete removal.[10]
-
Troubleshooting:
-
Increase Acid Concentration: While trifluoroacetic acid (TFA) is commonly used, ensure a sufficient excess is present.[11][12]
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.[10]
-
Increase Temperature: Gentle heating (e.g., to 40°C) can sometimes facilitate deprotection, but be aware that this may also increase the rate of side reactions.[10]
-
Issue 2: Observation of Unexpected Side Products in HPLC/LC-MS after Deprotection
-
Possible Cause: The generation of a reactive tert-butyl cation during acidic deprotection can lead to the alkylation of nucleophilic sites on the substrate.[10][11]
-
Troubleshooting:
.
Caption: Troubleshooting logic for the Boc deprotection step.
Part 2: Oxime Ligation
Issue 1: Low Yield or Slow Reaction Rate
-
Possible Cause 1: Suboptimal pH. The optimal pH for uncatalyzed oxime ligation is typically between 4 and 5.[13] At neutral pH, the reaction can be slow.[13][14]
-
Troubleshooting: If your biomolecule is stable at acidic pH, performing the reaction in a buffer at pH 4-5 is recommended.
-
-
Possible Cause 2: Low Reactivity of the Carbonyl Group. Ketones react significantly slower than aldehydes.[7][14] Conjugated aldehydes may also react more slowly than non-conjugated aldehydes.[14]
-
Troubleshooting: For ketones or less reactive aldehydes, consider using a catalyst and increasing the reaction time.
-
-
Possible Cause 3: Lack of a Catalyst at Neutral pH. At neutral pH, the uncatalyzed reaction is often slow.[13][14]
Issue 2: Catalyst Selection and Concentration
-
Possible Cause: The choice and concentration of the catalyst can significantly impact the reaction rate.
-
Troubleshooting:
-
Aniline: A traditional catalyst, but may not be the most efficient, and its use in living cells can be limited by cytotoxicity.[1][7]
-
m-Phenylenediamine (mPDA): A highly efficient catalyst, particularly at higher concentrations due to its high aqueous solubility.[6][14][15] It can be up to 15 times more efficient than aniline.[1][6][15]
-
p-Phenylenediamine (pPDA): Also a very effective catalyst, especially at neutral pH.[2][13] At pH 7, it can result in a 120-fold faster rate compared to the uncatalyzed reaction and is 19-fold faster than the equivalent aniline-catalyzed reaction.[13]
-
Catalyst Concentration: The reaction rate is dependent on the catalyst concentration. For mPDA, higher concentrations (e.g., up to 750 mM) have been shown to dramatically increase the reaction rate.[7]
-
.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. t-Boc-Aminooxy-PEG3-oxyamine - Creative Biolabs [creative-biolabs.com]
- 5. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 6. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. interchim.fr [interchim.fr]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Oxime Ligation Reactions
Welcome to the technical support center for oxime ligation. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during oxime ligation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a failed or low-yield oxime ligation reaction?
The most frequent cause of poor results in oxime ligation is a suboptimal reaction pH. The reaction mechanism is highly pH-dependent. For reactions without a catalyst, a slightly acidic pH of 4-5 is generally optimal.[1][2][3] If the reaction must be run at a neutral pH (around 7), the rate can be extremely slow, leading to low yields, especially if your molecules are sensitive to acidic conditions.[1][3][4]
Q2: My starting materials are sensitive to acid. How can I perform the ligation at a neutral pH?
To achieve efficient ligation at a neutral pH (7.0-7.4), the use of a nucleophilic catalyst is essential.[1][2] Catalysts like aniline (B41778) and its derivatives significantly accelerate the reaction rate under physiological conditions, compensating for the slower kinetics at neutral pH.[3][4][5]
Q3: Which catalyst should I choose and at what concentration?
Aniline has traditionally been a common catalyst. However, substituted anilines like p-phenylenediamine (B122844) (pPDA) and m-phenylenediamine (B132917) (mPDA) have proven to be more effective.[1][4][6] mPDA, in particular, is highly water-soluble and can be up to 15 times more efficient than aniline, making it an excellent choice for bioconjugation.[1][6][7]
Q4: How can I confirm my starting materials (carbonyl and aminooxy compounds) are pure and stable?
The stability of your reactants is crucial. The aminooxy group can be prone to degradation, and aldehydes can oxidize.[1] It is recommended to use fresh, high-purity reagents. You can check the purity of your starting materials using techniques like NMR, Mass Spectrometry, or HPLC before starting the ligation. For example, running a simple Thin-Layer Chromatography (TLC) can often show if the starting material spot is clean or if degradation has occurred.[8]
Q5: My reaction is very slow, even with a catalyst. How can I increase the rate?
If your catalyzed reaction is sluggish, consider the following:
-
Increase Reactant Concentration: Oxime ligation is a bimolecular reaction, so increasing the concentration of both the carbonyl and aminooxy partners will increase the reaction rate.[1]
-
Increase Catalyst Concentration: The reaction rate is also dependent on the catalyst concentration. See the table below for recommended ranges.[1][6][7]
-
Check for Inhibitors: Ensure your buffers and solvents are free from impurities that could react with your starting materials or inhibit the catalyst.
Troubleshooting Guide: Step-by-Step
This guide addresses specific problems you might encounter during your experiment.
Problem 1: No Product Detected
If you observe no formation of the desired oxime product, follow this workflow to diagnose the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH. | Semantic Scholar [semanticscholar.org]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of t-Boc-Aminooxy-PEG3-alcohol Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals who are working with t-Boc-Aminooxy-PEG3-alcohol conjugates and encountering solubility challenges. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is readily soluble in several common organic solvents. These include dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF)[1][2]. For bioconjugation applications, it is crucial to select a solvent that is compatible with your entire experimental system, including the biomolecule you are conjugating.
Q2: I am observing precipitation of my this compound conjugate in an aqueous buffer. What could be the cause?
A2: Precipitation in aqueous solutions is a common issue, especially after conjugation to a larger, more hydrophobic molecule. The t-Boc protecting group and the nature of the conjugated molecule can significantly increase the hydrophobicity of the final conjugate, leading to poor aqueous solubility. The short PEG3 linker may not be sufficient to impart adequate hydrophilicity to the entire conjugate.
Q3: Can pH adjustment improve the solubility of my conjugate?
A3: The t-Boc protecting group is sensitive to acidic conditions and can be cleaved at a low pH[1]. Therefore, significant pH adjustments, especially to the acidic range, are not recommended as they can lead to the unintended deprotection of the aminooxy group. For the conjugate itself, the overall charge and solubility will depend on the isoelectric point of the conjugated biomolecule. Minor adjustments in the neutral to slightly basic pH range (pH 7.0-8.5) might be explored cautiously, but the primary focus should be on solvent and co-solvent systems.
Q4: Are there any additives or co-solvents that can enhance the solubility of my conjugate?
A4: Yes, using co-solvents is a highly effective strategy. For conjugates that need to be in a partially aqueous environment, the addition of a water-miscible organic solvent can significantly improve solubility. Common co-solvents include DMSO, DMF, and ethanol (B145695). It is often a matter of empirical testing to find the optimal co-solvent and its concentration for your specific conjugate. For some poorly soluble drugs, a PEG 400-ethanol co-solvent system has been shown to have a high solubilization potential[3].
Q5: How does the Boc protecting group influence the solubility of the conjugate?
A5: The tert-butyloxycarbonyl (Boc) group is hydrophobic and contributes to the overall nonpolar character of a molecule[4]. This increased lipophilicity generally improves solubility in organic solvents but can decrease solubility in aqueous solutions. When conjugated to a biomolecule, the Boc group can create a more hydrophobic patch on the surface, potentially leading to aggregation and precipitation in aqueous buffers.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with your this compound conjugates.
Problem: The this compound conjugate has precipitated out of solution.
Initial Assessment:
-
Solvent System: In what solvent or buffer system did the precipitation occur?
-
Concentration: What is the concentration of the conjugate?
-
Temperature: At what temperature is the experiment being conducted?
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting solubility issues.
Data Presentation
| Compound Type | Solvent | Approximate Solubility (mg/mL) |
| Boc-Protected Amino Acid | Dichloromethane (DCM) | > 50 |
| Dimethylformamide (DMF) | > 100 | |
| Methanol | ~ 20-50 | |
| Water | < 1 | |
| Short-Chain PEG-Alcohol | Dichloromethane (DCM) | > 100 |
| Dimethylformamide (DMF) | > 100 | |
| Water | > 100 | |
| Ethanol | > 100 |
Note: This data is compiled from various sources for structurally related compounds and should be considered as an estimation. Actual solubility will vary depending on the specific conjugate.
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound Conjugates
Objective: To prepare a stock solution of a this compound conjugate for use in further experiments.
Materials:
-
This compound conjugate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the desired amount of the this compound conjugate into a clean, dry vial.
-
Add a small volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10-50 mg/mL).
-
Vortex the mixture vigorously for 1-2 minutes to aid dissolution.
-
If the conjugate is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
This stock solution can then be added dropwise to your aqueous reaction buffer while vortexing to achieve the desired final concentration. The final concentration of DMSO should be kept as low as possible to avoid negative effects on your biomolecule.
Protocol 2: Using a Co-solvent System for Aqueous Reactions
Objective: To maintain the solubility of a this compound conjugate in an aqueous buffer for a conjugation reaction or biological assay.
Materials:
-
This compound conjugate
-
Anhydrous Dimethylformamide (DMF) or Ethanol
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Stir plate and stir bar
Procedure:
-
Prepare a concentrated stock solution of the conjugate in DMF or ethanol as described in Protocol 1.
-
In a separate tube, prepare the final volume of the aqueous buffer required for your experiment.
-
While gently stirring the aqueous buffer, slowly add the conjugate stock solution drop by drop.
-
Monitor the solution for any signs of precipitation.
-
It is recommended to perform a titration experiment to determine the maximum tolerable percentage of the organic co-solvent in your aqueous system that maintains the solubility of the conjugate without compromising the integrity of other components in the reaction. Start with a low percentage (e.g., 1-5% v/v) and gradually increase if necessary.
Signaling Pathway and Logical Relationships
The following diagram illustrates the relationship between the molecular properties of the this compound conjugate and the factors influencing its solubility.
Caption: The relationship between conjugate components and solvent systems on overall solubility.
References
Technical Support Center: Preventing Side Reactions During Boc Deprotection
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding side reactions encountered during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during your experiments.
Issue 1: My LC-MS analysis shows an unexpected peak with a mass increase of +56 Da.
-
Question: What is causing this +56 Da mass addition, and how can I prevent it?
-
Answer: This mass increase is a definitive sign of t-butylation , a common side reaction during Boc deprotection.[1][2] The primary cause is the generation of a reactive tert-butyl cation when the Boc group is cleaved by a strong acid like trifluoroacetic acid (TFA).[3] This carbocation can then alkylate nucleophilic residues in your compound.[3]
-
Susceptible Residues: Amino acids with nucleophilic side chains are particularly prone to this modification. These include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and easily alkylated.[3][4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[3][5]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[3][6]
-
Tyrosine (Tyr): The phenolic ring can also be alkylated.[3]
-
-
Solution: The most effective way to prevent t-butylation is to use scavengers in your deprotection reaction.[3][7] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause side reactions.[3] The choice of scavenger is critical and depends on the sensitive residues in your peptide.[3][8]
-
For Tryptophan-containing compounds, scavengers like triethylsilane (TES), triisopropylsilane (B1312306) (TIS), or anisole (B1667542) are recommended.[3][4]
-
For Methionine-containing compounds, thioanisole (B89551) is effective at preventing S-alkylation.[3]
-
For Cysteine-containing compounds, ethanedithiol (EDT) is a common choice.[3]
-
-
Issue 2: My deprotection reaction is incomplete, with significant starting material remaining.
-
Question: Why is my Boc deprotection not going to completion, and what can I do to resolve it?
-
Answer: Incomplete deprotection can stem from several factors, often related to reaction conditions or substrate properties.[1][9]
-
Possible Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration.[2]
-
Inadequate Reaction Time: Sterically hindered substrates may require longer reaction times for complete removal of the Boc group.[2][9]
-
Solution: Extend the reaction time and monitor the progress by TLC or LC-MS at regular intervals.[2]
-
-
Poor Solubility: If the starting material is not fully dissolved, the deprotection will be inefficient.[7]
-
Solution: Choose a solvent system where your substrate is fully soluble.[7]
-
-
Steric Hindrance: A sterically hindered Boc-protected amine can be less accessible to the acid.[2][7]
-
Solution: In addition to increasing reaction time and acid concentration, gentle heating can sometimes accelerate the reaction, but this must be done cautiously to avoid other side reactions.[9]
-
-
-
Issue 3: I'm observing byproducts related to the oxidation of sensitive residues.
-
Question: My product containing Methionine (Met) or Tryptophan (Trp) seems to be oxidizing. How can I prevent this?
-
Answer: Both Methionine and Tryptophan are susceptible to oxidation during Boc deprotection and subsequent workup.[2][4]
-
For Methionine (Met): The thioether side chain can be oxidized to the corresponding sulfoxide (B87167) (+16 Da).
-
Solution: Adding reducing agents to the cleavage cocktail can prevent oxidation. A common approach is to include dimethyl sulfide (B99878) (DMS) and ammonium (B1175870) iodide.[3][10] Reagent H, a cocktail containing TFA, phenol, thioanisole, EDT, water, DMS, and ammonium iodide, is specifically designed to prevent methionine oxidation.[10][11]
-
-
For Tryptophan (Trp): The indole ring is also prone to oxidation, which is generally irreversible.[8]
-
Solution: The use of scavengers like EDT is effective in preventing side reactions with tryptophan.[7] It's also crucial to handle the workup carefully to minimize exposure to air and oxidative conditions.
-
-
Issue 4: My peptide, which contains an Asp-Gly sequence, is showing multiple peaks that are difficult to separate, some with the same mass.
-
Question: What is happening with my Asp-Gly containing peptide, and how can I avoid this issue?
-
Answer: You are likely observing aspartimide formation . This is a significant side reaction in peptide synthesis, particularly for sequences like Asp-Gly, Asp-Asn, and Asp-Arg.[12][13] The side-chain carboxyl group of aspartic acid can cyclize with the backbone amide nitrogen.[12] This can lead to a mixture of α- and β-peptides and racemization.[12]
-
Prevention Strategies:
-
Bulky Protecting Groups: Using a bulkier side-chain protecting group on the aspartic acid residue, such as Fmoc-Asp(OMpe)-OH, can sterically hinder cyclization.[12]
-
Backbone Protection: Employing dipeptide building blocks where the backbone amide is protected, like Fmoc-Asp(OtBu)-Dmb-Gly-OH, is a highly effective strategy.[12]
-
Modified Deprotection Conditions: While primarily a base-catalyzed issue during Fmoc synthesis, minimizing reaction time and temperature during acidic cleavage can also help.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc deprotection?
A1: The Boc group is an acid-labile protecting group. The deprotection mechanism involves protonation of the carbamate (B1207046) by a strong acid, leading to the cleavage of the C-O bond. This generates a stable t-butyl cation and a carbamic acid. The carbamic acid is unstable and decomposes into the free amine and carbon dioxide.[1][14] The t-butyl cation can then be trapped by a scavenger or eliminate a proton to form isobutylene.[1][14]
Q2: What are standard reaction conditions for Boc deprotection?
A2: Standard conditions typically involve treating the Boc-protected compound with a strong acid in an organic solvent.[1] Common reagents include:
-
Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), often in ratios from 1:4 to 1:1.[1]
-
4M Hydrogen chloride (HCl) in 1,4-dioxane.[1] Reaction times usually range from 30 minutes to a few hours at room temperature.[1][9]
Q3: Why is the use of "scavengers" so highly recommended?
A3: Scavengers are crucial for preventing side reactions caused by the highly reactive t-butyl cation generated during Boc deprotection.[1][3] Without scavengers, this cation can alkylate electron-rich functional groups on your molecule, leading to undesired byproducts and reduced yields of your target compound.[7][15]
Q4: Can I use a single scavenger for all situations?
A4: While some scavengers have broad applicability, it is best to choose a scavenger or a scavenger cocktail based on the specific amino acids present in your peptide.[3][16] A general-purpose cocktail can be effective, but for peptides with multiple, highly sensitive residues, a more specialized cocktail is often necessary for clean deprotection.[3][16]
Q5: Are there milder alternatives to TFA for Boc deprotection if my compound is highly acid-sensitive?
A5: Yes, if your compound contains other acid-labile protecting groups, milder conditions can be employed.[7] Some alternatives include:
-
Using a lower concentration of TFA for a shorter duration.
-
Employing Lewis acids like CeCl₃·7H₂O-NaI, which can offer different selectivity.[17]
-
Oxalyl chloride in methanol (B129727) has been reported as a mild method for N-Boc deprotection.[18]
Data Presentation: Scavenger Cocktails for Boc Deprotection
The following table summarizes common scavenger cocktails and their primary applications. The choice of cocktail is critical for a clean and high-yield deprotection.[11][16]
| Cocktail Name | Composition (v/v/v) | Primary Application & Notes |
| Standard Cocktail | 95% TFA / 2.5% Water / 2.5% TIS | Suitable for most peptides without highly sensitive residues. TIS is an effective general carbocation scavenger.[11][16] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | A robust, general-purpose cocktail for peptides with a variety of sensitive residues.[11][16] |
| Reagent B | 88% TFA / 5% Phenol / 5% Water / 2% TIS | An "odorless" alternative for scavenging trityl groups. Does not adequately protect Cysteine and Methionine from oxidation.[10][11] |
| TFA/EDT/TIS/H₂O | 94% TFA / 2.5% H₂O / 1% TIS / 2.5% EDT | Recommended for peptides containing Trp, Cys, or Met to minimize side reactions.[16] |
Experimental Protocols
Protocol 1: General Boc Deprotection using TFA and Triethylsilane (TES)
This protocol is a general guideline for the deprotection of a Boc-protected compound containing a Tryptophan residue.
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).[3]
-
Reagent Addition: Add 10-20 equivalents of triethylsilane (TES) to the solution.[3]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[3]
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[3]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can be purified by an appropriate method, such as precipitation from cold diethyl ether or chromatography.[3]
Protocol 2: Boc Deprotection of a Methionine-Containing Peptide
This protocol is designed to prevent the S-alkylation and oxidation of methionine residues.
-
Reagent Preparation: Prepare a cleavage cocktail of TFA/thioanisole/dithiothreitol (DTT) (90:5:5 v/v/w).[3]
-
Deprotection: Add the cleavage cocktail to the resin-bound peptide.[3]
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours.[3]
-
Work-up: Filter the resin and wash with a small volume of fresh TFA. Precipitate the peptide by adding the filtrate to cold diethyl ether. Collect the precipitated peptide by centrifugation and wash it with cold ether.[3]
Visualizations
Caption: General mechanism of acid-catalyzed Boc deprotection and scavenger action.
Caption: Workflow for selecting appropriate scavengers based on peptide sequence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. media.iris-biotech.de [media.iris-biotech.de]
- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. benchchem.com [benchchem.com]
- 17. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 18. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: t-Boc-Aminooxy-PEG3-alcohol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of t-Boc-Aminooxy-PEG3-alcohol. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its use in experimental settings.
Troubleshooting Guide
This guide addresses the most common stability-related issues encountered during experiments with this compound in a question-and-answer format.
Question 1: I am observing premature deprotection of the t-Boc group in my reaction. What are the likely causes and how can I prevent it?
Answer: Premature cleavage of the tert-butyloxycarbonyl (Boc) protecting group is the primary stability issue with this compound. This is almost always due to acidic conditions in your reaction or workup.
-
Causes of Premature Deprotection:
-
Low pH: The t-Boc group is highly sensitive to acid. Exposure to even mildly acidic conditions (pH < 6) can initiate its removal.
-
Acidic Reagents: The use of reagents that are acidic or can generate acidic byproducts will lead to deprotection.
-
Incompatible Solvents: While less common, some solvents can contain acidic impurities. Ensure you are using high-purity, anhydrous solvents.
-
-
Solutions and Preventative Measures:
-
Maintain Neutral to Slightly Basic pH: Buffer your reaction mixture to a pH of 7.0-8.0.
-
Avoid Acidic Reagents: Carefully review all reagents in your protocol for their acidity. If an acidic reagent is necessary, consider if the t-Boc-protected compound can be added at a later stage.
-
Use High-Purity Solvents: Employ anhydrous, high-purity solvents to minimize the presence of acidic impurities.
-
Question 2: My oxime ligation reaction with this compound is showing low yield. What are the potential stability-related problems?
Answer: Low yields in oxime ligation reactions can be due to several factors, including the stability of the deprotected aminooxy group.
-
Potential Stability-Related Causes:
-
Incomplete Deprotection: If you are performing a one-pot reaction where deprotection and ligation occur sequentially, incomplete removal of the t-Boc group will result in a low concentration of the reactive aminooxy species.
-
Degradation of the Aminooxy Group: The free aminooxy group can be susceptible to oxidation or other side reactions, especially if left unreacted for extended periods.
-
-
Troubleshooting and Optimization:
-
Ensure Complete Deprotection: If performing a separate deprotection step, ensure it goes to completion by monitoring with a suitable analytical technique (e.g., TLC, LC-MS).
-
Immediate Use After Deprotection: It is highly recommended to use the deprotected aminooxy-PEG3-alcohol immediately in the subsequent ligation step to minimize degradation.[1]
-
Optimize Ligation Conditions: Ensure the pH of your ligation reaction is optimal for oxime formation (typically pH 4-6). This can be a delicate balance, as a lower pH favors ligation but can also lead to t-Boc deprotection if any starting material is still present.
-
Question 3: I am seeing unexpected byproducts in my reaction mixture after a deprotection step. What could be the cause?
Answer: The formation of byproducts during t-Boc deprotection is often due to the reactivity of the tert-butyl cation that is generated.
-
Cause of Byproduct Formation:
-
Alkylation by tert-butyl cation: The liberated tert-butyl cation is an electrophile and can react with nucleophilic functional groups on your substrate or other molecules in the reaction mixture, leading to unwanted alkylation.[2]
-
-
Solution: Use of Scavengers
-
Incorporate Scavengers: Add a scavenger to the deprotection reaction to trap the tert-butyl cation. Common scavengers include:
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A1: To ensure long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from moisture and light.
Q2: What solvents are compatible with this compound? A2: This compound is generally soluble in a range of organic solvents such as DMSO, DMF, and DCM. When preparing stock solutions, use anhydrous solvents and store at -20°C or -80°C.
Q3: What materials and conditions should be avoided when working with this compound? A3: Avoid strong acids, strong alkalis, and strong oxidizing or reducing agents, as these can degrade the molecule or cleave the t-Boc group.
Q4: Is there any quantitative data on the stability of this compound at different pH values? A4: While specific kinetic data for the deprotection of this compound under varying pH conditions is not readily available in the literature, it is well-established that the rate of t-Boc cleavage is dependent on the acid concentration. Kinetic studies on other t-Boc protected amines have shown a second-order dependence on the concentration of HCl.[6][7][8][9] As a general rule, the compound is significantly less stable at pH values below 6.
Q5: How can I monitor the stability of this compound during my experiment? A5: You can monitor the integrity of the compound using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of a new, more polar spot/peak corresponding to the deprotected product would indicate instability.
Data Summary
While specific quantitative stability data for this compound is limited, the following table summarizes the general stability of t-Boc protected amines.
| Condition | Stability | Notes |
| pH | Stable at neutral to basic pH (7-9). Labile at acidic pH (<6). | The rate of deprotection increases with decreasing pH. |
| Temperature | Stable at recommended storage temperature (-20°C). Elevated temperatures in the presence of acid will accelerate deprotection. | Thermal deprotection is possible but typically requires high temperatures (>150°C). |
| Solvents | Generally stable in common anhydrous organic solvents (DMSO, DMF, DCM). | Use high-purity solvents to avoid acidic contaminants. |
| Incompatible Reagents | Strong acids (e.g., TFA, HCl), strong bases, strong oxidizing agents, and strong reducing agents. | These can lead to deprotection or degradation of the molecule. |
Experimental Protocols
Protocol 1: General Procedure for Oxime Ligation Following Deprotection of this compound
This protocol provides a general workflow for the deprotection of this compound and subsequent oxime ligation with an aldehyde- or ketone-containing molecule.
Materials:
-
This compound
-
Aldehyde or ketone-functionalized molecule
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES) (as a scavenger)
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Deprotection of this compound: a. Dissolve this compound in anhydrous DCM to a concentration of 10-20 mg/mL. b. Add 5-10 equivalents of a scavenger, such as triethylsilane (TES). c. Add an equal volume of a 50% TFA solution in DCM to the reaction mixture. d. Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed. e. Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can help remove residual TFA. The product will be the TFA salt of the aminooxy-PEG3-alcohol.
-
Oxime Ligation: a. Immediately dissolve the deprotected aminooxy-PEG3-alcohol TFA salt in an appropriate reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0). b. Add the aldehyde or ketone-functionalized molecule to the solution. A slight molar excess (1.1-1.5 equivalents) of the aminooxy compound is often used. c. Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the ligation by TLC or LC-MS. d. Upon completion, the reaction mixture can be purified by an appropriate method, such as HPLC or column chromatography.
Visualizations
Caption: Experimental workflow for deprotection and oxime ligation.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]
- 7. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
Technical Support Center: Purification of t-Boc-Aminooxy-PEG3-alcohol Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with t-Boc-Aminooxy-PEG3-alcohol. Here, you will find detailed information on purification strategies, troubleshooting common issues, and relevant experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound and its reaction products?
A1: The primary challenges stem from the molecule's high polarity and water solubility, conferred by the PEG3 linker.[1][2] These properties can lead to issues such as:
-
Streaking on silica (B1680970) gel chromatography: The polar nature of the compound can cause it to interact strongly and unevenly with the silica stationary phase, leading to broad, streaky bands instead of sharp peaks.[3]
-
Difficulty in finding a suitable solvent system for chromatography: Achieving a good separation between the product and polar impurities can be challenging, as highly polar solvent systems are often required to elute the product, which may also co-elute with impurities.[4]
-
High water solubility complicating aqueous work-ups: The product may partition into the aqueous layer during extractions, leading to low recovery.[1]
Q2: What are the common impurities I should expect in my reaction mixture?
A2: Common impurities can originate from starting materials, side reactions, or decomposition. These may include:
-
Unreacted starting materials: Depending on the reaction, this could be the electrophile or nucleophile used in conjunction with this compound.
-
Byproducts from the t-Boc protecting group: Incomplete reactions or side reactions during Boc protection can lead to impurities.
-
PEG-related impurities: Commercial PEG reagents can sometimes contain small amounts of different PEG chain lengths.
-
Solvent residues: High-boiling point solvents like DMF or DMSO used in the reaction can be difficult to remove.[5]
Q3: Which purification techniques are most suitable for this compound derivatives?
A3: Several techniques can be employed, and the choice depends on the specific impurities and the scale of the purification.
-
Flash Column Chromatography (Normal Phase): This is a common technique, but often requires optimization, such as the use of polar solvent systems or modified silica gel.[4]
-
Reversed-Phase Flash Chromatography: This can be a good alternative for highly polar compounds that are not well-retained on normal-phase silica.[6][7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds and can be a powerful tool for purifying PEGylated molecules.[8][9]
-
Recrystallization: If the product is a solid, recrystallization can be an effective and scalable purification method, provided a suitable solvent system can be found.[10][11]
Troubleshooting Guides
Flash Column Chromatography (Normal Phase)
| Issue | Potential Cause | Solution |
| Product is streaking or tailing on the column. | The compound is too polar for the stationary phase, leading to strong, non-ideal interactions.[3] | Add a polar modifier to your eluent system, such as methanol (B129727) (1-10%). For basic compounds, adding a small amount of triethylamine (B128534) (0.1-1%) to the eluent can improve peak shape by neutralizing acidic sites on the silica gel.[3] |
| Product does not elute from the column. | The eluent system is not polar enough. | Increase the polarity of your eluent. A gradient elution from a less polar to a more polar solvent system (e.g., from 100% ethyl acetate (B1210297) to 10% methanol in ethyl acetate) can be effective.[4] |
| Poor separation from a polar impurity. | The chosen solvent system has poor selectivity for your product and the impurity. | Try a different solvent system. For example, if you are using an ethyl acetate/hexane system, consider switching to a dichloromethane (B109758)/methanol system.[4] You can also explore alternative stationary phases like alumina (B75360) or functionalized silica.[12] |
| Low recovery of the product. | The compound may be irreversibly adsorbed onto the silica gel, or it may have co-eluted with other fractions. | Ensure you are using TLC to carefully monitor all fractions. If irreversible adsorption is suspected, consider using a less active stationary phase or deactivating the silica gel with triethylamine before loading your sample.[4] |
Recrystallization
| Issue | Potential Cause | Solution |
| Product oils out instead of crystallizing. | The solvent may be too nonpolar, or the solution is cooling too quickly. | Try a more polar solvent or a solvent mixture. Ensure the solution cools slowly and undisturbed. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.[10] |
| No crystals form upon cooling. | The solution is not supersaturated. This could be due to using too much solvent or the compound being very soluble even at low temperatures. | Try to evaporate some of the solvent to concentrate the solution and then cool again. If that fails, you may need to try a different solvent system where the compound has lower solubility at cold temperatures.[13] |
| Low yield of crystals. | The compound has significant solubility in the cold solvent, or too much solvent was used initially. | Ensure you are using the minimum amount of hot solvent to dissolve your compound. After collecting the crystals, you can try to concentrate the mother liquor to obtain a second crop of crystals.[13] |
Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal Phase)
This protocol is a general guideline for purifying a moderately polar product derived from this compound.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). If the crude material is not fully soluble, it can be adsorbed onto a small amount of silica gel.
-
Column Packing: Dry pack a flash chromatography column with silica gel.
-
Eluent System Selection: Develop a suitable eluent system using thin-layer chromatography (TLC). A good starting point for polar compounds is a mixture of ethyl acetate and hexanes. If the compound does not move from the baseline, gradually add methanol to the ethyl acetate. Aim for an Rf value of 0.2-0.3 for your product.
-
Column Equilibration: Equilibrate the packed column with the initial, less polar eluent.
-
Sample Loading: Carefully load the prepared sample onto the top of the column.
-
Elution: Begin elution with the starting solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol provides a general procedure for purifying a solid product.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold. Common solvent systems for polar compounds include ethanol/water, acetone/water, or ethyl acetate/hexanes.[14]
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent required for complete dissolution.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data Summary
The following table provides a hypothetical comparison of purification methods for a reaction product of this compound. Actual results will vary depending on the specific reaction and impurities.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield | Notes |
| Flash Chromatography (Normal Phase) | 65% | >95% | 70-85% | Good for removing less polar impurities. May require optimization for highly polar byproducts. |
| Reversed-Phase Flash Chromatography | 65% | >98% | 60-75% | Effective for very polar compounds and impurities. May have lower loading capacity than normal phase. |
| HILIC | 65% | >98% | 65-80% | Excellent for separating highly polar compounds. Requires specific columns and solvent systems. |
| Recrystallization | 65% | >99% | 50-70% | Can provide very high purity if a suitable solvent is found. Yield can be lower due to solubility losses. |
Visualizations
Caption: A general workflow for the synthesis, purification, and analysis of this compound reaction products.
Caption: A troubleshooting decision tree for common purification issues encountered with this compound products.
References
- 1. biotage.com [biotage.com]
- 2. This compound, 252378-66-8 | BroadPharm [broadpharm.com]
- 3. silicycle.com [silicycle.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. selekt.biotage.com [selekt.biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. HILIC HPLC Separation of Polyethylene Glycol (PEG) | SIELC Technologies [sielc.com]
- 9. biotage.com [biotage.com]
- 10. rubingroup.org [rubingroup.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Conjugation to Sterically Hindered Ketones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with conjugating molecules to sterically hindered ketones.
Frequently Asked Questions (FAQs)
Q1: Why is my conjugation reaction with a sterically hindered ketone failing or resulting in low yields?
Low or non-existent reaction rates when targeting sterically hindered ketones are primarily due to the physical blockage of the carbonyl carbon. The bulky chemical groups surrounding the ketone impede the approach of the nucleophile (e.g., an aminooxy or hydrazide group), which is essential for forming the desired oxime or hydrazone bond.[1][2][3] This steric clash raises the activation energy of the reaction, leading to slow kinetics or an unfavorable equilibrium position.
Key Factors Contributing to Low Yields:
-
Steric Hindrance: The bulky nature of the ketone and/or the conjugating molecule physically blocks the reaction site.[1]
-
Poor Nucleophilicity: The chosen nucleophile may not be strong enough to overcome the steric barrier.
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or the absence of a suitable catalyst can significantly hinder the reaction.
-
Reversibility of the Reaction: The formation of oxime and hydrazone bonds is reversible.[4] Under certain conditions, the equilibrium may favor the starting materials, especially with hindered substrates.
Q2: How can I improve the rate and efficiency of oxime or hydrazone formation with a hindered ketone?
Optimizing reaction conditions is crucial. Several strategies can be employed to enhance reaction kinetics and shift the equilibrium toward product formation.
-
Catalysis: The use of a catalyst is one of the most effective strategies. Aniline (B41778) has been traditionally used, but newer, more efficient catalysts like m-phenylenediamine (B132917) (mPDA) can increase reaction rates significantly, even for ketones.[5]
-
pH Adjustment: The formation of oximes and hydrazones is pH-dependent. The reaction is generally fastest at a slightly acidic pH (around 4-6). This is because the carbonyl needs to be protonated to become more electrophilic, but the nucleophile (aminooxy or hydrazide) must remain deprotonated to be reactive. The optimal pH should be determined empirically for each specific system.
-
Increase Reagent Concentration: Using an excess of the aminooxy or hydrazide compound can help drive the reaction forward.[6]
-
Elevated Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier, though the stability of the biomolecules involved must be considered.
Q3: What are the best catalysts for conjugating to sterically hindered ketones?
While aniline is a classic catalyst for imine formation, it often exhibits slow kinetics, particularly with ketones.[5] Recent advancements have identified more potent catalysts.
-
m-Phenylenediamine (mPDA): This catalyst has been shown to be up to 15 times more efficient than aniline for oxime ligation and is effective for reactions involving ketones.[5]
-
Substituted Anilines: Other aniline derivatives can also be effective. The key is to use a nucleophilic catalyst that can facilitate the dehydration step in the reaction mechanism.
The choice of catalyst can dramatically reduce reaction times and improve yields, making it a critical parameter to optimize.
Q4: Are there alternative strategies if direct conjugation to the ketone is not feasible due to extreme steric hindrance?
If direct conjugation remains challenging, consider alternative approaches:
-
Linker Modification: Introduce a longer, more flexible linker to the nucleophilic molecule. This can help the reactive group bypass the sterically blocking moieties and reach the carbonyl carbon.
-
Reduction and Subsequent Conjugation: The hindered ketone can first be reduced to a secondary alcohol using a reducing agent like sodium borohydride.[7] This alcohol can then be targeted with different conjugation chemistries, although this is a multi-step process and may not be suitable for all applications.
-
Bioorthogonal Chemistry: Explore other bioorthogonal reactions that may be less sensitive to steric hindrance.[6][8] While ketone-oxime chemistry is a cornerstone of this field, other click chemistry reactions could be engineered into your system.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during conjugation to sterically hindered ketones.
Problem: Low or No Product Formation
// Nodes check_sterics [label="Assess Steric Hindrance", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Review Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Verify Reagent Quality", fillcolor="#FBBC05", fontcolor="#202124"];
solution_catalyst [label="Add/Optimize Catalyst\n(e.g., mPDA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_ph [label="Optimize pH\n(Typically 4-6)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_concentration [label="Increase Nucleophile\nConcentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_linker [label="Use Longer/Flexible Linker", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_reagents [label="Use Fresh Reagents", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_sterics [label="Is ketone highly hindered?"]; start -> check_conditions [label="Are conditions optimal?"]; start -> check_reagents [label="Are reagents active?"];
check_sterics -> solution_linker [label="Yes"]; check_sterics -> solution_catalyst [label="Yes"];
check_conditions -> solution_ph [label="pH not optimized"]; check_conditions -> solution_concentration [label="Low concentration"]; check_conditions -> solution_catalyst [label="No catalyst used"];
check_reagents -> solution_reagents; } dottroubleshooting_workflow.png Caption: Troubleshooting workflow for low conjugation yield.
Data Summary
The following tables summarize key parameters for optimizing conjugation reactions with sterically hindered ketones.
Table 1: Comparison of Catalysts for Oxime Ligation
| Catalyst | Relative Efficiency | Recommended Concentration | Key Considerations |
| None | Baseline | N/A | Very slow for hindered ketones. |
| Aniline | Moderate | 10-100 mM | Traditional catalyst, but often slow kinetics with ketones.[5] |
| m-Phenylenediamine (mPDA) | High (up to 15x > Aniline) | 10-50 mM | Highly efficient for both aldehydes and ketones; significantly accelerates the reaction.[5] |
Table 2: General Troubleshooting Parameters
| Parameter | Typical Range | Adjustment for Hindered Ketones | Rationale |
| pH | 4.0 - 7.0 | Empirically test 4.0 - 6.0 | Balances carbonyl activation with nucleophile reactivity. |
| Temperature | 4 - 37 °C | Increase to 25-37°C (if biomolecule is stable) | Provides energy to overcome the steric barrier. |
| Nucleophile Concentration | 1 - 10 equivalents | Increase to 10 - 50 equivalents | Drives the reaction equilibrium towards the product.[6] |
| Reaction Time | 1 - 12 hours | Extend to 24 - 48 hours | Allows more time for the slow reaction to proceed. |
Experimental Protocol: Oxime Ligation to a Sterically Hindered Ketone
This protocol provides a general methodology for conjugating an aminooxy-functionalized molecule to a protein containing a sterically hindered ketone, such as p-acetylphenylalanine.
Materials:
-
Protein containing a sterically hindered ketone (1-5 mg/mL)
-
Aminooxy-functionalized molecule (e.g., aminooxy-biotin)
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH adjusted to 5.0
-
Catalyst Stock: 500 mM m-phenylenediamine (mPDA) in DMSO or water
-
Quenching solution (optional)
-
Purification system (e.g., size-exclusion chromatography)[6]
Procedure:
-
Protein Preparation: Prepare a solution of the ketone-containing protein in the reaction buffer.
-
Reagent Preparation: Prepare a stock solution of the aminooxy-functionalized molecule in a compatible solvent (e.g., DMSO or water) at a concentration 50-100 times higher than the final desired concentration.
-
Initiate Reaction:
-
Add the aminooxy-functionalized molecule to the protein solution to achieve a final molar excess of 20-50 equivalents.
-
Add the mPDA catalyst from the stock solution to a final concentration of 20-50 mM.
-
-
Incubation: Gently mix the reaction and incubate at 25°C or 37°C for 24-48 hours. Monitor the reaction progress if possible (e.g., via mass spectrometry).
-
Purification: After the incubation period, remove the excess unreacted small molecules and catalyst by size-exclusion chromatography (SEC) or dialysis.[6]
-
Characterization: Analyze the final conjugate using appropriate methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monitoring Aminooxy-Aldehyde Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of aminooxy-aldehyde reactions (oxime ligation).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the progress of an aminooxy-aldehyde reaction?
A1: The most common methods for monitoring oxime ligation include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and UV-Vis spectroscopy.[1][2][3][4] Thin-Layer Chromatography (TLC) can also be used for qualitative assessment.[5]
Q2: Why is my aminooxy-aldehyde reaction so slow?
A2: The kinetics of oxime formation can be slow, particularly at neutral pH.[6] The reaction is often catalyzed by nucleophilic catalysts like aniline (B41778) and its derivatives to increase the rate.[7][8] The reaction proceeds optimally at a pH of 4-5.[8][9]
Q3: Can I monitor the reaction using UV-Vis spectroscopy?
A3: Yes, if either the reactants or the oxime product have a distinct chromophore. For example, the formation of a hydrazone linkage with aromatic aldehydes can create a chromophore with a maximum absorbance around 350 nm, allowing for direct spectroscopic monitoring.[3][7] The oxime product itself may also absorb in the UV-Vis range, typically between 280-360 nm, depending on the structure.[10]
Q4: What is the role of a catalyst in this reaction?
A4: Catalysts, such as aniline or substituted anilines (e.g., p-phenylenediamine), are used to accelerate the rate of oxime formation, especially at neutral pH.[6][8] They function by forming a more reactive Schiff base intermediate with the aldehyde, which then rapidly undergoes transimination with the aminooxy compound.
Q5: What are some common side reactions to be aware of?
A5: Common side reactions include transoximation, where an existing oxime bond is exchanged, and reactions of the highly reactive aminooxy group with any carbonyl-containing impurities in the reaction mixture.[11][12]
Troubleshooting Guides
Issue 1: No or Low Product Yield
| Question | Answer & Troubleshooting Steps |
| Did you check the pH of your reaction? | The optimal pH for oxime ligation is typically between 4 and 5.[8][9] At neutral or high pH, the reaction rate can be significantly slower.[9] Action: Measure the pH of your reaction mixture and adjust it to the optimal range using an appropriate buffer (e.g., acetate (B1210297) buffer). |
| Are you using a catalyst? | For reactions at or near neutral pH, a nucleophilic catalyst like aniline is often necessary to achieve a reasonable reaction rate.[6][7] Action: Add a catalyst such as aniline (typically 10-100 mM) to your reaction mixture.[7] |
| Have you confirmed the purity of your starting materials? | Aldehyde starting materials can be prone to oxidation to carboxylic acids, which are unreactive. The aminooxy compound can be unstable. Action: Check the purity of your aldehyde and aminooxy compound by NMR or MS. Consider re-purifying if necessary. |
| Is your solvent free of carbonyl impurities? | Solvents like diethyl ether can contain peroxide-derived carbonyl impurities that can react with the aminooxy compound.[12] Action: Use freshly distilled or high-purity solvents. |
Issue 2: Multiple Products Observed in Analysis (e.g., by LC-MS)
| Question | Answer & Troubleshooting Steps |
| Are you observing unexpected masses? | This could indicate side reactions. The aminooxy group is highly reactive towards carbonyl compounds, which may be present as impurities.[11] Action: Use LC-MS/MS to characterize the by-products.[11] Ensure high-purity, freshly opened solvents and reagents. |
| Could transoximation be occurring? | If other oximes are present or can be formed, transoximation (oxime exchange) can lead to multiple products.[11] Action: This is an equilibrium-driven process. If possible, use an excess of one of the desired reactants to drive the reaction to completion. |
| Is your product forming E/Z isomers? | Oximes can exist as E and Z isomers, which may be separable by chromatography, leading to the appearance of two peaks for the product.[13] Action: This is an inherent property of the product. Isomer characterization can be performed using 2D-NMR techniques like NOESY.[13] |
Experimental Protocols
Protocol 1: Monitoring by ¹H NMR Spectroscopy
This protocol is suitable for reactions where reactant and product protons have distinct and well-resolved signals.[2]
-
Sample Preparation:
-
Set up the reaction in a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
Use a known concentration of an internal standard (e.g., trimethylsilyl (B98337) propionate, TMSP) that does not react with the components of the reaction mixture.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum at time zero (t=0) before initiating the reaction (e.g., before adding the catalyst or one of the reactants).
-
Initiate the reaction (e.g., by adding the aminooxy compound).
-
Acquire spectra at regular time intervals.
-
-
Data Analysis:
-
Identify characteristic peaks for the aldehyde reactant and the oxime product. For example, the aldehydic proton (around 9-10 ppm) will decrease in intensity, while a new peak for the oxime C-H proton (around 7-8.5 ppm) will appear.
-
Integrate the area of the reactant and product peaks relative to the internal standard at each time point.
-
Calculate the concentration of each species over time to determine the reaction kinetics.
-
Protocol 2: Monitoring by LC-MS
This is a powerful method for separating and identifying all components in the reaction mixture.[11]
-
Method Development:
-
Develop a reverse-phase HPLC method (e.g., using a C18 column) that can separate the aldehyde, the aminooxy compound, and the oxime product.
-
Use a gradient of an appropriate mobile phase, such as water and acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
-
Sample Preparation:
-
At each desired time point, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., the initial mobile phase) to stop the reaction.
-
-
Data Acquisition and Analysis:
-
Inject the quenched sample into the LC-MS system.
-
Monitor the elution of compounds using a UV detector (e.g., at 220 nm or 280 nm) and the mass spectrometer.
-
Identify the peaks corresponding to the starting materials and the product by their retention times and mass-to-charge ratios (m/z).
-
Quantify the reaction progress by integrating the peak areas from the UV chromatogram.
-
Protocol 3: Monitoring by UV-Vis Spectroscopy
This method is applicable when the oxime product has a unique UV-Vis absorbance profile compared to the starting materials.[7][14]
-
Spectral Analysis:
-
Record the UV-Vis spectra of the pure aldehyde and aminooxy starting materials in the reaction buffer to identify their absorbance maxima.
-
Record the spectrum of the purified oxime product to determine its unique absorbance maximum (λ_max).
-
-
Kinetic Measurement:
-
Set up the reaction in a quartz cuvette inside a temperature-controlled UV-Vis spectrophotometer.
-
Initiate the reaction by adding the final component and start monitoring the absorbance at the λ_max of the product over time.
-
If starting materials absorb at the product's λ_max, a correction will be necessary.
-
-
Data Analysis:
-
Convert the absorbance data to concentration using a previously determined extinction coefficient for the product (obtained from a standard curve of the pure product).
-
Plot concentration versus time to determine the reaction rate.
-
Quantitative Data Summary
Table 1: Reaction Kinetic Data for Oxime Ligations
| Reactants | Catalyst | pH | Rate Constant (k₁) | Reference |
| Aminooxyacetyl-peptide + Benzaldehyde | 100 mM Aniline | 7.0 | 8.2 ± 1.0 M⁻¹s⁻¹ | [3][7] |
| HYNIC-peptide + Benzaldehyde | None | 7.0 | 2.6 ± 0.1 M⁻¹s⁻¹ | [7] |
| HYNIC-peptide + Benzaldehyde | 10 mM Aniline | 7.0 | 190 ± 10 M⁻¹s⁻¹ | [7] |
| HYNIC-peptide + Benzaldehyde | 100 mM Aniline | 7.0 | 2,000 ± 100 M⁻¹s⁻¹ | [7] |
Table 2: Typical Wavelengths for UV-Vis Monitoring
| Compound Type | Wavelength Range (λ_max) | Notes | Reference |
| Aromatic Aldehydes | ~250-280 nm | Varies with substitution. | |
| Oximes/Oximates | 280-360 nm | The absorbance of the oximate anion is typically red-shifted. | [10] |
| Hydrazones (from aromatic aldehydes) | ~350 nm | Forms a useful chromophore for monitoring. | [3][7] |
Visualizations
Caption: General scheme of an aminooxy-aldehyde reaction forming an oxime.
Caption: Experimental workflow for monitoring reaction progress.
Caption: Troubleshooting decision tree for common reaction issues.
References
- 1. process-nmr.com [process-nmr.com]
- 2. Saline Accelerates Oxime Reaction with Aldehyde and Keto Substrates at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Identification of by-products from an orthogonal peptide ligation by oxime bonds using mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
effect of pH on oxime ligation efficiency
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effect of pH on oxime ligation efficiency. Find troubleshooting tips and frequently asked questions to optimize your experiments.
Troubleshooting Guide: Low Ligation Efficiency
Low yield is a common issue in oxime ligation reactions. The following guide addresses potential causes related to reaction pH and provides systematic troubleshooting steps.
Problem: Low or no product yield in your oxime ligation reaction.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH | Verify the pH of your reaction mixture. For uncatalyzed reactions, the optimal pH is typically between 4.0 and 5.0.[1][2] For catalyzed reactions, especially those involving biomolecules sensitive to acidic conditions, a pH near neutral (7.0) can be effective with the appropriate catalyst.[1][3] | Adjusting the pH to the optimal range should increase the reaction rate and, consequently, the yield. |
| Inefficient Catalysis at Neutral pH | If performing the ligation at neutral pH, ensure you are using an effective catalyst. Aniline (B41778) and its derivatives, such as p-phenylenediamine (B122844), are commonly used to accelerate the reaction.[2][4] | The addition of a suitable catalyst should significantly increase the reaction rate at neutral pH. p-Phenylenediamine has been shown to be more efficient than aniline.[2][4] |
| Slow Reaction Kinetics | Oxime ligation can be slow, particularly at neutral pH and low reactant concentrations.[4] | Increase the concentration of reactants or the catalyst.[1] Alternatively, for non-sensitive molecules, increasing the reaction temperature can accelerate the ligation.[5] |
| Reactant Degradation | The aminooxy group can be unstable. Ensure the purity and stability of your starting materials.[1] | Using fresh, high-purity reagents will minimize side reactions and improve the yield of the desired oxime product. |
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for oxime ligation?
For uncatalyzed oxime ligation, the reaction is fastest in a slightly acidic buffer, typically around pH 4.5.[1][4] This is because the reaction mechanism involves an acid-catalyzed dehydration step.[4] However, at very low pH, the aminooxy nucleophile becomes protonated and unreactive.[4]
Q2: Can I perform oxime ligation at neutral pH (pH 7)?
Yes, oxime ligation can be performed at neutral pH, which is often necessary for biological applications involving sensitive molecules.[4] However, the reaction is significantly slower at neutral pH compared to acidic conditions.[4] To achieve efficient ligation at neutral pH, the use of a nucleophilic catalyst is highly recommended.[1][3]
Q3: How do catalysts improve oxime ligation efficiency at neutral pH?
Catalysts like aniline and its derivatives accelerate oxime ligation at neutral pH by forming a more reactive intermediate.[6] The catalyst first reacts with the aldehyde or ketone to form a protonated Schiff base, which is more susceptible to attack by the aminooxy-containing molecule.[6] This catalytic cycle increases the overall rate of oxime formation.
Q4: Which catalyst is most effective for oxime ligation?
While aniline is a commonly used catalyst, studies have shown that substituted anilines can be more effective. For instance, p-phenylenediamine has been reported to be a superior catalyst for oxime ligations at neutral pH, providing a significantly faster reaction rate than aniline.[2][4]
Q5: How does pH affect the stability of the resulting oxime bond?
Oxime bonds are generally stable at physiological pH.[5] However, they can be susceptible to hydrolysis under acidic conditions.[6] The stability of the oxime bond is an important consideration for applications such as drug delivery, where controlled release might be desired.
Quantitative Data
The efficiency of oxime ligation is highly dependent on pH and the presence of a catalyst. The following tables summarize quantitative data on reaction rates under different conditions.
Table 1: Effect of pH on the Rate of Aniline-Catalyzed Oxime Ligation
| pH | Catalyst (Aniline) Concentration | Relative Rate Increase (vs. uncatalyzed at neutral pH) |
| 4.5 | 100 mM | ~400-fold |
| 7.0 | 100 mM | ~40-fold |
Data compiled from Dawson and co-workers' study.[4]
Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH (pH 7)
| Catalyst | Concentration | Relative Rate Increase (vs. uncatalyzed) | Relative Rate (vs. Aniline) |
| Uncatalyzed | - | 1x | - |
| Aniline | 10 mM | - | 1x |
| p-Phenylenediamine | 10 mM | ~120-fold | ~19-fold |
Data from a model oxime ligation using aminooxy-functionalized PEG.[2]
Table 3: Second-Order Rate Constants for Oxime Ligation with Benzaldehyde at pH 7
| Nucleophile | Electrophile | Catalyst (100 mM Aniline) | Rate Constant (k₁) (M⁻¹s⁻¹) |
| Aminooxyacetyl-peptide | Benzaldehyde | Yes | 8.2 ± 1.0 |
Data from a study on rapid oxime ligations.[7]
Experimental Protocols
Protocol: pH Optimization for Oxime Ligation
This protocol provides a general framework for optimizing the pH of an oxime ligation reaction. It is recommended to perform small-scale trial reactions to determine the optimal conditions for your specific substrates.
1. Reagent Preparation:
- Buffer Solutions: Prepare a series of buffers with different pH values (e.g., 100 mM sodium acetate (B1210297) for pH 4.0, 4.5, 5.0, 5.5 and 100 mM sodium phosphate (B84403) for pH 6.0, 6.5, 7.0, 7.5).
- Reactant Stock Solutions: Prepare concentrated stock solutions of your aminooxy-containing molecule and your aldehyde- or ketone-containing molecule in a compatible solvent (e.g., water, DMSO, or DMF).
- Catalyst Stock Solution (if applicable): Prepare a stock solution of the catalyst (e.g., 1 M aniline or p-phenylenediamine in a compatible solvent).
2. Reaction Setup (for each pH to be tested):
- In a microcentrifuge tube, add the appropriate buffer.
- Add the stock solution of your aldehyde- or ketone-containing molecule to the desired final concentration.
- If using a catalyst, add the catalyst stock solution to the desired final concentration (e.g., 10-100 mM).
- Initiate the reaction by adding the stock solution of your aminooxy-containing molecule to the desired final concentration.
- Vortex briefly to mix.
3. Reaction and Monitoring:
- Incubate the reactions at a constant temperature (e.g., room temperature or 37°C).
- At various time points (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot of each reaction mixture.
- Quench the reaction if necessary (e.g., by adding a quenching agent or by flash freezing).
- Analyze the reaction progress by a suitable analytical method, such as HPLC, LC-MS, or SDS-PAGE.
4. Data Analysis:
- Quantify the amount of product formed at each time point for each pH.
- Plot the product formation over time for each pH to determine the initial reaction rates.
- Compare the reaction rates and final yields to identify the optimal pH for your specific oxime ligation reaction.
Reaction Mechanism
The formation of an oxime involves the reaction of an aminooxy group with a carbonyl group (aldehyde or ketone). The reaction is typically acid-catalyzed and proceeds through a tetrahedral intermediate, followed by a dehydration step to form the stable oxime bond.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH. | Semantic Scholar [semanticscholar.org]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Native Chemical Ligation: A Boon to Peptide Chemistry [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical Methods for Characterizing PEGylated Proteins
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEGylated proteins. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Size Exclusion Chromatography (SEC)
Q1: Why am I seeing poor resolution between my PEGylated protein and free PEG in my SEC analysis?
A1: This is a common issue that can arise from several factors related to the hydrodynamic volume of the molecules.
-
Insufficient Difference in Hydrodynamic Radii: For successful separation by SEC, the ratio of the hydrodynamic radii (Rh) of the two components should be approximately 1.26 or greater.[1] In many cases, especially with smaller proteins and larger PEG chains, the Rh of the PEGylated conjugate and the free PEG may not be sufficiently different, leading to co-elution.[1] The polydispersity of the activated PEG can also broaden its elution profile, further contributing to overlapping peaks.[1]
-
Non-Ideal Interactions: PEGylated proteins can sometimes interact with the silica (B1680970) stationary phase of the SEC column, leading to poor peak shape, tailing, and lower recovery.[2]
Troubleshooting:
-
Predictive Modeling: Before running the experiment, you can predict the viscosity radii of your protein, PEG, and conjugate to estimate if SEC will be a suitable separation method.[3]
-
Alternative Chromatography: If SEC does not provide adequate resolution, consider using Reversed-Phase Chromatography (RPC) or Ion-Exchange Chromatography (IEC).[1][] RPC separates based on hydrophobicity, which is significantly altered by PEGylation, often providing excellent resolution between the PEGylated protein, unconjugated protein, and free PEG.[1]
-
Column Selection: Utilize columns specifically designed for biomolecule separations, which can minimize non-specific interactions.[2] Agilent AdvanceBio SEC columns, for example, are designed to reduce such interactions.[2]
-
Mobile Phase Optimization: Modifying the mobile phase with organic solvents or adjusting the pH can sometimes improve resolution and recovery. However, be cautious as this may also dissociate non-covalent aggregates.[2]
Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC)
Q2: I am observing poor peak shape and low recovery for my PEGylated protein using RP-UPLC. What could be the cause?
A2: Poor peak shape and recovery in RP-UPLC of PEGylated proteins are often related to the experimental conditions.
-
Sub-optimal Temperature: The temperature of the column can significantly impact the separation. Lower temperatures might not be sufficient to ensure good recovery and peak shape for these complex molecules.[1]
-
Inappropriate Stationary Phase: The choice of the stationary phase is critical. A C4-bonded stationary phase is often a good choice for separating PEGylated proteins due to the altered hydrophobicity.[1]
Troubleshooting:
-
Increase Column Temperature: Increasing the column temperature, for instance to 90°C, has been shown to maximize sample recovery and improve peak quality.[1]
-
Optimize Stationary Phase: Evaluate different stationary phases (e.g., C4, C8) to find the one that provides the best separation and recovery for your specific PEGylated protein.
-
Detector Considerations: For quantifying unreacted PEG, which may not have a strong UV chromophore, using a detector like an Evaporative Light Scattering Detector (ELSD) in series with a UV detector is highly beneficial.[1][5]
Mass Spectrometry (MS)
Q3: My mass spectra of PEGylated proteins are very complex and difficult to interpret. How can I improve the data quality?
A3: The inherent heterogeneity of PEG (polydispersity) and the presence of multiple PEGylation sites on the protein lead to complex mass spectra.[6][7]
-
Polydispersity of PEG: Traditional polymeric PEGs consist of a distribution of different chain lengths, which results in a broad distribution of masses for the PEGylated protein.[6]
-
Multiple Charge States: The large size and multiple potential charge sites on PEGylated proteins can lead to overlapping charge envelopes in the ESI-MS spectrum, complicating deconvolution.[7]
Troubleshooting:
-
Use Monodisperse PEG Reagents: Whenever possible, use discrete PEG (dPEG®) reagents, which are single molecular weight compounds. This eliminates the complexity arising from PEG polydispersity and allows for more precise mass determination.[6]
-
High-Resolution Mass Spectrometry: Employ high-resolution mass spectrometry (HRMS) to better resolve the different PEGylated species and their charge states.[6]
-
Advanced Deconvolution Software: Utilize specialized software, such as ProMass HR, designed to deconvolute complex ESI/LC/MS data from heterogeneous samples.[6]
-
Sample Clean-up: Ensure thorough removal of unreacted PEG and other contaminants before MS analysis, as these can interfere with the signal of the PEGylated protein.[8] Persistent PEG contamination in the MS system can be a recurring issue and may require system cleaning.[9]
-
Post-Column Addition of Amines: For LC/MS, the post-column addition of amines can help in obtaining accurate masses of PEGylated proteins.[10]
Determining the Degree of PEGylation
Q4: What are the most reliable methods to determine the number of PEG chains attached to my protein?
A4: Several methods can be used, each with its own advantages and limitations. Combining multiple techniques is often recommended for a comprehensive characterization.[11]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is a direct method to determine the molecular weight of the PEGylated protein. The mass increase compared to the unmodified protein, divided by the molecular weight of the PEG chain, gives the number of attached PEG molecules.[8]
-
SDS-PAGE: PEGylation increases the apparent molecular weight of a protein on an SDS-PAGE gel, causing a band shift. This method is semi-quantitative and can be used for initial screening.[8] Staining with barium iodide can specifically detect PEG.[8]
-
Colorimetric Assays (TNBS Assay): If PEGylation targets primary amines (e.g., lysine (B10760008) residues), the 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay can be used to quantify the remaining free amines. The reduction in free amines corresponds to the degree of PEGylation.[8]
-
NMR Spectroscopy: Proton NMR (¹H NMR) can be a quantitative method to determine the degree of PEGylation by comparing the integral of the PEG-specific signal to a protein-specific signal.[12]
-
Amino Acid Analysis: If a non-natural amino acid like norleucine is used as a spacer between the PEG and the protein, the number of bound PEG chains can be determined by amino acid analysis after acid hydrolysis.[11]
Quantitative Data Summary
| Analytical Method | Principle | Key Quantitative Output | Limitations |
| Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules. | Precise molecular weight of the conjugate, allowing calculation of the number of attached PEG chains.[8] | PEG polydispersity can complicate spectra.[8] Requires high-resolution instrumentation. |
| SDS-PAGE | Separates proteins based on size. | Estimation of apparent molecular weight shift. | Semi-quantitative; PEG can affect staining efficiency.[8] |
| TNBS Assay | Reacts with primary amines to produce a colored product. | Number of modified amine groups. | Only applicable for amine-targeted PEGylation.[8] |
| ¹H NMR Spectroscopy | Measures the nuclear magnetic resonance of protons. | Ratio of PEG to protein signals, providing the degree of PEGylation.[12] | Can be subject to biases; requires careful experimental setup.[12] |
| Amino Acid Analysis | Quantifies the amino acid composition of a protein. | Molar ratio of a specific spacer amino acid (e.g., norleucine) to the protein.[11] | Requires the use of a specific PEG reagent with an amino acid spacer. |
Experimental Protocols
Protocol 1: RP-UPLC for Separation of PEGylated and Unconjugated Protein
This protocol is adapted from a method used for a 50 kDa protein PEGylated with a 40 kDa PEG.[1]
-
System: Waters ACQUITY UPLC H-Class Bio System
-
Column: ACQUITY UPLC BEH300 C4, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
Initial: 20% B
-
0.5 min: 20% B
-
6.5 min: 60% B
-
7.0 min: 80% B
-
7.5 min: 80% B
-
8.0 min: 20% B
-
10.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 90 °C
-
Injection Volume: 2 µL
-
Detection:
-
ACQUITY UPLC TUV Detector with a 5 mm titanium flow cell (λ = 280 nm)
-
ACQUITY UPLC ELSD (in series after TUV)
-
Gas Pressure: 40 psi
-
Nebulizer: Cooling
-
Drift Tube Temperature: 50 °C
-
Data Rate: 10 pps
-
-
Protocol 2: Quantification of Degree of PEGylation by TNBS Assay
This protocol is a general guideline for determining the extent of amine modification.[8]
-
Materials:
-
PEGylated protein sample
-
Unmodified protein (control)
-
TNBS solution (e.g., 0.1% in water)
-
Sodium bicarbonate buffer (e.g., 0.1 M, pH 8.5)
-
SDS solution (e.g., 10%)
-
HCl (e.g., 1 M)
-
96-well plate
-
Spectrophotometer
-
-
Procedure:
-
Prepare solutions of your PEGylated protein and the unmodified control at the same concentration in the sodium bicarbonate buffer.
-
To each well of a 96-well plate, add a specific volume of the protein solution (e.g., 100 µL).
-
Add a small volume of the TNBS solution (e.g., 5 µL) to each well.
-
Incubate the plate at a controlled temperature (e.g., 37 °C) for a specified time (e.g., 2 hours) in the dark.
-
Stop the reaction by adding a volume of the SDS solution (e.g., 50 µL) followed by a volume of HCl (e.g., 25 µL).
-
Measure the absorbance at 420 nm.
-
-
Calculation:
-
The percentage of modified amino groups can be calculated using the following formula: % Modification = [1 - (Absorbance of PEGylated Protein / Absorbance of Unmodified Protein)] * 100
-
The number of PEG molecules per protein can be estimated by multiplying the % modification by the total number of primary amines (lysine residues + N-terminus) in the protein.
-
Visualizations
Caption: Workflow for purification and characterization of PEGylated proteins.
References
- 1. lcms.cz [lcms.cz]
- 2. agilent.com [agilent.com]
- 3. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. enovatia.com [enovatia.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Bioconjugation Reactions with PEG Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up bioconjugation reactions utilizing polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using PEG linkers in bioconjugation?
Polyethylene glycol (PEG) linkers are widely used in bioconjugation due to their numerous favorable properties.[1][2][3][4] Key benefits include:
-
Improved Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules in aqueous solutions.[3][4]
-
Enhanced Stability: PEGylation can protect biomolecules from enzymatic degradation and improve their chemical stability.[3][4]
-
Reduced Immunogenicity: The PEG chain can mask immunogenic epitopes on a molecule, potentially lowering the risk of an immune response.[3][4][5]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of a molecule, which can reduce renal clearance and prolong its circulation time in the body.[1][2][4]
-
Tunable Lengths: PEG linkers are available in various lengths, allowing for precise control over the spacing between conjugated molecules to overcome steric hindrance.[1][3]
Q2: How does the length of the PEG linker affect the properties of a bioconjugate?
The length of the PEG linker significantly influences the physicochemical and biological properties of the final bioconjugate.[1] Shorter PEG spacers can create more compact conjugates, while longer linkers may be necessary to overcome steric hindrance and improve solubility.[1] The optimal length depends on the specific application and the molecules being conjugated.
Q3: What are the most common chemistries used for bioconjugation with PEG linkers?
The most prevalent chemistries for PEGylation include:
-
Amine-reactive chemistry: This typically involves N-hydroxysuccinimide (NHS) esters that react with primary amines (like the side chain of lysine (B10760008) residues) to form stable amide bonds.[6][7] This reaction is most efficient at a pH between 7.2 and 8.5.[6]
-
Thiol-reactive chemistry: This commonly uses maleimide (B117702) groups that react specifically with free sulfhydryl groups (from cysteine residues) to form stable thioether bonds.[8][9] This reaction is highly selective for thiols within a pH range of 6.5 to 7.5.[9][10]
-
Click Chemistry: Bioorthogonal reactions, such as copper-free click chemistry using DBCO-PEG linkers, allow for highly specific and efficient conjugation in complex biological environments.[3][4]
-
Aldehyde/Ketone-reactive chemistry: Hydrazide-functionalized PEGs can react with aldehydes or ketones to form hydrazone bonds, which is useful for site-specific labeling of oxidized glycans.[3]
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency or Incomplete Reaction
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Suboptimal pH | Verify and adjust the pH of the reaction buffer. For NHS-ester chemistry, the optimal pH is typically 7.2-8.5.[3][6] For maleimide-thiol chemistry, maintain a pH between 6.5 and 7.5 to ensure selectivity and reaction efficiency.[9][10] |
| Inactive PEG Reagent | PEG-NHS esters are moisture-sensitive and can hydrolyze.[6] Use fresh reagent and equilibrate the vial to room temperature before opening to prevent condensation.[6][11] Do not prepare stock solutions of NHS esters for long-term storage.[11] Maleimides can also hydrolyze at alkaline pH.[9] |
| Insufficient Molar Excess of PEG Linker | Increase the molar excess of the PEG linker. A 10- to 50-fold molar excess is often a good starting point for many reactions.[8][12] |
| Steric Hindrance | If conjugating large biomolecules, consider using a longer PEG linker to provide sufficient spatial separation for effective binding.[1] |
| Presence of Competing Nucleophiles | Avoid buffers containing primary amines (e.g., Tris or glycine) when using NHS-ester chemistry, as they will compete with the intended reaction.[6][11] |
| Reduced Thiol Groups (for Maleimide Chemistry) | If disulfide bonds are present, they may need to be reduced to free thiols prior to conjugation. This can be achieved using reducing agents like TCEP or DTT.[13] |
Troubleshooting Workflow for Low Conjugation Efficiency
Caption: Troubleshooting decision tree for low conjugation efficiency.
Problem 2: Aggregation or Precipitation of the Bioconjugate During or After the Reaction
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| High Hydrophobicity of Payload | The conjugation of hydrophobic molecules can lead to aggregation.[14] Increasing the length or branching of the PEG linker can help to shield the hydrophobic payload and improve solubility.[14][15] |
| High Protein Concentration | Highly concentrated antibody solutions can have high viscosity, which can be challenging for manufacturing and administration.[16] Consider optimizing the protein concentration for the scale-up reaction. |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer can impact protein stability. Perform a buffer screen to identify conditions that maintain the stability of your biomolecule throughout the conjugation process. |
| Inefficient Removal of Unreacted Reagents | Residual unreacted hydrophobic payloads or crosslinkers can contribute to aggregation. Ensure efficient purification of the final conjugate. |
Problem 3: Difficulty in Purifying the Final Bioconjugate and Removing Excess PEG Linker
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Similar Size of Reactants and Products | When conjugating small molecules, the size difference between the starting materials and the product may not be sufficient for effective separation by size-exclusion chromatography (SEC). |
| Excess Unreacted PEG Linker | A large excess of PEG linker can be challenging to remove completely. |
Purification Methods
| Method | Description | Best For |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their size.[1][12][17] | Removing excess, smaller unreacted PEG linkers and other small molecule reagents from larger bioconjugates.[3][8][12] |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net charge.[12] | Separating PEGylated proteins from un-PEGylated proteins, as PEGylation can alter the overall charge. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity.[1][12] | Separating antibody-drug conjugate (ADC) species with different drug-to-antibody ratios (DARs), as each conjugated drug-linker increases hydrophobicity.[1] |
| Dialysis or Tangential Flow Filtration (TFF) | Separates molecules based on a molecular weight cut-off.[3][12] | Removing small molecule impurities and for buffer exchange. Can be effective for removing unreacted PEG, though multiple washes may be required.[18] |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity. | High-resolution analysis and purification of smaller bioconjugates like peptides. |
General Purification Workflow
Caption: A general workflow for the purification of bioconjugates.
Data Presentation: Impact of PEG Linker Length
The length of the PEG linker can have a profound impact on the pharmacokinetic properties and binding affinity of a bioconjugate.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG2 | ~7.0 | 0.82 |
| PEG4 | ~5.5 | 0.65 |
| PEG6 | ~4.0 | 0.47 |
| PEG8 | ~2.5 | 0.29 |
| PEG12 | ~2.5 | 0.29 |
| PEG24 | ~2.5 | 0.29 |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.[1] |
Table 2: Influence of PEG Linker Length on Receptor Binding Affinity (IC50)
| PEG Linker Length | IC50 (nM) |
| PEG2 | 2.1 ± 0.3 |
| PEG3 | 2.5 ± 0.4 |
| PEG4 | 4.3 ± 0.6 |
| PEG6 | 8.9 ± 1.2 |
| Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this specific case, shorter linkers resulted in higher binding affinity.[1] |
Experimental Protocols
Protocol 1: General Procedure for Amine-Reactive PEGylation using NHS Ester
This protocol describes the conjugation of a PEG-NHS ester to a protein containing accessible primary amines.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer)
-
PEG-NHS ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0[6][11]
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.[11]
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF.[6][11]
-
Conjugation: Add the desired molar excess (e.g., 20-fold) of the dissolved PEG-NHS ester to the protein solution while gently stirring.[11]
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris) to a final concentration of 20-50 mM. This will react with any excess NHS-ester.
-
Purification: Remove excess PEG-NHS ester and other reaction components by SEC, dialysis, or TFF.[3]
Protocol 2: General Procedure for Thiol-Reactive PEGylation using Maleimide
This protocol outlines the site-specific conjugation of a PEG-maleimide to a thiol group on a protein.
Materials:
-
Thiol-containing protein solution (in a thiol-free buffer)
-
PEG-Maleimide
-
(Optional) Reducing agent (e.g., TCEP)
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer at a pH between 6.5 and 7.5.
-
(Optional) Reduction of Disulfide Bonds: If necessary, add a 10-100x molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature to reduce disulfide bonds to free thiols.
-
PEG-Maleimide Solution Preparation: Prepare a stock solution of PEG-Maleimide in the conjugation buffer or a compatible organic solvent.
-
Conjugation: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[8]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[8]
-
Purification: Purify the conjugate using SEC, dialysis, or another suitable method to remove unreacted PEG-Maleimide and other small molecules.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. confluore.com [confluore.com]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
- 16. Accelerating high-concentration monoclonal antibody development with large-scale viscosity data and ensemble deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating the Purity of t-Boc-Aminooxy-PEG3-alcohol Conjugates
For Researchers, Scientists, and Drug Development Professionals
The purity of bioconjugation linkers is paramount in the development of therapeutics such as antibody-drug conjugates (ADCs). The linker, t-Boc-Aminooxy-PEG3-alcohol, plays a critical role by connecting the antibody to the payload. Its purity directly impacts the efficacy, safety, and reproducibility of the final drug product. This guide provides a comparative overview of essential analytical methods for validating the purity of this compound, complete with experimental protocols and comparative data.
The molecule this compound is a derivative of polyethylene (B3416737) glycol (PEG) containing a hydroxyl group and a Boc-protected aminooxy group.[1][2] The PEG spacer enhances aqueous solubility, a crucial property for bioconjugation.[3] The Boc group serves as a protecting group that can be removed under mild acidic conditions to reveal the reactive aminooxy group, which is then used to conjugate with molecules containing ketone or aldehyde groups.[1][4]
Purity Validation Workflow
A multi-step analytical approach is required for the comprehensive purity validation of this compound. The following workflow ensures that the material meets the stringent quality requirements for pharmaceutical development.
Comparative Analysis of Analytical Methods
The purity of PEGylated linkers is typically assessed using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is a powerful tool for separating and quantifying impurities, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy provide structural confirmation and identification of the compound and any impurities.[][6] Below is a comparison of these methods in the context of analyzing two different hypothetical lots of this compound.
| Analytical Method | Parameter Measured | Lot A Result | Lot B Result | Acceptance Criteria |
| RP-HPLC | Purity (%) | 98.7% | 94.2% | ≥ 95% |
| LC-MS | Molecular Weight (m/z) | 266.15 [M+H]⁺ | 266.15 [M+H]⁺ | 266.16 ± 0.2 |
| ¹H NMR | Structural Conformance | Conforms | Conforms | Conforms to Reference |
| Impurity Profile (LC-MS) | Major Impurity (m/z) | 209.1 (Unidentified) | 165.1 (-Boc group) | Reportable |
Table 1: Comparative Purity Data for Two Lots of this compound.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable results.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is used to determine the purity of the compound by separating it from non-volatile impurities.[7]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 50% B over 20 minutes.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for confirming the molecular weight of the target compound and identifying impurities.[9] The use of ESI-MS is preferred for its automated workflow and reduced sample preparation time.[6]
-
Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.
-
LC Conditions: Utilize the same conditions as the RP-HPLC method described above.
-
MS Settings:
-
Ionization Mode: Positive (ESI+).
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
-
Data Analysis: Extract the ion chromatogram for the expected mass of the protonated molecule ([M+H]⁺), which for C₁₁H₂₃NO₆ is 266.16.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is used to confirm the chemical structure of the compound.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Concentration: 5-10 mg/mL.
-
Procedure: Acquire the spectrum at room temperature. The chemical shifts should be consistent with the structure of this compound. Key expected signals include the t-Boc protons around 1.44 ppm and the PEG chain protons from 3.6 to 3.8 ppm.
Application in Bioconjugation: An ADC Example
The this compound linker is integral to the synthesis of ADCs. After deprotection of the Boc group, the resulting aminooxy group can be conjugated to an aldehyde-functionalized cytotoxic payload. This payload-linker construct is then attached to an antibody, often through lysine (B10760008) residues. The purity of the linker is crucial as impurities can lead to undesired side products, affecting the drug-to-antibody ratio (DAR) and the overall therapeutic efficacy.
Conclusion
The validation of this compound purity requires a multi-pronged analytical strategy. While RP-HPLC provides a robust quantitative measure of purity, it should be complemented by LC-MS and ¹H NMR to confirm both identity and structural integrity. By employing these comparative methods, researchers and drug developers can ensure the quality and consistency of their bioconjugates, ultimately leading to safer and more effective therapeutics. Commercial suppliers often guarantee a purity of ≥95% or ≥98%, which should be independently verified.[1][2]
References
- 1. This compound, 252378-66-8 | BroadPharm [broadpharm.com]
- 2. This compound, CAS 252378-66-8 | AxisPharm [axispharm.com]
- 3. Boc-NH-PEG3-OH | CAS:139115-92-7 | Biopharma PEG [biochempeg.com]
- 4. vectorlabs.com [vectorlabs.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
A Researcher's Guide to Oxime Linkage Stability: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that dictates the performance and ultimate success of bioconjugates, from antibody-drug conjugates (ADCs) to targeted imaging agents. An ideal linker must possess a delicate balance: sufficient stability to withstand systemic circulation and prevent premature payload release, yet susceptible to cleavage under specific conditions at the target site.
This guide provides an objective comparison of the stability of the oxime linkage against other prevalent covalent linkages used in bioconjugation. The information presented is supported by experimental data from peer-reviewed literature to aid in the rational design and selection of linkers for novel bioconjugates.
The Oxime Linkage: A Balance of Stability and Controlled Release
The oxime linkage, formed by the condensation of an aminooxy group with an aldehyde or ketone, has gained prominence in bioconjugation due to its favorable stability profile. Generally, oximes exhibit significantly greater hydrolytic stability compared to analogous imines and hydrazones, particularly at physiological pH.[1][2] This stability is attributed to the electronegativity of the oxygen atom, which reduces the basicity of the imine nitrogen, thereby disfavoring the protonation step that initiates hydrolysis.[3]
However, the stability of the oxime bond is not absolute and can be modulated by several factors:
-
pH: Oxime linkages are most stable at neutral to slightly acidic pH and are susceptible to acid-catalyzed hydrolysis.[4][5] This property can be exploited for drug delivery applications where the acidic microenvironment of tumors or endosomes can trigger payload release.
-
Electronic Effects: The electronic nature of the aldehyde/ketone and the aminooxy precursor influences stability. Electron-withdrawing groups near the C=N bond generally increase stability.
-
Steric Hindrance: Oximes derived from ketones are typically more stable than those derived from aldehydes, a factor attributed to greater steric hindrance around the linkage.[6]
Quantitative Comparison of Linker Stability
The hydrolytic stability of a covalent bond is a key determinant of its suitability for in vivo applications. The following table summarizes available quantitative data on the stability of various linkages. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the literature; therefore, the context of each study should be considered.
| Linker Type | Model System | Conditions | Half-life (t½) | Reference |
| Oxime | Pivalaldehyde-methoxyamine conjugate | pD 7.0, in D₂O buffer | 25 days | Kalia & Raines, 2008[3] |
| Pivalaldehyde-methoxyamine conjugate | pD 5.0, in D₂O buffer | 2 hours | Kalia & Raines, 2008[3] | |
| Hydrazone (Alkyl) | Pivalaldehyde-methylhydrazone conjugate | pD 7.0, in D₂O buffer | 1 hour | Kalia & Raines, 2008[3] |
| Hydrazone (Acyl) | Pivalaldehyde-acetylhydrazone conjugate | pD 7.0, in D₂O buffer | 2 hours | Kalia & Raines, 2008[3] |
| Maleimide-Thiol Adduct | Model small molecule conjugate | pH 7.4 buffer with glutathione (B108866) | ~2 days (via thiol exchange) | Various studies |
| Antibody-Drug Conjugate (ADC) | Human Plasma, 37°C | Variable, can be unstable | Shen et al., 2012 | |
| Peptide (Val-Cit) | Antibody-Drug Conjugate (ADC) | Human Plasma | High stability | Various ADC literature |
| Antibody-Drug Conjugate (ADC) | Mouse Plasma | Less stable due to carboxylesterase 1c | OHPAS linker paper[7] | |
| β-Glucuronide | Antibody-Drug Conjugate (ADC) | Rat Plasma | 81 days (extrapolated) | Tandem-Cleavage Linkers paper[8] |
| Disulfide | Antibody-Drug Conjugate (ADC) | Human Plasma | Variable, depends on steric hindrance | Various ADC literature |
Alternative Linkages: A Comparative Overview
Several other classes of chemical linkages are commonly employed in bioconjugation, each with its own stability profile and mechanism of cleavage.
-
Hydrazones: Formed from a hydrazine (B178648) and a carbonyl group, hydrazone linkers are known for their pH-sensitive nature. They are generally stable at the physiological pH of blood (~7.4) but undergo hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[4] However, they are significantly less stable than oximes.[3][5] For instance, at pD 7.0, the hydrolysis rate constant for an oxime was found to be approximately 600-fold lower than that of a simple methylhydrazone.[3]
-
Thiol-Maleimide Adducts: The reaction between a maleimide (B117702) and a thiol is a widely used method for protein conjugation, particularly at cysteine residues. While the initial Michael addition is rapid, the resulting thioether linkage can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, leading to payload exchange. The stability can be enhanced by hydrolysis of the succinimide (B58015) ring in the linker, which "locks" the conjugate.
-
Disulfide Linkers: These linkers are designed to be cleaved in the reducing environment of the cell, where the concentration of glutathione is significantly higher than in the bloodstream. The stability of disulfide bonds can be tuned by introducing steric hindrance around the S-S bond.
-
Peptide Linkers: Peptide linkers, such as the widely used valine-citrulline (Val-Cit) dipeptide, are designed to be cleaved by specific proteases (e.g., cathepsin B) that are abundant in the lysosomes of tumor cells. These linkers generally exhibit high stability in plasma.[8]
-
"Click Chemistry" Linkers (SPAAC and IEDDA): Linkages formed via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions are generally considered highly stable and are often categorized as non-cleavable. They are formed through bioorthogonal reactions that do not interfere with native biological processes.
Experimental Protocols
1. Hydrolytic Stability Assay in Buffer via HPLC
Objective: To determine the rate of hydrolytic cleavage of a linker in a buffered solution at a specific pH and temperature.
Materials:
-
Purified bioconjugate of interest
-
HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4; acetate (B1210297) buffer, pH 5.0)
-
Incubator or water bath
-
Autosampler vials
Procedure:
-
Prepare a stock solution of the bioconjugate in a suitable solvent (e.g., DMSO, water).
-
Dilute the stock solution to a final concentration (e.g., 100 µM) in the pre-warmed buffer of interest.
-
Immediately inject a sample (t=0) into the HPLC to determine the initial peak area of the intact conjugate.
-
Incubate the remaining solution at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture and inject it into the HPLC.
-
Monitor the decrease in the peak area of the intact bioconjugate and/or the increase in the peak area of the released payload or parent molecule over time.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the t=0 sample.
-
Plot the percentage of intact conjugate versus time and fit the data to a first-order decay model to determine the half-life (t½) of the linkage.
2. Stability Assay in Plasma via LC-MS
Objective: To assess the stability of a bioconjugate (e.g., an ADC) in plasma by monitoring the release of the payload or the change in the drug-to-antibody ratio (DAR).
Materials:
-
Purified bioconjugate
-
Human or other species' plasma
-
Incubator at 37°C
-
Sample preparation reagents for protein precipitation (e.g., acetonitrile, methanol) or immunoaffinity capture (e.g., Protein A/G beads)
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable column
Procedure:
-
Spike the bioconjugate into plasma at a defined concentration (e.g., 100 µg/mL).
-
Incubate the plasma sample at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72, 168 hours), take an aliquot of the plasma sample.
-
Process the samples to analyze either the released payload or the intact bioconjugate:
-
For released payload: Precipitate the plasma proteins with cold acetonitrile, centrifuge, and analyze the supernatant by LC-MS.
-
For intact bioconjugate (DAR analysis): Use immunoaffinity capture (e.g., Protein A beads) to isolate the bioconjugate from the plasma, wash, and then elute for LC-MS analysis.
-
-
Data Analysis:
-
Released payload: Quantify the concentration of the released payload over time using a standard curve.
-
DAR analysis: Deconvolute the mass spectra of the intact bioconjugate at each time point to determine the average DAR. A decrease in DAR over time indicates linker cleavage.
-
-
Plot the concentration of released payload or the average DAR against time to determine the stability profile and calculate the half-life of the conjugate in plasma.
Visualizing Key Concepts
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to t-Boc-Aminooxy-PEG3-alcohol and Other PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available options, Polyethylene (B3416737) Glycol (PEG) linkers have garnered significant attention for their ability to enhance solubility and stability. This guide provides an objective comparison of t-Boc-Aminooxy-PEG3-alcohol, a hydrophilic linker that enables the formation of a highly stable oxime bond, with other commonly used PEG linkers.
Introduction to this compound
This compound is a heterobifunctional linker featuring three key components:
-
A Boc-protected Aminooxy Group: The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, stepwise conjugation. It can be readily removed under mild acidic conditions to reveal the reactive aminooxy group.[1][2]
-
A PEG3 Spacer: The three-unit polyethylene glycol chain is a short, hydrophilic spacer that enhances the aqueous solubility of the conjugate.[3]
-
A Terminal Alcohol: The hydroxyl group provides a versatile handle for further derivatization or conjugation to a payload molecule.[1][3]
The primary advantage of this linker lies in the oxime ligation chemistry , where the aminooxy group reacts with an aldehyde or ketone to form a highly stable C=N-O bond.[4][5] This bioorthogonal reaction is highly chemoselective and proceeds efficiently under mild conditions.[6]
Comparative Analysis of Linker Technologies
The choice of linker chemistry profoundly impacts the stability and, consequently, the therapeutic index of a bioconjugate. An ideal linker should remain stable in systemic circulation to prevent premature payload release and off-target toxicity.[7]
Linkage Stability: Oxime vs. Other Chemistries
The oxime bond formed from aminooxy linkers exhibits significantly greater stability compared to other common linkages, particularly the thiosuccinimide bond resulting from maleimide-thiol conjugation.[4]
| Linker Type | Linkage Chemistry | Key Stability Features | Common Issues |
| Aminooxy (e.g., this compound) | Oxime bond formation with an aldehyde or ketone. | Highly stable under physiological conditions and resistant to thiol exchange.[4] | Requires the introduction of a carbonyl group on the biomolecule.[4] |
| Maleimide | Michael addition of a thiol to a maleimide, forming a thiosuccinimide bond. | Prone to retro-Michael reaction in the presence of plasma thiols, leading to payload deconjugation.[4] | Instability can lead to off-target toxicity and reduced efficacy.[4] |
| Hydrazide | Hydrazone bond formation with an aldehyde or ketone. | Less stable than oxime bonds, with hydrolysis rates approximately 300-600 times faster at neutral pH. | Susceptible to hydrolysis, especially under acidic conditions. |
Quantitative Stability Comparison
| Linkage | Relative Hydrolysis Rate Constant (krel) at pD 7.0 |
| Methylhydrazone | ~600 |
| Acetylhydrazone | ~300 |
| Semicarbazone | ~160 |
| Oxime | 1 |
Data synthesized from studies on isostructural hydrazones and an oxime.
The Role of the PEG Spacer
The inclusion and length of the PEG spacer in a linker can significantly influence the physicochemical and pharmacokinetic properties of the resulting bioconjugate.
Impact of PEG Linker Length on ADC Properties
| Property | Effect of Increasing PEG Length | Rationale |
| Solubility | Increases | The hydrophilic nature of PEG mitigates the aggregation of hydrophobic payloads.[8][9] |
| In Vitro Potency | May Decrease | Longer linkers can sometimes create steric hindrance, potentially reducing binding affinity or cell permeability.[9] |
| Plasma Half-life | Increases | The larger hydrodynamic radius of the conjugate reduces renal clearance.[8] |
| In Vivo Efficacy | Often Improves | Enhanced plasma stability and tumor accumulation can lead to better therapeutic outcomes.[8] |
Experimental Protocols
Boc Deprotection of this compound
Objective: To remove the Boc protecting group to reveal the reactive aminooxy functionality.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in DCM to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (3 times) to remove residual TFA. The resulting TFA salt of the deprotected aminooxy-PEG3-alcohol can often be used directly in the subsequent conjugation step.[1]
Generation of Aldehyde Groups on an Antibody via Periodate (B1199274) Oxidation
Objective: To create reactive aldehyde groups on the antibody's carbohydrate moieties for oxime ligation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium meta-periodate (NaIO₄) solution
-
Desalting column
Procedure:
-
Prepare a fresh solution of sodium meta-periodate in a buffer such as 100 mM sodium acetate, pH 5.5.
-
Add the NaIO₄ solution to the antibody solution to a final concentration of 1-10 mM.
-
Incubate the reaction on ice or at 4°C for 30 minutes, protected from light.
-
Remove excess periodate and exchange the buffer to a neutral coupling buffer (e.g., PBS, pH 7.0) using a desalting column.
Oxime Ligation for Antibody-Drug Conjugate (ADC) Synthesis
Objective: To conjugate the deprotected aminooxy-functionalized payload to the aldehyde-modified antibody.
Materials:
-
Aldehyde-modified antibody
-
Deprotected aminooxy-PEG3-payload
-
Coupling buffer (e.g., PBS, pH 7.0)
-
Aniline (B41778) (optional, as a catalyst)
Procedure:
-
Add the deprotected aminooxy-PEG3-payload to the aldehyde-modified antibody solution. A molar excess of the payload is typically used.
-
If desired, add aniline to a final concentration of 10-100 mM to catalyze the reaction.
-
Incubate the reaction at room temperature for 2-16 hours. The reaction progress can be monitored by techniques such as Hydrophobic Interaction Chromatography (HIC) to determine the Drug-to-Antibody Ratio (DAR).[10]
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or other suitable methods to remove unreacted payload and other reagents.[]
-
Characterize the final ADC for DAR, purity, and aggregation using methods like HIC, SEC, and mass spectrometry.[10][12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. adcreview.com [adcreview.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of Linker Stereochemistry on the Activity of Indolinobenzodiazepine Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. adcreview.com [adcreview.com]
PEG3 Spacers vs. Longer PEGs: A Comparative Guide for Bioconjugate Development
For researchers, scientists, and drug development professionals, the rational design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) is paramount to achieving therapeutic success. The linker connecting the targeting moiety to the payload is a critical component that significantly influences the efficacy, stability, and pharmacokinetic profile of the conjugate. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) spacers are widely employed for their ability to enhance hydrophilicity and modulate the overall properties of the bioconjugate. This guide provides an objective comparison of short PEG3 spacers with longer PEG alternatives, supported by experimental data, to inform the selection of an optimal linker strategy.
The Balancing Act: Advantages of PEG3 Spacers
A PEG3 spacer, comprising three ethylene (B1197577) glycol units, offers a compact and hydrophilic linkage. Its primary advantages lie in providing a balance between sufficient spacing to mitigate steric hindrance and maintaining a low molecular weight. This can be particularly beneficial in constructs where a larger hydrodynamic radius might impede cell penetration or receptor binding. Furthermore, shorter PEG chains are often associated with improved stability by keeping the payload within the spatial shield of the antibody in ADCs.
Head-to-Head Comparison: PEG3 vs. Longer PEG Chains
The choice between a PEG3 spacer and a longer PEG chain involves a trade-off between several key parameters. While longer PEGs can dramatically improve the pharmacokinetic profile of a bioconjugate, this may come at the cost of reduced cytotoxicity or altered binding affinity. The optimal PEG length is often specific to the antibody, payload, and target, necessitating empirical evaluation.
Physicochemical and In Vitro Properties
The length of the PEG spacer directly impacts the hydrophilicity and stability of the bioconjugate. While longer PEG chains generally lead to increased hydrophilicity, a point of diminishing returns can be reached.
| Property | PEG2 | PEG3 | PEG4 | PEG6 | PEG12 | Longer PEGs (e.g., PEG24, 2kDa, 10kDa) | Reference |
| Hydrophilicity (logD) | -1.95 | Not Specified | Not Specified | Not Specified | -2.22 | Generally increases with chain length | [1] |
| Serum Stability (T1/2 in min) | 246 ± 4 | Not Specified | Not Specified | 584 ± 20 | T1/2 decreased compared to PEG6 | Generally increases up to a certain length | [1] |
| In Vitro Cytotoxicity (IC50) | Not Specified | Can be susceptible to metabolic degradation in PROTACs[2] | Similar to non-PEGylated and longer PEGs in some ADCs | Similar to non-PEGylated and longer PEGs in some ADCs | Similar to non-PEGylated and longer PEGs in some ADCs | May negatively impact cytotoxicity in some cases[3] | [4] |
Pharmacokinetic Properties
Longer PEG chains are well-established for their ability to extend the in vivo half-life and increase the area under the curve (AUC) of bioconjugates. This "stealth" effect reduces clearance by the reticuloendothelial system. However, shorter PEGs can sometimes offer a more favorable biodistribution for specific applications.
| Property | Short PEGs (e.g., PEG2, PEG4) | Medium PEGs (e.g., PEG8, PEG12) | Long PEGs (e.g., PEG24, 4kDa, 10kDa) | Reference |
| Clearance Rate | Faster clearance compared to longer linkers | Optimal balance, significant improvement in pharmacokinetics | Dramatically reduced clearance | [3] |
| Half-life (t1/2) | Less pronounced increase | Significant increase | Dramatic increase (e.g., 11.2-fold increase with 10kDa PEG) | [5] |
| Tumor Exposure (AUC) | Lower compared to longer linkers | Significant improvement | Maximized tumor exposure | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments involved in the comparison of bioconjugates with different PEG spacer lengths.
ADC Synthesis and Characterization
-
Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.[3]
-
Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG3, PEG8) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.[3]
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.[3]
-
Purification: The resulting ADC is purified from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC).
-
Characterization: The purified conjugate is characterized for purity and aggregation by SEC, and the drug-to-antibody ratio (DAR) is determined using techniques like UV/Vis spectroscopy or hydrophobic interaction chromatography (HIC).[3][4]
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines expressing the target antigen are cultured in an appropriate medium.[3]
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG linker lengths.[3][6]
-
Incubation: The treated cells are incubated for a specified period (e.g., 72-96 hours).[3][6]
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).[3][6][7] The IC50 value, the concentration of ADC that inhibits cell growth by 50%, is then calculated.
In Vivo Pharmacokinetic Study
-
Animal Model: Healthy mice or rats are used for the study.[3]
-
Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.[3][8]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.[3][8]
-
Sample Processing: Plasma is isolated from the blood samples.[3]
-
Quantification: The concentration of the ADC in the plasma is quantified using an ELISA that detects the antibody portion of the conjugate.[3][8] Pharmacokinetic parameters such as clearance, half-life, and AUC are then calculated.
In Vivo Efficacy Study (Xenograft Model)
-
Tumor Implantation: Tumor cells are implanted subcutaneously into immunodeficient mice.[4]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered with the ADCs with different PEG linkers, a vehicle control, and a non-targeting control ADC.[4]
-
Monitoring: Tumor volume and body weight are measured regularly.[4]
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[4]
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated.
Caption: General structure of a bioconjugate.
Caption: Workflow for comparing bioconjugates.
Conclusion
The selection of the PEG spacer length is a critical decision in the design of bioconjugates. While a PEG3 spacer can offer advantages in terms of stability and maintaining a compact structure, longer PEG chains generally enhance pharmacokinetic properties. The optimal choice is highly dependent on the specific application and the desired therapeutic outcome. A systematic evaluation of a range of PEG linker lengths through the experimental protocols outlined in this guide is crucial for the rational design of effective and safe bioconjugates.
References
- 1. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Bioconjugation: Alternatives to t-Boc-Aminooxy-PEG3-alcohol
For researchers, scientists, and drug development professionals, the strategic selection of a linker is a critical step in the design of effective bioconjugates. The linker not only connects the biomolecule to the payload but also significantly influences the stability, solubility, and overall performance of the final conjugate. While t-Boc-Aminooxy-PEG3-alcohol is a valuable reagent for oxime ligation, a diverse landscape of alternative PEGylated linkers offers a range of functionalities and reaction chemistries. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to empower informed decisions in your bioconjugation endeavors.
This comparison focuses on four widely employed bioconjugation strategies that serve as alternatives to the classic this compound:
-
Hydrazide-PEG-Alcohol: Reacts with aldehydes and ketones to form hydrazone linkages.
-
Maleimide-PEG-Alcohol: Targets thiol groups on cysteine residues to form stable thioether bonds.
-
Azide-PEG-Alcohol (for CuAAC): Participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry."
-
DBCO-PEG-Alcohol (for SPAAC): Enables strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free "click chemistry" reaction.
Quantitative Performance Comparison
The choice of a bioconjugation strategy often hinges on a balance of reaction kinetics, efficiency, and the stability of the resulting covalent bond. The following tables summarize key quantitative data for the different linkage types. It is important to note that reaction conditions can significantly influence these parameters.
Table 1: Reaction Kinetics of Bioconjugation Chemistries
| Linkage Chemistry | Reactants | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reaction Conditions |
| Oxime Ligation | Aminooxy & Aromatic Aldehyde | 10¹ - 10³ | Aniline catalysis, neutral pH[1] |
| Aminooxy & Ketone | ~0.082 | Aniline catalysis, pH 7.3[2] | |
| Hydrazone Ligation | Hydrazinopyridyl & Benzaldehyde | ~3.0 | Uncatalyzed, neutral pH[1] |
| Thiol-Maleimide | Thiol & Maleimide | ~10³ | pH 7.0[] |
| SPAAC | DBCO & Azide | ~0.1 | Aqueous solution[4] |
| BCN & Benzyl Azide | 0.14 | Aqueous solution[4] | |
| Tetrazine Ligation | Tetrazine & trans-cyclooctene | 2000 | 9:1 Methanol/Water[5] |
Table 2: Stability of Covalent Linkages in Bioconjugates
| Linkage Type | Condition | Half-life (t₁/₂) |
| Oxime | pD 7.0 | ~1000 hours (significantly more stable than hydrazone)[6][7][8] |
| Hydrazone (from alkylhydrazine) | pD 7.0 | Very short[9] |
| Hydrazone (from acylhydrazine) | pD 7.0 | More stable than alkylhydrazones, but less than oximes[9] |
| Thioether (from Maleimide) | Physiological conditions | Prone to retro-Michael addition and thiol exchange[10] |
| Thioether (hydrolyzed succinimide) | Physiological conditions | Stabilized against cleavage[11] |
| Triazole (from Click Chemistry) | Physiological conditions | Highly stable |
| Amide Bond | Physiological conditions | Highly stable[12] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process is crucial for understanding and implementing these bioconjugation techniques. The following diagrams, generated using the DOT language, illustrate the workflows for each of the discussed alternatives.
Oxime Ligation Workflow
Caption: Workflow for bioconjugation via oxime ligation.
Hydrazone Ligation Workflow
Caption: Workflow for bioconjugation via hydrazone ligation.
Thiol-Maleimide Conjugation Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends | European Journal of Chemistry [eurjchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Navigating the Structural Nuances: A Comparative Guide to NMR Analysis of t-Boc-Aminooxy-PEG3-alcohol and Its Alternatives
For researchers, scientists, and drug development professionals venturing into bioconjugation and drug delivery, the precise characterization of linker molecules is paramount. This guide offers an in-depth comparison of t-Boc-Aminooxy-PEG3-alcohol and its alternatives, focusing on their Nuclear Magnetic Resonance (NMR) analysis. Detailed experimental protocols and quantitative data are provided to facilitate informed selection and application of these critical reagents.
This compound is a heterobifunctional linker widely employed in bioconjugation. Its structure incorporates a tert-butyloxycarbonyl (t-Boc) protected aminooxy group, a tri-polyethylene glycol (PEG3) spacer, and a terminal hydroxyl group. This configuration allows for the chemoselective ligation of the aminooxy end to carbonyl-containing molecules (aldehydes and ketones) following deprotection, while the hydroxyl terminus offers a versatile handle for further chemical modification. The PEG spacer enhances aqueous solubility and can reduce the immunogenicity of the resulting conjugate.
Comparative NMR Analysis
The purity and structural integrity of this compound and its analogs are routinely assessed by ¹H and ¹³C NMR spectroscopy. This section provides a comparative summary of the expected chemical shifts for the target molecule and its common alternatives, including variations in PEG chain length (PEG2 and PEG4) and the nature of the protected group (N-Boc-PEG3-alcohol).
Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃)
| Compound | t-Boc (s, 9H) | -OCH₂CH₂O- (m) | -ONH-CH₂- (t) | -CH₂OH (t) |
| t-Boc-Aminooxy-PEG2-alcohol | ~1.45 ppm | ~3.6-3.8 ppm | ~3.9 ppm | ~3.7 ppm |
| This compound | ~1.45 ppm | ~3.6-3.8 ppm | ~3.9 ppm | ~3.7 ppm |
| t-Boc-Aminooxy-PEG4-alcohol | ~1.45 ppm | ~3.6-3.8 ppm | ~3.9 ppm | ~3.7 ppm |
| N-Boc-PEG3-alcohol | ~1.44 ppm | ~3.5-3.7 ppm | N/A | ~3.7 ppm |
Table 2: Comparative ¹³C NMR Data (Predicted, in CDCl₃)
| Compound | C (CH₃)₃ | C (CH₃)₃ | PEG Backbone (-C H₂O-) | -OC H₂CH₂OH | C H₂OH |
| t-Boc-Aminooxy-PEG2-alcohol | ~81.5 ppm | ~28.4 ppm | ~70-73 ppm | ~77.5 ppm | ~61.7 ppm |
| This compound | ~81.5 ppm | ~28.4 ppm | ~70-73 ppm | ~77.5 ppm | ~61.7 ppm |
| t-Boc-Aminooxy-PEG4-alcohol | ~81.5 ppm | ~28.4 ppm | ~70-73 ppm | ~77.5 ppm | ~61.7 ppm |
| N-Boc-PEG3-alcohol | ~79.1 ppm | ~28.5 ppm | ~70-73 ppm | ~70.4 ppm | ~61.8 ppm |
Note: The chemical shifts are approximate and can vary based on solvent, concentration, and instrument parameters. The multiplicity of the signals is indicated as 's' for singlet, 't' for triplet, and 'm' for multiplet.
Experimental Protocols
Protocol for ¹H and ¹³C NMR Analysis
A standardized protocol is crucial for obtaining reproducible NMR data for comparison.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the PEG linker compound.
-
Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to a clean and dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
The analysis is typically performed on a 400 MHz or 500 MHz NMR spectrometer.
-
For ¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
A longer relaxation delay may be necessary for quaternary carbons.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.
-
Visualizing the Application: Bioconjugation Workflow
The primary application of this compound is in bioconjugation, where it acts as a linker to connect a payload (e.g., a drug, a fluorescent dye) to a biomolecule (e.g., a protein, an antibody). The following diagram illustrates a typical workflow.
Logical Relationship in Structural Comparison
The choice between this compound and its alternatives often depends on the specific requirements of the application, such as the desired spacer length or the orthogonal chemistry needed. The following diagram illustrates the logical relationship between these molecules based on their structural features.
A Comparative Guide to the Efficacy of Antibody-Drug Conjugates: The Influence of Linker Technology
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index, influencing its stability, efficacy, and toxicity profile.[1][2] The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release and, consequently, the overall performance of the ADC.[3][4] This guide provides an objective comparison of ADCs with different linker technologies, supported by experimental data, to inform rational ADC design and development.
Cleavable vs. Non-Cleavable Linkers: A Tale of Two Strategies
The fundamental distinction between linker types lies in their payload release mechanism.[1]
Cleavable linkers are designed to release the cytotoxic payload in response to specific conditions prevalent within the tumor microenvironment or inside cancer cells, such as the presence of certain enzymes or a lower pH.[4][5] This targeted release can lead to a "bystander effect," where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells, which is particularly advantageous in heterogeneous tumors.[3][6] However, this can sometimes come at the cost of lower plasma stability and a higher risk of off-target toxicity due to premature payload release.[3][5]
Non-cleavable linkers rely on the complete lysosomal degradation of the antibody component following internalization into the target cell to release the payload.[4][5] This generally results in greater plasma stability and a more favorable safety profile by minimizing premature drug release.[3] The released payload, an amino acid-linker-payload adduct, is typically less membrane-permeable, which largely abrogates the bystander effect.[3] This makes ADCs with non-cleavable linkers potentially more suitable for treating hematological malignancies or tumors with homogenous and high antigen expression.[7]
Quantitative Performance Data
The following tables summarize preclinical data from various studies to provide a comparative overview of ADCs featuring different linker technologies. It is important to note that direct head-to-head comparisons with the same antibody and experimental conditions are limited in published literature.[3] Therefore, data should be interpreted with consideration of the different experimental setups.
Table 1: In Vitro Cytotoxicity
| ADC Construct | Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | MMAE | N87 (HER2+) | 4.61 | [8] |
| Trastuzumab-MCC-DM1 | Non-cleavable | DM1 | BT-474 (HER2+) | ~10 | [9] |
| mil40-15 | Non-cleavable (Cys-linker) | MMAE | BT-474 (HER2+) | IC50 in 10⁻¹¹ M range | [9] |
| ADC with OHPAS linker | Cleavable | HER2+ cell line | Not specified | [1] | |
| ADC with VC-PABC linker | Cleavable | HER2+ cell line | Not specified | [1] |
Table 2: In Vivo Efficacy in Xenograft Models
| ADC Construct | Linker Type | Payload | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Anti-HER2 AJICAP-ADC | Site-specific | MMAE | NCI-N87 | 5 mg/kg | Comparable to stochastic ADC at 2.5 mg/kg | [10] |
| Stochastic Cysteine-based ADC | Stochastic | MMAE | NCI-N87 | 2.5 mg/kg | Not specified | [10] |
| C16 Site A-PEG6-C2-MMAD | Non-cleavable | MMAD | BxPC3 | 10 mg/kg single dose | Tumor regression | [7] |
| C16 Site I-PEG6-C2-MMAD | Non-cleavable | MMAD | BxPC3 | 10 mg/kg single dose | Tumor regression | [7] |
| PF-06804103 | Cleavable | Auristatin | N87 | Not specified | Potent tumor activity | |
| Trastuzumab-DM1 (T-DM1) | Non-cleavable | DM1 | N87 | Not specified | Less effective than PF-06804103 |
Table 3: Pharmacokinetics & Stability
| ADC Construct | Linker Type | Key Finding | Reference |
| ADC with OHPAS linker | Cleavable | Stable in in vitro mouse/human plasma and in vivo in mice. | [1] |
| ADC with VC-PABC linker | Cleavable | Unstable in mouse plasma in vitro and in vivo due to sensitivity to carboxylesterase 1c. | [1] |
| mil40-15 | Non-cleavable (Cys-linker) | Ideal plasma stability. | [9] |
| Val-Cit-PABC-MMAE ADCs | Cleavable | Wide range in aggregation and drug release observed across different antibodies, highlighting the importance of the antibody component in overall stability. | [11] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of comparative data. Below are summaries of key experimental protocols used in the cited studies.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC, a measure of its potency in killing cancer cells.[12]
Protocol Outline:
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and control substances. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.[13]
-
Incubation: Incubate the plates for a period that allows for the ADC to exert its effect, typically 72 to 120 hours.[13]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).[12]
-
Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[12][13]
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[12]
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the viability against the log of the ADC concentration to determine the IC50 value using a suitable curve-fitting model.[12]
In Vivo Efficacy in Xenograft Models
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.[14]
Protocol Outline:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).[14]
-
Tumor Implantation: Subcutaneously implant human cancer cells (cell line-derived xenograft - CDX) or a piece of a patient's tumor (patient-derived xenograft - PDX) into the flank of the mice.[14][15]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into different treatment groups (vehicle control, ADC treatment, and potentially a comparator ADC).[14]
-
ADC Administration: Administer the ADC, typically via intravenous injection, according to the predetermined dosing schedule and concentration.[16]
-
Monitoring: Monitor tumor volume (measured with calipers) and the body weight of the mice regularly (e.g., twice a week). Body weight is an indicator of toxicity.[14]
-
Endpoint: The study can be terminated when tumors in the control group reach a certain size, or after a predetermined period. Efficacy is assessed by comparing the tumor growth in the ADC-treated groups to the control group.[14]
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate metrics such as tumor growth inhibition (TGI).[14]
Pharmacokinetic Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of an ADC, which is crucial for understanding its exposure and clearance.[2][17]
Protocol Outline:
-
Animal Model and Dosing: Administer a single dose of the ADC to animals (e.g., mice or rats), typically intravenously.[17]
-
Blood Sampling: Collect blood samples at various time points after administration (e.g., from 5 minutes to several days).[17]
-
Plasma Preparation: Process the blood samples to obtain plasma.[17]
-
Bioanalysis: Quantify the concentration of different ADC-related species in the plasma samples. This can include:
-
Data Analysis: Plot the plasma concentration of each analyte over time. Use pharmacokinetic modeling software to calculate key parameters such as clearance, volume of distribution, and half-life.[2]
Bystander Killing Assay
Objective: To assess the ability of an ADC with a cleavable linker to kill neighboring antigen-negative cells.[20]
Protocol Outline:
-
Cell Lines: Use two cell lines: one that expresses the target antigen (Ag+) and another that does not (Ag-). The Ag- cell line is often engineered to express a fluorescent protein (e.g., GFP) for easy identification.[20]
-
Co-culture: Seed both the Ag+ and Ag- cells together in the same wells of a microplate. Varying the ratio of Ag+ to Ag- cells can provide insights into the dependency of the bystander effect on the number of target cells.[20]
-
ADC Treatment: Treat the co-cultures with the ADC.
-
Monitoring: At different time points, assess the viability of the Ag- cells. This can be done by:
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells cultured alone and treated with the ADC. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[20]
Visualizations
Signaling Pathway and Release Mechanisms
Caption: Mechanisms of cleavable and non-cleavable linker ADCs.
Experimental Workflow for In Vivo Efficacy
Caption: Generalized workflow for ADC in vivo efficacy testing.
Conclusion
The selection of a linker is a critical decision in the development of an ADC, with profound implications for its therapeutic index.[3] Cleavable linkers offer the potential for a bystander effect, which can be beneficial for treating heterogeneous tumors, but may be associated with lower plasma stability.[3] Non-cleavable linkers generally provide greater stability, potentially leading to a better safety profile, but lack the bystander killing effect.[3] The optimal linker strategy is context-dependent and should be carefully considered based on the target antigen, the tumor microenvironment, and the desired balance between efficacy and safety for a specific therapeutic indication.[3] The experimental protocols and comparative data presented in this guide provide a framework for the rational evaluation and selection of linker technologies for the next generation of antibody-drug conjugates.
References
- 1. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Generation of Antibody-Drug Conjugate Resistant Models | MDPI [mdpi.com]
- 16. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
A Head-to-Head Battle of PROTAC Linkers: Polyethylene Glycol (PEG) vs. Non-PEG Scaffolds in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker—the bridge between the target protein ligand and the E3 ligase recruiter—plays a pivotal role. The choice between a polyethylene (B3416737) glycol (PEG)-based linker and a non-PEG alternative can profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of PROTACs synthesized with PEG versus non-PEG linkers, supported by experimental data and detailed methodologies to inform rational PROTAC design.
The linker in a PROTAC molecule is far more than a simple spacer; it dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker length and composition are crucial for productive ubiquitination and subsequent degradation of the target protein.[1] While flexible linkers like alkyl and PEG chains have been widely used due to their synthetic accessibility, there is a growing interest in more rigid and functionalized non-PEG linkers to improve potency and drug-like properties.[2]
Key Differences in Linker Properties
PEG linkers, composed of repeating ethylene (B1197577) glycol units, are hydrophilic and can enhance the solubility and cell permeability of PROTAC molecules.[2] In contrast, non-PEG linkers encompass a diverse range of chemical structures, from simple hydrophobic alkyl chains to more rigid cyclic moieties like piperazine (B1678402) or piperidine.[2][3] Alkyl linkers, while synthetically straightforward, can increase the hydrophobicity of the PROTAC, potentially impacting solubility.[2] Rigid linkers introduce conformational constraints that can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[2]
Comparative Analysis of PROTAC Performance
The efficacy of a PROTAC is typically evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved).[2] The following tables summarize representative experimental data for PROTACs with PEG and non-PEG linkers from various studies. It is important to note that a direct head-to-head comparison with identical warheads and E3 ligase ligands is not always available in the literature, and thus the data presented here is illustrative of general trends.
Table 1: Performance of PROTACs with PEG Linkers
| Target Protein | E3 Ligase | Linker Composition | DC50 | Dmax | Cell Line | Reference |
| BRD4 | VHL | 5-unit PEG | 1.8 nM | >95% | HeLa | [4] |
| BTK | CRBN | 9-unit PEG | 5.9 nM | ~90% | Mino | [5] |
| ERα | VHL | 16-atom PEG | <10 nM | >90% | MCF7 | [1] |
Table 2: Performance of PROTACs with Non-PEG Linkers
| Target Protein | E3 Ligase | Linker Composition | DC50 | Dmax | Cell Line | Reference |
| BRD4 | CRBN | Alkyl Chain | 20 nM | >90% | 22Rv1 | [6] |
| PI3K/mTOR | VHL | C8 Alkyl | 42.23-227.4 nM (PI3K), 45.4 nM (mTOR) | >80% | MDA-MB-231 | [7] |
| AR | CRBN | Piperazine-based | ~3 µM | ~80% | 22Rv1 | [6] |
The Influence of Linker Type on Physicochemical Properties
The choice of linker significantly impacts a PROTAC's physicochemical properties, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 3: Physicochemical Properties of PROTACs with Different Linkers
| PROTAC | Linker Type | Molecular Weight (Da) | cLogP | TPSA (Ų) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Representative PEG-PROTAC | PEG | 800-1000 | 2-4 | 120-160 | Moderate |
| Representative Alkyl-PROTAC | Alkyl | 700-900 | 4-6 | 100-140 | High |
| Representative Rigid-PROTAC | Piperazine | 750-950 | 3-5 | 110-150 | Moderate to High |
Note: The values in this table are representative and can vary significantly based on the specific warhead, E3 ligase ligand, and overall PROTAC structure.
Signaling Pathways and Experimental Workflows
To understand the context of PROTAC evaluation, it is essential to visualize the underlying biological pathways and experimental procedures.
Figure 1: PROTAC Mechanism of Action.
Figure 2: Western Blot Experimental Workflow.
Figure 3: Logical Relationship of Linker Properties.
Experimental Protocols
Western Blot for Protein Degradation
Objective: To quantify the degradation of a target protein following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
Methodology:
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Addition: The PROTAC is added to the donor wells of the filter plate. The acceptor wells of a corresponding 96-well plate are filled with buffer.
-
Incubation: The filter plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-16 hours) to allow the PROTAC to diffuse from the donor to the acceptor compartment.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.
-
Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_equilibrium])) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the equilibrium concentration.
In Vivo Pharmacokinetic Study
Objective: To evaluate the pharmacokinetic profile of a PROTAC in an animal model.
Methodology:
-
Animal Dosing: Administer the PROTAC to a cohort of animals (e.g., mice or rats) via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.
-
Sample Collection: Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Sample Processing: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2) using appropriate software.
Conclusion
The selection of a linker is a critical decision in the design of a successful PROTAC. PEG linkers offer advantages in terms of solubility and synthetic accessibility, while non-PEG linkers, including alkyl chains and rigid structures, can provide benefits in terms of cell permeability and metabolic stability. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a variety of linker types and lengths. The experimental protocols provided in this guide offer a framework for the robust evaluation of novel PROTAC molecules, enabling researchers to make informed decisions in the pursuit of new therapeutic agents.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Review of t-Boc-Aminooxy-PEG3-alcohol in Bioconjugation Strategies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced biotherapeutics, the role of chemical linkers is paramount in the design and efficacy of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, t-Boc-Aminooxy-PEG3-alcohol has emerged as a versatile building block. This guide provides a comprehensive comparison of its performance with alternative linkers, supported by experimental data, to inform rational drug design and development.
Introduction to this compound
This compound is a heterobifunctional linker that features a tert-butyloxycarbonyl (Boc)-protected aminooxy group, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group. This unique combination of functionalities makes it a valuable tool in bioconjugation. The Boc-protected aminooxy group provides a stable precursor to a reactive aminooxy functionality, which can be deprotected under acidic conditions to react with aldehydes or ketones, forming a stable oxime bond. The three-unit PEG spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules. The terminal hydroxyl group offers a versatile handle for further chemical modification.
Performance Comparison in ADC and PROTAC Development
The choice of linker in both ADCs and PROTACs critically influences their pharmacokinetic properties, efficacy, and safety profiles. The length of the PEG chain is a key parameter that can be modulated to optimize these characteristics.
Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
The inclusion of PEG linkers in ADCs can improve their solubility and stability.[1] Studies have shown that varying the length of the PEG chain can have a significant impact on the in vivo performance of ADCs.
Table 1: In Vivo Performance of ADCs with Varying PEG Linker Lengths
| Linker Feature | Plasma Exposure (AUC) | Tumor Exposure (AUC) | Efficacy (% Tumor Weight Reduction) | Reference |
| Non-PEGylated | Baseline | Baseline | 11% | [2] |
| 2 PEG Units | Increased | Increased | 35-45% | [2] |
| 4 PEG Units | Increased | Increased | 35-45% | [2] |
| 8 PEG Units | Significantly Increased | Significantly Increased | 75-85% | [2] |
| 12 PEG Units | Significantly Increased | Significantly Increased | 75-85% | [2] |
| 24 PEG Units | Significantly Increased | Significantly Increased | 75-85% | [2] |
As the data from a study on tumor-bearing xenograft mice suggests, increasing the PEG chain length from 2 to 8 units leads to a significant improvement in both plasma and tumor exposure, which correlates with enhanced efficacy.[2] While a PEG3 linker was not explicitly tested in this study, the trend suggests that it would offer a balance between the lower efficacy of very short linkers and the potentially diminishing returns of very long linkers.
Impact of PEG Linker Length on PROTAC Performance
In PROTACs, the linker length is crucial for facilitating the formation of a productive ternary complex between the target protein and the E3 ligase.
Table 2: In Vitro Performance of PROTACs with Varying PEG Linker Lengths
| Target Protein | Linker Length (Number of PEG units) | DC50 (nM) | Dmax (%) | Reference |
| BTK | 1-2 | >5000 | N/A | [3] |
| BTK | 4-5 | <500 | N/A | [3] |
| TBK1 | < 4 (equivalent to <12 atoms) | No degradation | N/A | [3] |
| TBK1 | 4-9 (equivalent to 12-29 atoms) | 3 - 292 | ~76-96 | [3] |
| ERα | 4 | 1000 | 50 | [4] |
| ERα | 8 | 100 | 90 | [4] |
The data compiled from various studies highlights that an optimal linker length is critical for potent protein degradation.[3][4] For instance, in the case of BTK-targeting PROTACs, a linker with 4-5 PEG units was significantly more potent than shorter linkers.[3] This underscores the importance of fine-tuning the linker length, where a PEG3 linker could serve as a key component in a library-based approach to identify the optimal spacer.
Experimental Protocols
Protocol 1: General Procedure for Antibody-Drug Conjugation via Oxime Ligation
This protocol outlines the general steps for conjugating a drug to an antibody using an aminooxy-PEG linker derived from a t-Boc-Aminooxy-PEG-alcohol precursor.
-
Deprotection of the Linker:
-
Dissolve the t-Boc-Aminooxy-PEG-drug conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 50% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure.
-
Purify the resulting aminooxy-PEG-drug by HPLC.
-
-
Generation of Aldehyde on the Antibody:
-
This can be achieved through various methods, including the oxidation of N-terminal serine residues or the enzymatic modification of glycans.[5][6]
-
For glycan oxidation, treat the antibody with a mild oxidizing agent like sodium periodate (B1199274) (NaIO4) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7) at a low temperature (e.g., 4°C) in the dark.[6]
-
Quench the reaction and purify the antibody using a desalting column.
-
-
Oxime Ligation:
-
Dissolve the aldehyde-modified antibody and the deprotected aminooxy-PEG-drug in a reaction buffer (e.g., 100 mM ammonium (B1175870) acetate, pH 4.5).
-
A catalyst such as aniline (B41778) can be added to accelerate the reaction.[7]
-
Incubate the reaction mixture at room temperature or 37°C for several hours to overnight.
-
Monitor the reaction progress by techniques like HIC-HPLC or SDS-PAGE.
-
-
Purification and Characterization of the ADC:
-
Purify the ADC using size-exclusion chromatography (SEC) or protein A chromatography to remove unconjugated drug-linker and free antibody.
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
-
Protocol 2: General Procedure for PROTAC Synthesis
This protocol describes a general workflow for synthesizing a PROTAC using this compound as a linker component.
-
Activation of the Hydroxyl Group:
-
Activate the terminal hydroxyl group of this compound for conjugation to the target protein ligand. A common method is conversion to a mesylate or tosylate.
-
Dissolve this compound in anhydrous DCM and cool to 0°C.
-
Add triethylamine (B128534) followed by methanesulfonyl chloride or p-toluenesulfonyl chloride.
-
Stir the reaction at 0°C and then allow it to warm to room temperature.
-
Wash the reaction mixture and purify the activated linker.
-
-
Conjugation to the First Ligand:
-
React the activated linker with the target protein ligand containing a suitable nucleophile (e.g., an amine or phenol).
-
-
Deprotection of the Boc Group:
-
Treat the resulting conjugate with TFA in DCM as described in Protocol 1.
-
-
Oxime Ligation to the Second Ligand:
-
The second ligand (for the E3 ligase) should possess an aldehyde or ketone functionality.
-
Perform the oxime ligation as described in Protocol 1.
-
-
Purification and Characterization of the PROTAC:
-
Purify the final PROTAC molecule by HPLC.
-
Characterize the structure and purity by LC-MS and NMR.
-
Visualizing the Workflow and Concepts
General Workflow for ADC Synthesis via Oxime Ligation
Caption: Workflow for ADC synthesis using an aminooxy-PEG linker.
PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-mediated protein degradation.
Conclusion
This compound is a valuable and versatile linker for the construction of ADCs and PROTACs. Its key features, including a protected reactive group for controlled conjugation, a hydrophilic PEG spacer, and a modifiable handle, provide researchers with a powerful tool for drug development. The comparative data presented in this guide underscores the critical importance of linker optimization, particularly PEG chain length, in achieving desired therapeutic outcomes. The provided protocols and diagrams offer a foundational framework for the application of this compound in the synthesis and evaluation of next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
A Comparative Guide to Bioconjugation: Spotlight on t-Boc-Aminooxy-PEG3-alcohol
For researchers, scientists, and drug development professionals, the selection of a bioconjugation strategy is a critical decision that profoundly impacts the performance and therapeutic efficacy of biomolecular constructs such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). This guide provides an objective comparison of bioconjugation utilizing the oxime ligation reagent, t-Boc-Aminooxy-PEG3-alcohol, with other prevalent methods. The comparison is supported by experimental data on reaction kinetics and conjugate stability, offering a clear perspective on the advantages and limitations of each approach.
Introduction to Bioconjugation and the Role of this compound
Bioconjugation is the chemical strategy of covalently linking two molecules, at least one of which is a biomolecule, to create a construct with combined or enhanced properties. The linker molecule connecting the components is of paramount importance, influencing the stability, solubility, and overall function of the final conjugate.
This compound is a heterobifunctional linker that facilitates bioconjugation through oxime ligation. Its key features include:
-
Aminooxy Group: The terminal aminooxy (-ONH2) group, protected by a tert-butyloxycarbonyl (Boc) group, reacts specifically with carbonyl groups (aldehydes and ketones) to form a highly stable oxime bond.
-
PEG3 Spacer: A short polyethylene (B3416737) glycol (PEG) chain enhances the aqueous solubility and reduces the potential immunogenicity of the resulting conjugate.[1]
-
Terminal Alcohol: The hydroxyl (-OH) group provides a handle for further chemical modification or attachment to other molecules.
The Boc protecting group on the aminooxy moiety can be removed under mild acidic conditions, allowing for a controlled and specific conjugation reaction.
Performance Comparison of Bioconjugation Chemistries
The choice of conjugation chemistry is a trade-off between reaction kinetics, stability of the resulting linkage, and the need for bioorthogonality (the ability of a reaction to proceed in a complex biological environment without interfering with native biochemical processes). This section compares oxime ligation, facilitated by reagents like this compound, with two other widely used bioconjugation methods: maleimide-thiol chemistry and strain-promoted azide-alkyne cycloaddition (SPAAC).
Quantitative Data Summary
| Parameter | Oxime Ligation (Aminooxy + Aldehyde/Ketone) | Maleimide-Thiol Chemistry | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant (M⁻¹s⁻¹) | 0.001 - 10 (Aniline-catalyzed)[2][3] | 100 - 1000[4] | 0.1 - 100[4] |
| Linkage Stability | High hydrolytic stability.[5] | Susceptible to retro-Michael addition and thiol exchange in the presence of endogenous thiols like glutathione, leading to potential deconjugation.[6] | Highly stable triazole linkage. |
| Bioorthogonality | High: Aldehyde and ketone groups are rare in native proteins. | Moderate: Thiols are present in proteins (cysteine residues). | High: Azides and cyclooctynes are abiotic functional groups. |
| Reaction pH | 4.5 - 7.0[5] | 6.5 - 7.5 | Physiological pH |
| Need for Catalyst | Often requires an aniline-based catalyst for efficient reaction rates, especially with ketones.[3] | No catalyst required. | No catalyst required (copper-free click chemistry). |
Experimental Protocols
Detailed methodologies for key bioconjugation experiments are provided below. These protocols are generalized and may require optimization for specific biomolecules and payloads.
Protocol 1: Site-Specific Antibody Conjugation via Oxime Ligation
This protocol describes the generation of an aldehyde handle on an antibody via glycan oxidation, followed by conjugation with this compound.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Sodium meta-periodate (NaIO₄) solution
-
This compound
-
Aniline (B41778) (catalyst)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.0
-
Quenching solution: Glycerol (B35011)
-
Desalting columns
Procedure:
-
Antibody Oxidation:
-
Cool the mAb solution (e.g., 5 mg/mL) and NaIO₄ solution (e.g., 20 mM) to 4°C.
-
Add the NaIO₄ solution to the mAb solution to a final concentration of 1 mM.
-
Incubate the reaction on ice in the dark for 30 minutes.
-
Quench the reaction by adding glycerol to a final concentration of 10 mM and incubate on ice for 10 minutes.
-
Remove excess periodate (B1199274) and glycerol using a desalting column equilibrated with the Reaction Buffer.
-
-
Boc Deprotection of the Linker:
-
Dissolve this compound in a suitable organic solvent (e.g., dichloromethane).
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under vacuum to yield the deprotected aminooxy-PEG3-alcohol.
-
-
Conjugation Reaction:
-
Dissolve the deprotected aminooxy-PEG3-alcohol in the Reaction Buffer.
-
Add the deprotected linker to the oxidized antibody solution at a 20-50 fold molar excess.
-
Add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction at room temperature for 2-4 hours.
-
-
Purification:
-
Purify the antibody-PEG conjugate using a desalting column or size-exclusion chromatography to remove excess linker and catalyst.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and aggregation of the conjugate by size-exclusion chromatography (SEC).
-
Protocol 2: Maleimide-Thiol Conjugation
This protocol outlines the conjugation of a maleimide-activated payload to a reduced antibody.
Materials:
-
Monoclonal antibody (mAb) in PBS
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Maleimide-activated payload
-
Reaction Buffer: PBS, pH 7.2, containing EDTA (e.g., 1 mM)
-
Quenching solution: N-acetylcysteine
-
Desalting columns
Procedure:
-
Antibody Reduction:
-
Add a 10-fold molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 30-60 minutes to reduce interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with Reaction Buffer.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated payload in a suitable organic solvent (e.g., DMSO).
-
Add the payload solution to the reduced antibody solution at a 5-10 fold molar excess.
-
Incubate the reaction at room temperature for 1-2 hours in the dark.
-
-
Quenching:
-
Add N-acetylcysteine to a final concentration of 1 mM to quench any unreacted maleimide (B117702) groups.
-
-
Purification and Characterization:
-
Purify the ADC using a desalting column or SEC.
-
Characterize the conjugate for DAR, purity, and aggregation as described in Protocol 1.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of an azide-modified antibody with a cyclooctyne-containing payload.
Materials:
-
Azide-modified monoclonal antibody (prepared via enzymatic or genetic methods)
-
Cyclooctyne-activated payload (e.g., DBCO-payload)
-
Reaction Buffer: PBS, pH 7.4
-
Desalting columns
Procedure:
-
Conjugation Reaction:
-
Dissolve the cyclooctyne-activated payload in DMSO.
-
Add the payload solution to the azide-modified antibody in Reaction Buffer at a 3-5 fold molar excess.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.
-
-
Purification and Characterization:
-
Purify the ADC using a desalting column or SEC.
-
Characterize the conjugate for DAR, purity, and aggregation as described in Protocol 1.
-
Visualizing Bioconjugation Workflows
The following diagrams illustrate the key steps in the bioconjugation processes described above.
Caption: Workflow for site-specific antibody conjugation using oxime ligation.
Caption: Workflow for antibody conjugation using maleimide-thiol chemistry.
Caption: Workflow for antibody conjugation using strain-promoted azide-alkyne cycloaddition (SPAAC).
Conclusion
The selection of a bioconjugation strategy is a multifaceted decision that requires careful consideration of the specific application, the nature of the biomolecule, and the desired properties of the final conjugate.
This compound , and oxime ligation in general, offers a powerful tool for creating highly stable bioconjugates with excellent bioorthogonality. While the reaction kinetics can be slower than some alternatives and may require a catalyst, the resulting stable oxime bond is a significant advantage for applications requiring long-term stability in vivo.
Maleimide-thiol chemistry provides rapid reaction rates but the stability of the resulting thioether linkage can be a concern, particularly in the reducing environment of the cytoplasm.
SPAAC represents a robust and bioorthogonal "click chemistry" approach that forms a very stable triazole linkage without the need for a catalyst, making it well-suited for applications in living systems.
Ultimately, the optimal choice will depend on a thorough evaluation of the performance characteristics outlined in this guide against the specific requirements of the research or drug development program.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling t-Boc-Aminooxy-PEG3-alcohol
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like t-Boc-Aminooxy-PEG3-alcohol are paramount for operational integrity and laboratory safety. This guide provides essential, step-by-step procedures for the safe management of this compound.
Chemical Profile: this compound is a versatile linker molecule commonly used in bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It features a t-Boc protected aminooxy group, a flexible triethylene glycol (PEG3) spacer, and a terminal alcohol functional group. The PEG spacer enhances aqueous solubility, while the protected aminooxy group can be deprotected under mild acidic conditions to react with aldehydes or ketones, forming a stable oxime linkage.[3][4] The terminal hydroxyl group allows for further chemical modifications.[3]
Quantitative Data Summary
| Property | Value | Reference(s) |
| Chemical Name | This compound | [4] |
| CAS Number | 252378-66-8 | [4] |
| Molecular Formula | C₁₁H₂₃NO₆ | [4] |
| Molecular Weight | 265.3 g/mol | [4] |
| Appearance | Solid | |
| Purity | Typically ≥95% | [4] |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage Conditions | Store at -20°C, keep dry and avoid sunlight. | |
| LD50 (Oral) | Not available | |
| LC50 (Inhalation) | Not available | |
| Occupational Exposure Limits | Not established. Handle as a potent compound. | [5] |
Operational Plan: Step-by-Step Handling Procedures
This plan outlines the necessary precautions and steps for the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling the compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.
Engineering Controls
-
Ventilation: Always handle this compound inside a certified chemical fume hood.
-
Safety Equipment: Ensure easy access to an eyewash station and a safety shower.
Handling Procedure
-
Preparation:
-
Designate a specific area within the fume hood for handling the compound.
-
Assemble all necessary equipment and reagents before opening the container.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
-
Weighing and Dissolving:
-
Weigh the required amount of the solid compound carefully to avoid generating dust.
-
If preparing a stock solution, dissolve the compound in an appropriate anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
-
During Reaction:
-
Keep the reaction vessel covered or under an inert atmosphere (e.g., nitrogen or argon) as appropriate for the specific chemical transformation.
-
The aminooxy group, once deprotected, is reactive towards aldehydes and ketones.[6]
-
-
Post-Handling:
-
Thoroughly decontaminate all work surfaces and equipment after use.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spills: In case of a spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent harm to personnel and the environment.
Waste Segregation
-
Solid Waste: Unused or expired solid this compound, as well as contaminated items like weigh boats, pipette tips, and gloves, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[7][8]
-
Liquid Waste: Solutions containing this compound and rinsates from cleaning contaminated glassware should be collected in a separate, sealed, and leak-proof hazardous waste container for liquid organic waste.[7][8] Do not pour down the drain.[9]
-
Contaminated PPE: All used gloves, disposable lab coats, and other contaminated PPE should be placed in a labeled hazardous waste bag for solid waste.[7]
Container Labeling
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
Storage of Waste
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.
Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[10]
Experimental Protocol: Synthesis of a PROTAC Building Block
This protocol is an example of how this compound can be used in the synthesis of a PROTAC building block. This procedure involves the tosylation of the alcohol group, which can then be used to couple with other molecules.
Objective: To synthesize t-Boc-Aminooxy-PEG3-OTs (tosylate) from this compound.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (B92270) or Triethylamine (B128534) (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and Hexane (B92381) for elution
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Cool the flask to 0°C in an ice bath.
-
-
Addition of Base and Tosyl Chloride:
-
To the cooled solution, add pyridine or triethylamine (1.5 equivalents).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture at 0°C.
-
-
Reaction Progression:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired product and concentrate to yield the purified t-Boc-Aminooxy-PEG3-OTs.
-
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound, 252378-66-8 | BroadPharm [broadpharm.com]
- 4. This compound, CAS 252378-66-8 | AxisPharm [axispharm.com]
- 5. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
